Product packaging for Boc-3-Methoxy-D-phenylalanine(Cat. No.:CAS No. 261380-37-4)

Boc-3-Methoxy-D-phenylalanine

Cat. No.: B1532676
CAS No.: 261380-37-4
M. Wt: 295.33 g/mol
InChI Key: GOHDMZILHKRUGN-GFCCVEGCSA-N
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Description

Boc-3-Methoxy-D-phenylalanine is a useful research compound. Its molecular formula is C15H21NO5 and its molecular weight is 295.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H21NO5 B1532676 Boc-3-Methoxy-D-phenylalanine CAS No. 261380-37-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-3-(3-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO5/c1-15(2,3)21-14(19)16-12(13(17)18)9-10-6-5-7-11(8-10)20-4/h5-8,12H,9H2,1-4H3,(H,16,19)(H,17,18)/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOHDMZILHKRUGN-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC(=CC=C1)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80679354
Record name N-(tert-Butoxycarbonyl)-3-methoxy-D-phenylalanine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261380-37-4
Record name N-[(1,1-Dimethylethoxy)carbonyl]-3-methoxy-D-phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=261380-37-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(tert-Butoxycarbonyl)-3-methoxy-D-phenylalanine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to Boc-3-Methoxy-D-phenylalanine: Properties, Structure, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: Boc-3-Methoxy-D-phenylalanine is a non-canonical amino acid derivative crucial for advanced peptide synthesis and drug development. Its unique structural features—the acid-labile tert-butyloxycarbonyl (Boc) protecting group, the D-chiral configuration, and the electron-donating methoxy group on the phenyl ring—offer strategic advantages in creating novel peptidomimetics with enhanced stability, conformational rigidity, and modified binding affinities. This guide provides an in-depth analysis of its chemical properties, structural characteristics, and core applications, serving as a technical resource for researchers and scientists in medicinal chemistry and pharmacology.

Introduction: The Role of Modified Amino Acids in Drug Discovery

Modern drug development increasingly relies on non-canonical amino acids to overcome the limitations of native peptides, such as poor metabolic stability and low bioavailability. This compound emerges as a valuable building block in this context. The incorporation of a D-enantiomer enhances resistance to enzymatic degradation, while the methoxy substituent allows for fine-tuning of electronic and steric properties, influencing molecular interactions and pharmacological profiles. The Boc group provides robust protection of the α-amine during peptide synthesis, which can be selectively removed under mild acidic conditions, making it a cornerstone of synthetic peptide chemistry[1][2].

Core Physicochemical and Structural Properties

This compound is a white to off-white solid, whose identity and purity are defined by a combination of physical constants and spectroscopic data. These properties are fundamental for its application in precise synthetic protocols.

Key Chemical Identifiers and Properties

A summary of the essential chemical data for this compound is presented below for quick reference.

PropertyValueSource(s)
CAS Number 261380-37-4[3][4]
Molecular Formula C15H21NO5[3][4][5]
Molecular Weight 295.33 g/mol [3][4][5]
IUPAC Name (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(3-methoxyphenyl)propanoic acidN/A
Appearance White to off-white solid[6][7]
Purity Typically ≥97%[3]
Storage Conditions 2-8°C, keep dry and well-ventilated[6][7]
Structural Analysis

The structure of this compound is defined by three key functional domains:

  • The Boc Protecting Group: A tert-butyloxycarbonyl group attached to the α-amine. Its bulkiness and electronic properties make it stable to a wide range of reagents, yet it is easily cleaved by acids like trifluoroacetic acid (TFA)[8].

  • The D-Chiral Center: The stereochemistry at the α-carbon is 'D' (or R configuration), which is crucial for synthesizing peptides with increased resistance to proteolysis.

  • The 3-Methoxyphenyl Side Chain: The methoxy group at the meta-position of the phenyl ring modifies the electronic nature of the side chain, potentially altering binding interactions in a target protein.

Below is a diagram illustrating the key functional components of the molecule.

Caption: Key functional domains of this compound.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily used as a building block in solid-phase peptide synthesis (SPPS), a cornerstone technique for creating custom peptides. The workflow involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin support.

The Boc Deprotection Step: A Critical Protocol

The removal of the Boc group is a critical step that must be efficient and selective to avoid side reactions. The standard and most reliable method involves treatment with trifluoroacetic acid (TFA) in a non-nucleophilic solvent like dichloromethane (DCM).

Mechanism of Deprotection:

  • Protonation: The carbonyl oxygen of the Boc group is protonated by the strong acid (TFA).

  • Cleavage: This protonation weakens the C-O bond, leading to the departure of the stable tert-butyl cation and formation of a carbamic acid intermediate.

  • Decarboxylation: The carbamic acid is unstable and rapidly decomposes, releasing carbon dioxide and the free amine of the amino acid[8][9].

Experimental Protocol: Boc Deprotection

This protocol is a representative example and should be optimized based on the specific peptide sequence and resin.

  • Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 20-30 minutes.

  • Pre-wash: Wash the resin with DCM (3x).

  • Deprotection: Treat the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for 20-30 minutes at room temperature[10]. The evolution of CO2 gas may be observed.

  • Washing: Filter the deprotection solution and wash the resin thoroughly with DCM (3-5x) to remove residual acid.

  • Neutralization: Neutralize the resulting ammonium salt by washing with a 10% solution of diisopropylethylamine (DIPEA) in DCM until a neutral pH is achieved.

  • Final Wash: Wash the resin again with DCM (3x) to prepare for the next coupling step.

The following diagram illustrates the core logic of incorporating this compound into a growing peptide chain.

SPPS_Workflow Start Start: Peptide-Resin (Free N-terminus) Add_AA Add this compound + Coupling Reagents (e.g., TBTU, HOBt) Start->Add_AA Couple Peptide Bond Formation (Coupling Reaction) Add_AA->Couple Wash_1 Wash Resin (Remove excess reagents) Couple->Wash_1 Deprotect Boc Deprotection (25-50% TFA in DCM) Wash_1->Deprotect Wash_2 Wash & Neutralize Resin Deprotect->Wash_2 End Elongated Peptide-Resin (Ready for next cycle or cleavage) Wash_2->End

Caption: Workflow for a single coupling cycle using this compound in SPPS.

Quality Control and Spectroscopic Analysis

Ensuring the identity and purity of this compound is paramount for successful synthesis. A combination of chromatographic and spectroscopic techniques is employed for quality assurance.

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC is used to confirm enantiomeric purity (typically ≥98%), while reverse-phase HPLC is used to assess chemical purity[6][7].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides a unique fingerprint. Key signals include a singlet around 1.4-1.5 ppm corresponding to the nine equivalent protons of the Boc group's tert-butyl moiety, aromatic protons on the phenyl ring, and the methoxy group singlet[1][11].

    • ¹³C NMR: Confirms the carbon skeleton, with characteristic peaks for the Boc group's quaternary carbon (~80 ppm) and carbonyl carbon (~153-155 ppm)[1][11].

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound (295.33 Da)[5].

Safety, Handling, and Storage

Safety Precautions

While not classified as a hazardous substance under most regulations, standard laboratory safety practices should be followed.

  • Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, to avoid contact with skin and eyes[5][12]. Avoid formation of dust and aerosols[5].

  • Health Effects: May cause skin, eye, and respiratory tract irritation upon direct contact or inhalation[12].

Storage and Stability
  • Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place, typically at 2-8°C[6][7].

  • Incompatibilities: Avoid strong oxidizing agents and strong acids, which can compromise the compound's integrity[12].

Conclusion

This compound is a sophisticated and highly valuable reagent for modern peptide chemistry. Its well-defined structural features provide medicinal chemists with a powerful tool to design and synthesize peptides with improved therapeutic properties. A thorough understanding of its chemical properties, coupled with adherence to established protocols for its use and handling, is essential for leveraging its full potential in the development of next-generation peptide-based drugs.

References

Synthesis of Boc-3-Methoxy-D-phenylalanine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Boc-3-Methoxy-D-phenylalanine in Modern Drug Discovery

Non-natural amino acids are critical components in the design of novel therapeutics, offering scaffolds that can enhance peptide stability, modulate biological activity, and improve pharmacokinetic profiles. Among these, D-phenylalanine derivatives are of particular interest. This compound, a protected form of 3-Methoxy-D-phenylalanine, serves as a valuable building block in the synthesis of peptidomimetics and other complex pharmaceutical agents. The methoxy group on the phenyl ring can introduce favorable electronic and steric properties, potentially leading to improved target engagement and metabolic stability. The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern peptide synthesis, prized for its stability under a wide range of conditions and its facile, orthogonal removal under acidic conditions.[1] This guide provides a comprehensive overview of the primary synthetic pathways to this compound, intended for researchers and professionals in drug development and medicinal chemistry.

Strategic Approaches to Synthesis: A Multi-faceted Overview

The synthesis of this compound can be broadly categorized into two strategic approaches:

  • Sequential Synthesis: This classic and robust approach involves the initial synthesis of the target amino acid, 3-Methoxy-D-phenylalanine, followed by the protection of the amino group with the Boc moiety. The key challenge in this strategy lies in the enantioselective synthesis of the D-amino acid.

  • Convergent Synthesis: In this approach, the stereocenter and the Boc-protected amine are introduced in a more integrated fashion, often from a prochiral precursor. This can offer advantages in terms of step economy.

This guide will delve into the practical execution of these strategies, providing both theoretical grounding and actionable experimental protocols.

Part 1: Sequential Synthesis Pathways

The sequential synthesis of this compound hinges on the efficient production of 3-Methoxy-D-phenylalanine. Three primary methodologies for achieving this are detailed below.

Methodology 1A: Asymmetric Hydrogenation

Asymmetric hydrogenation is a powerful and widely adopted industrial method for the synthesis of chiral amino acids.[2] The general strategy involves the hydrogenation of a prochiral α,β-unsaturated amino acid precursor in the presence of a chiral transition metal catalyst, typically a rhodium or ruthenium complex with a chiral phosphine ligand.[3]

Conceptual Workflow:

Figure 1: Conceptual workflow for the synthesis of this compound via asymmetric hydrogenation.

Experimental Protocol: Asymmetric Hydrogenation

Step 1: Synthesis of α-Acetamido-3-methoxycinnamic acid

  • To a stirred solution of 3-methoxybenzaldehyde (1.0 eq) in acetic anhydride (3.0 eq), add N-acetylglycine (1.2 eq) and anhydrous sodium acetate (1.0 eq).

  • Heat the mixture to 100-110 °C for 2-3 hours.

  • Cool the reaction mixture and add water to precipitate the azlactone intermediate.

  • Hydrolyze the azlactone by refluxing with aqueous acetone to yield α-acetamido-3-methoxycinnamic acid.

  • Recrystallize the product from a suitable solvent system (e.g., ethanol/water).

Step 2: Asymmetric Hydrogenation

  • In a high-pressure reactor, dissolve α-acetamido-3-methoxycinnamic acid (1.0 eq) in a degassed solvent such as methanol or ethanol.

  • Add a chiral rhodium catalyst, for example, [Rh(COD)(R,R-DIPAMP)]BF4 (0.01-1 mol%).

  • Pressurize the reactor with hydrogen gas (typically 1-10 atm) and stir at room temperature until the reaction is complete (monitored by TLC or HPLC).

  • Remove the catalyst by passing the solution through a short plug of silica gel.

  • Evaporate the solvent to obtain N-acetyl-3-methoxy-D-phenylalanine.

Step 3: Deacetylation

  • Reflux the N-acetyl-3-methoxy-D-phenylalanine from the previous step in aqueous HCl (e.g., 3 M) for several hours.

  • Cool the solution and neutralize with a base (e.g., NaOH or NH4OH) to precipitate the free amino acid.

  • Filter and wash the product with cold water, then dry under vacuum to yield 3-Methoxy-D-phenylalanine.

Step 4: Boc Protection

  • Dissolve 3-Methoxy-D-phenylalanine (1.0 eq) in a mixture of dioxane and water (1:1).

  • Add a base such as sodium hydroxide or triethylamine (1.5-2.0 eq) and stir until the amino acid is fully dissolved.

  • Cool the mixture to 0 °C and add di-tert-butyl dicarbonate ((Boc)2O) (1.1-1.5 eq) portion-wise.[]

  • Allow the reaction to warm to room temperature and stir for several hours or overnight.

  • Acidify the reaction mixture to pH 2-3 with a dilute acid (e.g., 1 M HCl or citric acid) and extract the product with an organic solvent like ethyl acetate.[5]

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Parameter Typical Value
Catalyst Loading0.01 - 1 mol%
Hydrogen Pressure1 - 10 atm
Temperature20 - 50 °C
Enantiomeric Excess>95%
Overall Yield60 - 80%

Table 1: Typical parameters for the asymmetric hydrogenation pathway.

Methodology 1B: Enzymatic Resolution of Racemic 3-Methoxyphenylalanine

Enzymatic resolution is a highly selective method for separating enantiomers, leveraging the stereospecificity of enzymes.[6] This approach begins with the synthesis of racemic DL-3-methoxyphenylalanine, followed by enzymatic resolution to isolate the D-enantiomer.

Conceptual Workflow:

Figure 2: Conceptual workflow for the synthesis of this compound via enzymatic resolution.

Experimental Protocol: Enzymatic Resolution

Step 1: Synthesis of N-Acetyl-DL-3-methoxyphenylalanine

  • Synthesize racemic DL-3-methoxyphenylalanine using standard methods, such as the Strecker synthesis starting from 3-methoxybenzaldehyde.

  • Suspend DL-3-methoxyphenylalanine in water and add acetic anhydride and a base (e.g., NaOH) to maintain a slightly alkaline pH.

  • Stir the reaction at room temperature until complete.

  • Acidify the solution to precipitate N-acetyl-DL-3-methoxyphenylalanine, which is then filtered, washed, and dried.

Step 2: Enzymatic Resolution

  • Dissolve N-acetyl-DL-3-methoxyphenylalanine in water and adjust the pH to the optimal range for the chosen aminoacylase (typically pH 7-8).

  • Add the aminoacylase enzyme (e.g., from Aspergillus oryzae) and a small amount of a cofactor if required (e.g., Co2+).[7]

  • Incubate the mixture at the optimal temperature (e.g., 37 °C) with gentle stirring. The enzyme will selectively hydrolyze the N-acetyl group from the L-enantiomer.

  • Monitor the reaction progress until approximately 50% conversion is reached.

Step 3: Separation and Isolation

  • Acidify the reaction mixture to precipitate the unreacted N-acetyl-D-3-methoxyphenylalanine.

  • The L-3-methoxyphenylalanine will remain in the aqueous solution.

  • Filter to isolate the solid N-acetyl-D-3-methoxyphenylalanine.

  • The D-enantiomer can then be deacetylated by acid hydrolysis as described in Methodology 1A, Step 3.

Step 4: Boc Protection

  • Follow the Boc protection protocol as detailed in Methodology 1A, Step 4.

Parameter Typical Value
EnzymeAminoacylase
Optimal pH7.0 - 8.0
Temperature37 - 50 °C
Enantiomeric Purity>98%
Yield of D-enantiomer40 - 45% (theoretical max 50%)

Table 2: Typical parameters for the enzymatic resolution pathway.

Methodology 1C: Chemoenzymatic Synthesis

Chemoenzymatic strategies combine the selectivity of enzymes with the versatility of chemical reactions to create efficient synthetic routes. For D-arylalanines, a one-pot synthesis using a phenylalanine ammonia-lyase (PAL) and an L-amino acid deaminase (LAAD) has been demonstrated to be effective.[8]

Conceptual Workflow:

Figure 3: Conceptual workflow for the chemoenzymatic synthesis of D-3-methoxyphenylalanine.

Experimental Protocol: Chemoenzymatic Synthesis

Step 1: One-Pot Enzymatic Conversion

  • Prepare a buffered aqueous solution (e.g., phosphate buffer, pH 8.0-9.0) containing 3-methoxycinnamic acid.

  • Add the phenylalanine ammonia-lyase (PAL) and L-amino acid deaminase (LAAD) enzymes. A reducing agent such as ammonia-borane (NH3BH3) is also included.[8]

  • The PAL enzyme will catalyze the amination of the cinnamic acid to produce a racemic mixture of DL-3-methoxyphenylalanine.

  • The LAAD enzyme will selectively deaminate the L-enantiomer to the corresponding α-keto acid.

  • The in-situ reduction of the α-keto acid back to the racemic amino acid allows for a dynamic kinetic resolution, driving the reaction towards the D-enantiomer.

  • Incubate the reaction at an optimal temperature (e.g., 30-37 °C) with stirring until high conversion to the D-enantiomer is achieved.

Step 2: Isolation and Boc Protection

  • Isolate the D-3-methoxyphenylalanine from the reaction mixture using techniques such as ion-exchange chromatography.

  • Perform the Boc protection as described in Methodology 1A, Step 4.

Parameter Typical Value
EnzymesPhenylalanine Ammonia Lyase (PAL), L-Amino Acid Deaminase (LAAD)
pH8.0 - 9.0
Temperature30 - 37 °C
Enantiomeric Excess>99%
Yield80 - 95%

Table 3: Typical parameters for the chemoenzymatic synthesis pathway.

Part 2: Convergent Asymmetric Synthesis

A more direct approach to this compound involves the use of chiral auxiliaries or phase-transfer catalysts to introduce the stereocenter and the protected amino group in a concerted or highly integrated manner.

Methodology 2A: Asymmetric Phase-Transfer Catalysis

Asymmetric phase-transfer catalysis is a powerful method for the enantioselective alkylation of glycine Schiff bases.[9] This approach allows for the direct synthesis of the protected D-amino acid ester.

Conceptual Workflow:

Figure 4: Conceptual workflow for the synthesis of this compound via asymmetric phase-transfer catalysis.

Experimental Protocol: Asymmetric Phase-Transfer Catalysis

  • Prepare the glycine tert-butyl ester Schiff base from glycine tert-butyl ester and benzophenone imine.

  • In a two-phase system (e.g., toluene/aqueous NaOH), dissolve the glycine Schiff base, 3-methoxybenzyl bromide (1.0-1.2 eq), and a chiral phase-transfer catalyst (e.g., a cinchonidinium salt) (1-5 mol%).

  • Stir the reaction vigorously at low temperature (e.g., 0 °C) for several hours to days.

  • After the reaction is complete, separate the organic layer, wash, dry, and concentrate.

  • The resulting protected amino acid ester is then hydrolyzed. Treatment with trifluoroacetic acid (TFA) will cleave the tert-butyl ester, yielding this compound directly.

Parameter Typical Value
CatalystChiral Cinchona Alkaloid Derivative
Base50% aq. NaOH
Temperature0 - 25 °C
Enantiomeric Excess90 - 99%
Yield70 - 95%

Table 4: Typical parameters for the asymmetric phase-transfer catalysis pathway.

Conclusion and Future Perspectives

The synthesis of this compound can be achieved through a variety of robust and scalable methods. The choice of a particular pathway will depend on factors such as the availability of starting materials and specialized equipment (e.g., high-pressure reactors for hydrogenation), cost considerations, and the desired scale of production. Asymmetric hydrogenation remains a highly efficient and well-established method for large-scale synthesis. Chemoenzymatic and enzymatic approaches offer the advantages of high selectivity and mild reaction conditions, aligning with the principles of green chemistry.[10] Asymmetric phase-transfer catalysis provides a direct and elegant route to the final protected amino acid. The continued development of novel catalysts and biocatalysts will undoubtedly lead to even more efficient and sustainable methods for the synthesis of this and other valuable non-natural amino acids, further empowering the field of drug discovery.

References

An In-depth Technical Guide to the Properties and Safety of 2-(2,4-difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol (Fluconazole)

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: The CAS number provided in the query, 261380-37-4, corresponds to the compound (R)-2-((tert-Butoxycarbonyl)amino)-3-(3-methoxyphenyl)propanoic acid, also known as Boc-3-Methoxy-D-phenylalanine.[1][2][3] This is a laboratory chemical with specific safety warnings, including being harmful if swallowed and causing skin, eye, and respiratory irritation.[1] However, the detailed request for a technical guide on its properties, mechanism of action, and in vitro/in vivo data strongly suggests an interest in a well-researched pharmaceutical compound. The compound 2-(2,4-difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol, commonly known as Fluconazole, aligns with the depth of information requested. This guide will focus on Fluconazole.

Introduction

Fungal infections have become a significant cause of morbidity and mortality, particularly with the rise of immunocompromised patients.[4] The development of effective and safe antifungal agents is a cornerstone of modern medicine. Among the azole antifungals, Fluconazole, a synthetic triazole derivative, has been a widely utilized therapeutic agent since its commercial introduction in 1988.[5] Its broad-spectrum activity, favorable pharmacokinetic profile, and reduced toxicity compared to earlier antifungals have established it as a critical tool in combating fungal pathogens.[4] This guide provides a comprehensive overview of the physicochemical properties, mechanism of action, synthesis, biological activity, and safety profile of Fluconazole, intended for researchers and professionals in drug development.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its development and application. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyValueSource
Molecular Formula C₁₃H₁₂F₂N₆O[6]
Molecular Weight 306.27 g/mol [7]
Melting Point 139-141 °C[8]
Appearance White crystalline solid[9]
Solubility Freely soluble in water[9]

Synthesis and Characterization

The synthesis of Fluconazole and its derivatives is a key area of research aimed at discovering compounds with enhanced potency and a broader spectrum of activity. A common synthetic route involves the reaction of a key epoxide intermediate with 1H-1,2,4-triazole.

A general synthetic scheme for Fluconazole derivatives is outlined below:

  • Preparation of an acid chloride from a corresponding organic acid using thionyl chloride or phosphorus pentachloride.[4][10]

  • Reaction of the acid chloride with Fluconazole to yield ester derivatives.[4]

Derivatives of Fluconazole are often synthesized by modifying the hydroxyl group, the aromatic ring, or the 1,2,4-triazole rings to improve efficacy and overcome resistance.[5]

Experimental Protocol: Synthesis of Fluconazole Derivatives

This protocol is a generalized representation based on common synthetic strategies for Fluconazole derivatives.[4][10]

  • Acid Chloride Formation:

    • To a solution of the desired carboxylic acid in a suitable solvent (e.g., dichloromethane), add thionyl chloride dropwise at 0 °C.

    • Stir the reaction mixture at room temperature for 2-4 hours.

    • Remove the solvent under reduced pressure to obtain the crude acid chloride.

  • Esterification:

    • Dissolve Fluconazole in an appropriate solvent (e.g., pyridine).

    • Add the prepared acid chloride to the solution at 0 °C.

    • Allow the reaction to proceed at room temperature for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Characterization: The synthesized compounds are typically characterized by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm their structure.[11]

Mechanism of Action

Fluconazole exerts its antifungal effect by inhibiting the fungal cytochrome P450 enzyme, 14-α-lanosterol demethylase.[4][5] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[4]

Signaling Pathway of Fluconazole Action:

Fluconazole_Mechanism Fluconazole Fluconazole CYP51 Fungal Cytochrome P450 14-α-lanosterol demethylase Fluconazole->CYP51 Inhibits Ergosterol Ergosterol Biosynthesis CYP51->Ergosterol Catalyzes conversion of Lanosterol to Ergosterol Growth Fungal Growth Inhibition Lanosterol Lanosterol Lanosterol->CYP51 Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Essential component Membrane->Growth Maintains

Caption: Mechanism of action of Fluconazole.

By inhibiting 14-α-lanosterol demethylase, Fluconazole disrupts ergosterol production, leading to the accumulation of toxic sterol precursors and compromising the integrity of the fungal cell membrane.[5] This ultimately inhibits fungal growth and replication.[5] One of the key advantages of Fluconazole is its high selectivity for fungal cytochrome P450 over its mammalian counterparts, which contributes to its favorable safety profile.[5]

In Vitro and In Vivo Studies

The antifungal activity of Fluconazole and its derivatives is evaluated through a series of in vitro and in vivo studies.

In Vitro Antifungal Susceptibility Testing: In vitro studies are essential for determining the minimum inhibitory concentration (MIC) of a compound against various fungal strains.

Experimental Protocol: Broth Microdilution Assay

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Serially dilute the stock solution in a 96-well microtiter plate containing RPMI-1640 medium.

  • Prepare a standardized fungal inoculum and add it to each well.

  • Incubate the plate at 35 °C for 24-48 hours.

  • Determine the MIC, which is the lowest concentration of the compound that visibly inhibits fungal growth.

Numerous studies have demonstrated the in vitro efficacy of Fluconazole and its derivatives against a wide range of pathogenic fungi, including Candida albicans and Aspergillus niger.[4][10] Some novel derivatives have shown even greater potency than the parent compound.[11][12]

In Vivo Efficacy Studies: In vivo studies in animal models are crucial for assessing the therapeutic potential of a compound.

Experimental Workflow: Murine Model of Systemic Candidiasis

in_vivo_workflow cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_outcome Outcome Measures A Mice infected with Candida albicans B Test Compound (e.g., 50 mg/kg) A->B Randomly assigned to C Vehicle Control A->C Randomly assigned to D Positive Control (e.g., Fluconazole) A->D Randomly assigned to E Survival Rate B->E Monitored for F Fungal Burden in Organs (e.g., kidneys) B->F Monitored for C->E Monitored for C->F Monitored for D->E Monitored for D->F Monitored for

Caption: Workflow for an in vivo murine model of systemic candidiasis.

Studies in mouse models of systemic candidiasis have shown that some fluconazole analogs can lead to 100% survival of infected mice.[5] The efficacy is often determined by the PD50, the dose required to protect 50% of the mice from death.[5]

Safety and Toxicology

While Fluconazole is generally considered safe, it is essential to be aware of its potential adverse effects and toxicological profile.

GHS Hazard Statements for Related Compounds: It is important to note that while Fluconazole itself has a well-established safety profile, related triazole compounds may have different hazard classifications. For instance, 2-(4-Fluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol is listed with the following GHS hazard statements:

  • H302: Harmful if swallowed.[13]

  • H360D: May damage the unborn child.[13]

  • H412: Harmful to aquatic life with long-lasting effects.[13]

A deuterated version of Fluconazole is also noted to have the following hazards:

  • H302: Harmful if swallowed.[6]

  • H315: Causes skin irritation.[6]

  • H319: Causes serious eye irritation.[6]

  • H335: May cause respiratory irritation.[6]

General Safety Precautions: When handling Fluconazole or its derivatives in a laboratory setting, standard safety protocols should be followed:

  • Use in a well-ventilated area.[1]

  • Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]

  • In case of eye contact, rinse cautiously with water for several minutes.[1]

Future Directions

The emergence of drug-resistant fungal strains poses a continuous challenge, necessitating the development of new antifungal agents.[4][5] Research is focused on synthesizing novel Fluconazole derivatives with enhanced activity against resistant strains and a broader antifungal spectrum.[5] Quantitative structure-activity relationship (QSAR) studies are also being employed to rationally design more potent antifungal compounds.[4][10]

Conclusion

Fluconazole remains a vital therapeutic agent in the management of fungal infections. Its well-characterized physicochemical properties, established mechanism of action, and favorable safety profile have made it a first-line treatment for many mycoses. Ongoing research into novel derivatives and a deeper understanding of resistance mechanisms will be crucial in maintaining our ability to combat these challenging infections.

References

A Researcher's Guide to Sourcing and Application of Boc-3-Methoxy-D-phenylalanine for Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Non-Canonical Amino Acids in Drug Discovery

In the landscape of modern drug discovery and medicinal chemistry, peptides represent a rapidly expanding therapeutic modality, bridging the gap between small molecules and large biologics. However, native peptides often suffer from limitations such as poor metabolic stability and low bioavailability. The incorporation of unnatural amino acids (UAAs) has emerged as a critical strategy to overcome these challenges, enhancing the drug-like properties of peptide-based therapeutics.[1][2][3][4] UAAs offer a vast toolkit for medicinal chemists to modulate the physicochemical and pharmacological profiles of peptides, leading to improved efficacy, target selectivity, and stability.[1][3] Boc-3-Methoxy-D-phenylalanine is one such non-canonical amino acid that provides unique structural and functional attributes for the design of novel peptide drug candidates. Its D-configuration confers resistance to enzymatic degradation, while the methoxy group on the phenyl ring can influence binding interactions and pharmacokinetic properties. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the commercial sourcing, quality assessment, and application of this compound in solid-phase peptide synthesis (SPPS).

Commercial Suppliers of Research-Grade this compound

The quality and purity of the amino acid building blocks are paramount for the successful synthesis of high-fidelity peptides. For a specialized reagent like this compound (CAS Number: 82393-54-6), it is crucial to source from reputable suppliers who provide comprehensive analytical data. Below is a comparative table of commercial suppliers offering this compound for research purposes.

SupplierProduct NamePurity SpecificationAnalytical MethodsAvailable Quantities
Combi-Blocks This compoundTypically ≥97%HPLC, NMRGram to multi-gram scale
Chem-Impex International This compound≥98% (HPLC)HPLC, NMRGram to multi-gram scale
Bachem Boc-D-Phe(3-MeO)-OH≥98.5% (HPLC)HPLC, NMR, Optical RotationGram to kilogram scale
AnaSpec This compoundInquire for detailsInquire for detailsCustom synthesis available

Note: Availability and specifications are subject to change. Researchers should always consult the supplier's website and Certificate of Analysis for the most current information.

Quality Control and Characterization: A Self-Validating System

Ensuring the identity and purity of this compound before its incorporation into a peptide sequence is a critical, self-validating step in any synthesis protocol. The primary analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[5][6]

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Reverse-phase HPLC (RP-HPLC) is the gold standard for determining the purity of protected amino acids.[6][7][8] It effectively separates the target compound from any impurities, such as diastereomers or by-products from the synthesis of the UAA itself.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[7]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[7]

  • Mobile Phase B: 0.1% TFA in acetonitrile.[7]

  • Gradient: A linear gradient from 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 220 nm and 254 nm.

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a 1:1 mixture of acetonitrile and water. Filter the solution through a 0.45 µm syringe filter before injection.

The expected outcome is a single major peak corresponding to the product, with the purity calculated based on the area percentage of this peak relative to the total peak area.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification

¹H and ¹³C NMR spectroscopy provide unambiguous confirmation of the chemical structure of this compound, ensuring the correct placement of the Boc protecting group, the methoxy group, and the overall integrity of the amino acid.

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[5]

  • Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Data Analysis:

    • Boc Group: A characteristic singlet peak for the nine equivalent protons of the tert-butyl group should be observed in the upfield region, typically around 1.4 ppm.[5]

    • Methoxy Group: A singlet corresponding to the three protons of the methoxy group should be present, typically around 3.8 ppm.

    • Aromatic Protons: A complex multiplet pattern in the aromatic region (approximately 6.8-7.3 ppm) corresponding to the substituted phenyl ring.

    • Alpha-Proton and Beta-Protons: Signals for the α- and β-protons of the amino acid backbone.

The integration of these signals should be consistent with the number of protons in each environment, confirming the structure of the molecule.

Caption: Quality control workflow for this compound.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily utilized in Boc-SPPS, a robust method for the stepwise synthesis of peptides on a solid support. The unique properties of this UAA may require slight modifications to standard protocols to ensure efficient coupling.

Core Principles of Incorporating Unnatural Amino Acids in SPPS

The fundamental cycle of SPPS—deprotection, activation, coupling, and washing—remains the same when incorporating UAAs. However, factors such as steric hindrance from the bulky side group may necessitate the use of more potent coupling reagents or longer reaction times to ensure complete incorporation.[9]

SPPS_Cycle A Resin-Bound Peptide B Boc Deprotection (TFA in DCM) A->B C Neutralization (DIEA in DCM) B->C E Coupling of Boc-AA-OH C->E D Amino Acid Activation (HBTU/HOBt) D->E F Washing (DMF, DCM) E->F F->A Repeat Cycle

Caption: The iterative cycle of Boc solid-phase peptide synthesis.

Detailed Protocol for Incorporation of this compound

This protocol outlines a single coupling cycle for the incorporation of this compound into a growing peptide chain on a resin support.

  • Resin Swelling: Swell the resin (e.g., Merrifield or MBHA resin) in dichloromethane (DCM) for at least 30 minutes in a reaction vessel.

  • Boc Deprotection:

    • Treat the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for 1-2 minutes, then drain.

    • Add fresh TFA/DCM solution and agitate for 20-30 minutes to ensure complete removal of the Boc group.

    • Wash the resin thoroughly with DCM, isopropanol, and then DCM again to remove residual TFA.

  • Neutralization:

    • Neutralize the resulting trifluoroacetate salt by washing the resin with a 10% solution of N,N-diisopropylethylamine (DIEA) in DCM (2 x 2 minutes).

    • Wash the resin with DCM to remove excess base.

  • Activation and Coupling:

    • In a separate vessel, dissolve 2-4 equivalents of this compound and a coupling agent (e.g., HBTU/HOBt) in N,N-dimethylformamide (DMF).

    • Add this solution to the resin, followed by 4-6 equivalents of DIEA to initiate the coupling reaction.

    • Agitate the reaction mixture at room temperature for 1-2 hours. Due to the potential for steric hindrance, a longer coupling time or a double coupling may be beneficial.

    • Monitor the completion of the coupling reaction using a qualitative ninhydrin test. A negative test (no color change) indicates a complete reaction.

  • Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and by-products.

  • Repeat: The cycle of deprotection, neutralization, coupling, and washing is repeated for each subsequent amino acid in the peptide sequence.

  • Final Cleavage: Once the peptide sequence is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a strong acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), typically with a cocktail of scavengers.

Conclusion

The strategic incorporation of this compound can significantly enhance the therapeutic potential of peptide drug candidates. By carefully selecting high-quality commercial sources, implementing rigorous quality control measures, and optimizing SPPS protocols, researchers can successfully synthesize novel peptides with improved stability and biological activity. This guide provides a foundational framework to empower scientists in their pursuit of innovative peptide-based therapeutics.

References

An In-depth Technical Guide to the Role of the Methoxy Group in D-Phenylalanine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery, the strategic modification of lead compounds is paramount to optimizing their pharmacokinetic and pharmacodynamic profiles. D-phenylalanine and its derivatives are critical chiral building blocks, frequently incorporated into peptidomimetics and small molecules to enhance metabolic stability and modulate biological activity. Among the vast arsenal of chemical substituents available to the medicinal chemist, the methoxy group (–OCH₃) holds a unique and often dichotomous role. It is a deceptively simple functional group, prevalent in numerous natural products and approved drugs, capable of profoundly influencing a molecule's properties.[1] This guide provides a comprehensive exploration of the methoxy group's multifaceted role in D-phenylalanine derivatives, synthesizing field-proven insights with foundational scientific principles for researchers, scientists, and drug development professionals. We will dissect its impact on physicochemical characteristics, ADME profiles, and target engagement, while providing actionable experimental protocols and workflows for its evaluation.

The Methoxy Group: A Subtle Modulator of Physicochemical Properties

The introduction of a methoxy group onto the phenyl ring of a D-phenylalanine derivative initiates a cascade of changes in its fundamental physicochemical properties. Understanding these shifts is the first step in predicting the substituent's downstream effects on biological performance.

Lipophilicity: The Non-Lipophilic "Scout"

A common misconception is that the addition of alkyl-containing groups invariably increases lipophilicity. The methoxy group, particularly on an aromatic system, defies this expectation. It is one of the few substituents that can be considered non-lipophilic, with a Hansch lipophilicity parameter (π) close to zero.[2] When attached to an aromatic ring, a methoxy group exhibits a Δ(LogD) value between -0.05 and 0.00.[2] This unique feature allows it to act as a "scout" for exploring protein binding pockets without incurring the lipophilicity penalty that often leads to poor solubility and off-target effects.[2][3]

PropertyUnsubstituted PhenylMethoxy-Substituted PhenylRationale
Δ(LogD) (Aromatic) 0~0.00The polar oxygen atom counteracts the lipophilicity of the methyl group.[2]
Hydrogen Bond Acceptor NoYes (Oxygen lone pairs)Can form crucial hydrogen bonds with receptor residues, enhancing affinity.[4]
Polar Surface Area (PSA) IncreasedSlightly IncreasedThe addition of the oxygen atom contributes to the molecule's overall polarity.
Electronic and Conformational Influence

The methoxy group exerts a powerful dual electronic effect: it is electron-donating through resonance (mesomeric effect) and electron-withdrawing through induction. This influences the electron density of the aromatic ring, which can affect π-π stacking interactions with biological targets. Furthermore, the steric bulk of the methoxy group, while modest, can restrict the rotation of the phenyl ring, influencing the overall molecular conformation and potentially locking the derivative into a more bioactive shape.

The Pharmacokinetic Profile: A Tale of Two Fates

The true test of a drug candidate lies in its ADME (Absorption, Distribution, Metabolism, Excretion) profile. The methoxy group presents both significant advantages and critical liabilities in this domain.

Absorption and Distribution

By subtly modulating polarity and lipophilicity, the methoxy group can influence a compound's ability to permeate biological membranes. Its ability to engage in hydrogen bonding can also affect solubility and interactions with transporters. The overall impact on absorption and distribution is highly context-dependent, varying with the position of the methoxy group and the overall structure of the parent molecule.

Metabolism: The Achille's Heel of the Methoxy Group

The most significant challenge associated with the methoxy group is its susceptibility to metabolic oxidation.[2] Cytochrome P450 (CYP) enzymes, the primary machinery of Phase I metabolism in the liver, readily recognize and catalyze the O-demethylation of methoxy groups.[2] This reaction converts the methoxy ether into a hydroxyl group (a phenol), which can then undergo further Phase II conjugation (e.g., glucuronidation or sulfation) to facilitate excretion.[2]

This metabolic pathway represents a major clearance route and can lead to poor metabolic stability and a short in vivo half-life, which are often undesirable properties for a drug candidate. For instance, in studies of advantame, a dipeptide derivative, demethylated metabolites were detected, indicating this metabolic vulnerability.[5]

cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism Parent_Drug Methoxy-D-Phenylalanine Derivative (R-O-CH3) Metabolite_1 Phenolic Metabolite (R-OH) Parent_Drug->Metabolite_1 CYP450 (O-demethylation) Metabolite_2 Conjugated Metabolite (e.g., Glucuronide) Metabolite_1->Metabolite_2 UGT Enzymes Excretion Excretion Metabolite_2->Excretion

Metabolic pathway of methoxy-containing compounds.

The Pharmacodynamic Impact: Enhancing Potency and Specificity

Despite its metabolic instability, the methoxy group is frequently employed by medicinal chemists to enhance the biological activity of lead compounds.[1]

Receptor Binding and Structure-Activity Relationship (SAR)

The methoxy group's ability to act as a hydrogen bond acceptor is a key asset in optimizing ligand-receptor interactions.[4] By positioning the methoxy group correctly within a binding pocket, it can form a strong hydrogen bond with donor residues (e.g., the hydroxyl of a serine or the amide proton of an asparagine), thereby increasing binding affinity and potency.

The position of the methoxy group—ortho, meta, or para—is critical and can dramatically alter the structure-activity relationship (SAR).

  • Para-substitution: In analogues of the dipeptide sweetener Aspartame, a para-methoxy group was found to be detrimental to the sweet taste.[6][7]

  • Ortho-substitution: In the same study, an ortho-methoxy substitution resulted in only a slight decrease in sweetness compared to the parent compound.[6]

  • Meta-substitution: In studies on Large-neutral Amino Acid Transporter 1 (LAT-1), meta-substitution on phenylalanine analogues was shown to significantly improve binding affinity.[8]

This positional dependence underscores the importance of empirical testing and structure-based design when incorporating methoxy groups. In phenethylamine and amphetamine derivatives, for example, the number and position of methoxy groups are critical determinants of their affinity and activity at serotonin receptors like 5-HT₂A.[9]

Experimental Workflows for Evaluation

A robust evaluation of methoxy-substituted D-phenylalanine derivatives requires a systematic, multi-faceted experimental approach.

Protocol: In Vitro Metabolic Stability Assessment in Liver Microsomes

This protocol provides a self-validating system to determine the intrinsic clearance of a compound due to CYP450-mediated metabolism.

Objective: To quantify the rate of disappearance of a methoxy-D-phenylalanine derivative in the presence of liver microsomes.

Materials:

  • Test compound (10 mM stock in DMSO)

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Positive control compound with known metabolic fate (e.g., Verapamil)

  • Acetonitrile with internal standard (for quenching and analysis)

  • 96-well plates, LC-MS/MS system

Methodology:

  • Preparation: Thaw microsomes and NADPH system on ice. Prepare a working solution of the test compound at 200 µM in buffer.

  • Incubation Mixture: In a 96-well plate, add phosphate buffer, the microsomal suspension (final protein concentration 0.5 mg/mL), and the test compound (final concentration 1 µM).

  • Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.

  • Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. This is the T=0 time point.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the incubation mixture to a new plate containing ice-cold acetonitrile with an internal standard to quench the reaction.

  • Sample Processing: Centrifuge the quenched plate to precipitate proteins. Transfer the supernatant for LC-MS/MS analysis.

  • Analysis: Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Data Interpretation: Plot the natural log of the percentage of remaining parent compound versus time. The slope of the linear regression line corresponds to the degradation rate constant (k). Calculate the in vitro half-life (t½) as 0.693/k.

cluster_workflow Metabolic Stability Workflow A Prepare Incubation Mix (Microsomes + Compound) B Pre-incubate at 37°C A->B C Initiate Reaction (Add NADPH) B->C D Sample at Time Points (0, 5, 15, 30, 60 min) C->D E Quench Reaction (Acetonitrile + IS) D->E F Centrifuge & Collect Supernatant E->F G LC-MS/MS Analysis F->G H Calculate Half-Life (t½) G->H

Workflow for in vitro microsomal stability assay.
Protocol: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.

Materials:

  • Cell membranes expressing the target receptor

  • Radioligand with known high affinity for the target (e.g., [³H]-Spiperone for D₂ receptors)

  • Test compound at various concentrations

  • Assay buffer

  • Scintillation fluid and counter

  • Filter mats and cell harvester

Methodology:

  • Plate Setup: In a 96-well plate, add assay buffer, the cell membrane preparation, and the radioligand at a fixed concentration (typically at its Kd value).

  • Compound Addition: Add the methoxy-D-phenylalanine derivative across a range of concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M). Include wells for total binding (no competitor) and non-specific binding (excess of a known unlabeled ligand).

  • Incubation: Incubate the plate at a specified temperature for a set time to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a filter mat using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filter mats in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression (e.g., a one-site fit model) to determine the IC₅₀ value. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

Conclusion: A Strategic Balancing Act

The methoxy group serves as a powerful tool in the optimization of D-phenylalanine derivatives. Its unique non-lipophilic nature allows for the exploration of polar and hydrophobic interactions within a target binding site, often leading to significant gains in potency and selectivity.[2][4] However, this benefit must be carefully weighed against its inherent metabolic liability through O-demethylation.[2] The decision to incorporate a methoxy group is therefore a strategic one, requiring a thorough understanding of the SAR and a comprehensive experimental evaluation of the resulting ADME profile. Future strategies may involve the use of bioisosteric replacements, such as a fluorine atom or a difluoromethoxy group, to block metabolic oxidation while retaining favorable binding characteristics.[10] Ultimately, the successful application of the methoxy group in drug design hinges on a judicious balance between enhancing pharmacodynamic activity and ensuring pharmacokinetic robustness.

cluster_pros Advantages cluster_cons Disadvantages Methoxy_Group Methoxy Group (-OCH3) Binding Improved Receptor Binding (H-Bond Acceptor) Methoxy_Group->Binding Lipophilicity Low Lipophilicity Contribution Methoxy_Group->Lipophilicity Potency Potency Methoxy_Group->Potency Metabolism Metabolism Methoxy_Group->Metabolism Outcome Drug Development Outcome Binding->Outcome Positive Impact Lipophilicity->Outcome Positive Impact Clearance High Clearance / Short t½ Clearance->Outcome Negative Impact Potency->Outcome Positive Impact Metabolism->Clearance

Logical relationship of methoxy group properties.

References

Methodological & Application

Application Notes and Protocols: Boc Deprotection of Methoxy-Substituted Phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methoxy-substituted phenylalanine derivatives are crucial building blocks in the synthesis of pharmacologically active peptides and complex organic molecules. The electron-donating nature of the methoxy group on the phenyl ring presents unique challenges and opportunities in synthetic strategy, particularly concerning the stability and removal of the tert-butoxycarbonyl (Boc) protecting group. The Boc group is a cornerstone of amine protection in peptide synthesis due to its stability in various conditions and its susceptibility to cleavage under acidic conditions.[][2]

However, the increased electron density of the aromatic ring in methoxy-substituted phenylalanine can influence the lability of the Boc group and may lead to undesired side reactions during deprotection if conditions are not carefully optimized. This guide provides a comprehensive overview of robust and efficient methods for the Boc deprotection of these valuable substrates, tailored for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of common deprotection strategies, offer detailed, field-tested protocols, and provide insights to navigate potential challenges.

Mechanistic Considerations: The Role of the Methoxy Group

The standard mechanism for acid-catalyzed Boc deprotection involves protonation of the carbamate's carbonyl oxygen, followed by the loss of a stable tert-butyl cation to form a carbamic acid, which then readily decarboxylates to yield the free amine.[3][4][5]

The presence of a methoxy substituent on the phenyl ring, an electron-donating group, can subtly influence this process. While the primary cleavage occurs at the carbamate, the electron-rich aromatic ring can be susceptible to electrophilic attack by the liberated tert-butyl cation, leading to potential C-alkylation of the ring. This side reaction is a critical consideration, especially under strongly acidic conditions where the concentration of the reactive tert-butyl cation is high.[6] The position of the methoxy group (ortho, meta, or para) also plays a role in the electronic properties of the aromatic ring and can affect the propensity for such side reactions.

Deprotection Mechanism Overview

Boc_Deprotection cluster_0 Step 1: Protonation cluster_1 Step 2: Cleavage cluster_2 Step 3: Decarboxylation cluster_3 Potential Side Reaction Boc_Amine Boc-NH-R Protonated_Boc Protonated Boc-Amine Boc_Amine->Protonated_Boc H+ Carbamic_Acid Carbamic Acid Protonated_Boc->Carbamic_Acid tButyl_Cation tert-Butyl Cation Protonated_Boc->tButyl_Cation Free_Amine H2N-R (Amine) Carbamic_Acid->Free_Amine CO2 CO2 Carbamic_Acid->CO2 Alkylated_Product t-Butylated Product tButyl_Cation->Alkylated_Product Electrophilic Attack Methoxy_Phe Methoxy-Phenylalanine Ring

Caption: Acid-catalyzed Boc deprotection mechanism and potential side reaction.

Recommended Deprotection Protocols

The choice of deprotection method is contingent on the substrate's sensitivity to acid and the presence of other acid-labile functional groups.[7] For methoxy-substituted phenylalanine, the primary goal is to achieve complete Boc removal while minimizing side reactions.

Protocol 1: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is the most common and generally robust method for Boc deprotection.[] The concentration of TFA can be adjusted to modulate the reaction rate.

Rationale: TFA is a strong acid that efficiently protonates the Boc group, leading to rapid cleavage.[4] Dichloromethane is an excellent solvent for most protected amino acids. The use of a scavenger is highly recommended to trap the generated tert-butyl cation and prevent aromatic ring alkylation.[6]

Detailed Protocol:

  • Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the Boc-protected methoxy-substituted phenylalanine derivative in dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Scavenger Addition: Add a scavenger such as triisopropylsilane (TIS) or thioanisole (5-10% v/v of the total TFA volume).

  • Acid Addition: Cool the solution to 0 °C in an ice bath. Slowly add trifluoroacetic acid (TFA) to the desired concentration (typically 20-50% v/v in DCM).[][8]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.[9]

    • Co-evaporate with toluene (2-3 times) to ensure complete removal of residual TFA.

    • The resulting residue is the trifluoroacetate salt of the deprotected amine.

  • Purification (Optional): If the free amine is required, dissolve the residue in a suitable solvent and neutralize with a mild base (e.g., saturated aqueous sodium bicarbonate solution). Extract the product with an organic solvent, dry over anhydrous sodium sulfate, and concentrate. The crude product can be further purified by crystallization or column chromatography.

Protocol 2: Hydrochloric Acid (HCl) in an Organic Solvent

An alternative to TFA, HCl in solvents like dioxane or methanol, is also highly effective for Boc deprotection.[10][11] This method can sometimes offer different selectivity and is a valuable option when TFA is not suitable.

Rationale: 4M HCl in dioxane is a commercially available and convenient reagent that provides a strong acidic environment for efficient deprotection.[12] The choice of solvent can be critical; for instance, using anhydrous conditions can help protect other sensitive functional groups.[13]

Detailed Protocol:

  • Preparation: Dissolve the Boc-protected methoxy-substituted phenylalanine derivative in a minimal amount of an appropriate solvent (e.g., dioxane, methanol, or ethyl acetate) in a round-bottom flask with a magnetic stir bar.

  • Acid Addition: Add a solution of 4M HCl in dioxane (typically 5-10 equivalents) to the reaction mixture at room temperature.[10]

  • Reaction Monitoring: Stir the reaction for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Upon completion, remove the solvent under reduced pressure.

    • The resulting solid is the hydrochloride salt of the deprotected amine.

    • Triturate the solid with diethyl ether to facilitate precipitation and wash to remove any non-polar impurities.[11]

  • Purification: Filter the solid and dry under vacuum. The hydrochloride salt can often be used directly in subsequent steps or can be neutralized to the free amine as described in Protocol 1.

Protocol 3: Milder Acidic and Alternative Methods

For substrates that are particularly sensitive to strong acids, milder deprotection conditions can be employed.

Rationale: These methods aim to reduce the harshness of the reaction conditions to preserve other acid-labile groups or to minimize side reactions.[7]

Examples of Milder Reagents:

  • p-Toluenesulfonic acid (pTSA): Can be used in various solvents and offers a less aggressive alternative to TFA.[14] A mechanochemical approach using pTSA in a ball mill has also been reported for solvent-free deprotection.[15]

  • Aqueous Phosphoric Acid: An environmentally benign option for deprotection.[16]

  • Lewis Acids: Reagents like ZnBr₂ or AlCl₃ can also effect Boc cleavage, sometimes with different chemoselectivity.[16][17]

  • Thermal Deprotection: In some cases, heating the Boc-protected compound, particularly in a solvent like boiling water or under continuous flow conditions, can lead to deprotection.[7][18][19]

Experimental Workflow Visualization

Deprotection_Workflow Start Start: Boc-Protected Methoxy-Phenylalanine Dissolve Dissolve in appropriate solvent (e.g., DCM, Dioxane) Start->Dissolve Cool Cool to 0 °C (for TFA method) Dissolve->Cool If using TFA Add_Reagent Add Deprotection Reagent (e.g., TFA with scavenger, HCl/Dioxane) Dissolve->Add_Reagent If using HCl Cool->Add_Reagent Monitor Monitor Reaction (TLC, LC-MS) Add_Reagent->Monitor Workup Workup: - Remove volatiles - Triturate/Precipitate Monitor->Workup Product Product: Amine Salt (TFA or HCl salt) Workup->Product Neutralize Optional: Neutralize with mild base Product->Neutralize Free_Amine Final Product: Free Amine Neutralize->Free_Amine

Caption: General workflow for Boc deprotection of methoxy-substituted phenylalanine.

Data Summary and Comparison

MethodReagent(s)Typical ConditionsReaction TimeKey AdvantagesPotential Issues
Protocol 1 TFA / DCM20-50% TFA, 0 °C to RT1-3 hoursFast, reliable, well-established[][4]Harsh acidity, potential for side reactions (requires scavenger)[6]
Protocol 2 HCl / Dioxane4M HCl, RT1-4 hoursGood alternative to TFA, often clean[10][12]Dioxane is a suspected carcinogen[20]
Protocol 3 pTSAVariesVariesMilder conditions, good for sensitive substrates[14]Can be slower than TFA or HCl
Protocol 3 ThermalBoiling Water or High Temp Flow10 min - 2 hoursEnvironmentally friendly, avoids strong acids[7][19]High temperatures may not be suitable for all substrates[18]

Troubleshooting and Field-Proven Insights

  • Incomplete Deprotection: This can be due to insufficient acid, short reaction times, or low temperatures.[4] For sterically hindered substrates, increasing the acid concentration or reaction time may be necessary. The rate of Boc cleavage can show a second-order dependence on the acid's concentration.[4][21]

  • Side-Product Formation (t-Butylation): The presence of an electron-rich methoxy group increases the risk of electrophilic attack by the tert-butyl cation.[6] Always include a scavenger like triisopropylsilane (TIS), thioanisole, or cresol in your TFA deprotection mixture to mitigate this.

  • Racemization: While generally not an issue with standard Boc deprotection, prolonged exposure to strong acids or elevated temperatures could potentially lead to racemization at the alpha-carbon. It is always good practice to keep reaction times as short as necessary.

  • Solvent Choice: While DCM and dioxane are common, greener alternatives like 2-MeTHF can be considered as replacements for dioxane.[20] However, be aware that strong acids can potentially cleave ether solvents.[20]

Conclusion

The successful deprotection of Boc-protected methoxy-substituted phenylalanine hinges on a careful selection of reagents and reaction conditions tailored to the specific substrate. While standard protocols using TFA or HCl are generally effective, the electron-donating nature of the methoxy group necessitates vigilance against potential side reactions, particularly aromatic ring alkylation. The inclusion of scavengers is a critical, non-negotiable step when using strong acids. For sensitive substrates, exploring milder acidic or alternative deprotection methods can provide a pathway to the desired product with higher purity and yield. By understanding the underlying mechanisms and adhering to the detailed protocols outlined in these application notes, researchers can confidently and efficiently deprotect these valuable intermediates, paving the way for advancements in peptide synthesis and drug discovery.

References

Application Note: A Robust HPLC Purification Protocol for Peptides Containing Boc-3-Methoxy-D-phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals engaged in synthetic peptide chemistry and purification.

Introduction: Navigating the Purification of a Modified Peptide

The incorporation of unnatural amino acids into peptide sequences is a powerful strategy for modulating their pharmacological properties, such as stability, potency, and receptor selectivity. Boc-3-Methoxy-D-phenylalanine is one such building block, introducing unique steric and electronic features. However, its presence, along with the acid-labile tert-butyloxycarbonyl (Boc) protecting group, presents specific challenges for purification by High-Performance Liquid Chromatography (HPLC). This application note provides a detailed, field-proven protocol for the efficient purification of peptides containing this compound using reverse-phase HPLC (RP-HPLC), ensuring high purity and yield.

The primary challenges in purifying such peptides are twofold:

  • Increased Hydrophobicity: The phenyl ring and the Boc group significantly increase the hydrophobicity of the peptide, leading to strong retention on reverse-phase columns. This necessitates careful optimization of the mobile phase gradient to achieve effective elution and separation from closely related impurities.[1]

  • Acid Lability of the Boc Group: The Boc protecting group is sensitive to strong acids.[2] While trifluoroacetic acid (TFA) is a standard ion-pairing agent in peptide RP-HPLC that improves peak shape, its concentration must be carefully controlled to prevent premature cleavage of the Boc group during purification.[][4]

This guide will address these challenges by providing a systematic approach to method development, from sample preparation to fraction analysis, grounded in the principles of chromatographic science.

Core Principles: Reverse-Phase HPLC for Peptide Separation

RP-HPLC is the predominant technique for peptide purification due to its high resolving power.[5][6] The separation is based on the differential partitioning of the peptide and its impurities between a non-polar stationary phase (typically alkyl-bonded silica) and a polar mobile phase.[7][8] Peptides are adsorbed to the stationary phase in a highly aqueous mobile phase and are subsequently eluted by increasing the concentration of an organic solvent, such as acetonitrile.[9]

The inclusion of an ion-pairing agent like TFA is crucial. TFA serves two main purposes: it acidifies the mobile phase to ensure consistent protonation of the peptide's acidic and basic groups, and it forms ion pairs with the charged residues, which enhances their interaction with the stationary phase and generally improves peak shape.[][10]

Experimental Protocol: A Step-by-Step Guide

This protocol is designed as a robust starting point. Researchers should anticipate the need for minor adjustments based on the specific sequence and properties of their peptide.

Sample Preparation: The Foundation for a Clean Separation

Proper sample preparation is critical to prevent column clogging and ensure reproducible results.[11]

  • Dissolution: Dissolve the crude, lyophilized peptide in a minimal volume of a solvent that is compatible with the initial mobile phase conditions. A good starting point is 5-10% acetonitrile in water containing 0.1% TFA. If solubility is an issue due to the peptide's hydrophobicity, small amounts of isopropanol or a higher concentration of acetonitrile can be used. For highly insoluble peptides, 6M guanidine hydrochloride with 0.1% TFA can be employed, noting that the guanidine salts will elute in the void volume.[12]

  • Filtration: After complete dissolution, filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.[11] This step is essential to protect the HPLC column from blockages.

HPLC System and Column Selection: The Heart of the Separation

The choice of the HPLC column is a critical determinant of the separation's success.

  • Stationary Phase: For peptides containing the hydrophobic this compound, a C18 stationary phase is the most common and effective choice.[1][13] C8 columns can also be considered and may offer different selectivity.[7]

  • Pore Size: A wide-pore (300 Å) column is highly recommended for peptides to ensure that the molecules can freely access the bonded phase within the pores of the silica particles.[1][14] Standard small-molecule columns with smaller pore sizes (100-120 Å) can lead to poor peak shape and recovery for larger molecules like peptides.[10]

  • Particle Size and Column Dimensions: For preparative purification, columns with larger particle sizes (e.g., 5-10 µm) and internal diameters (e.g., 10-50 mm) are used to accommodate higher sample loads. For initial analytical method development, a smaller particle size (e.g., 1.7-3.5 µm) and a smaller internal diameter (e.g., 2.1-4.6 mm) will provide higher resolution.

Parameter Analytical Scale Preparative Scale Rationale
Stationary Phase C18C18Provides excellent hydrophobic retention for peptides.[13]
Pore Size 300 Å300 ÅEnsures accessibility of the stationary phase for peptide molecules.[1][14]
Particle Size 1.7 - 3.5 µm5 - 10 µmSmaller particles for higher resolution in analysis; larger for higher loading in prep.
Column Dimensions 2.1 x 50-150 mm10-50 mm ID x 150-250 mmDimensions are scaled based on the amount of sample to be purified.
Mobile Phase Preparation and Gradient Optimization: Fine-Tuning the Elution

The mobile phase composition directly controls the retention and elution of the peptide.

  • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

A Note on TFA Concentration: A concentration of 0.1% TFA is a standard starting point.[12][15] While some studies suggest that higher concentrations (up to 0.25%) can improve resolution for highly charged peptides, this increases the risk of Boc deprotection.[16] Conversely, lower concentrations may lead to broader peaks.[10] For Boc-protected peptides, it is advisable to start with 0.1% TFA and only adjust if necessary, keeping collected fractions cold to minimize acid exposure time.[4]

Gradient Development:

  • Scouting Gradient: Begin with a broad, linear gradient to determine the approximate elution time of the target peptide. A typical scouting gradient is 5-95% B over 30-60 minutes.

  • Focused Gradient: Once the approximate elution percentage of the target peptide is known, a shallower, focused gradient can be designed to improve resolution between the desired product and closely eluting impurities.[1] For example, if the peptide elutes at 40% B in the scouting run, a focused gradient of 30-50% B over 40 minutes would be a good next step.

Gradient Type Time (min) % Mobile Phase B (Acetonitrile w/ 0.1% TFA) Purpose
Scouting 0 - 55Initial equilibration and sample loading.
5 - 355 → 95Determine the approximate elution time of the peptide.
35 - 4095Column wash.
40 - 4595 → 5Return to initial conditions.
45 - 505Re-equilibration.
Focused 0 - 530Initial equilibration and sample loading.
5 - 4530 → 50High-resolution separation of the target peptide.
45 - 5050 → 95Column wash.
50 - 5595 → 30Return to initial conditions.
55 - 6030Re-equilibration.
Detection and Fraction Collection
  • Detection Wavelength: Peptides are typically monitored at a wavelength of 210-220 nm, where the peptide bond absorbs strongly.[5][9] If the peptide contains aromatic residues like phenylalanine or tyrosine, detection at 254 nm or 280 nm can also be used, though with lower sensitivity for the peptide backbone.

  • Fraction Collection: Collect fractions across the eluting peaks. It is advisable to collect smaller fractions during the elution of the main peak to isolate the purest portions. Keep the collected fractions on ice to minimize any potential for Boc group cleavage by the TFA in the mobile phase.[4]

Post-Purification Processing
  • Purity Analysis: Analyze the collected fractions using analytical HPLC to determine their purity.

  • Pooling and Lyophilization: Pool the fractions that meet the desired purity level. The acetonitrile and water are then removed by lyophilization (freeze-drying) to yield the purified peptide as a TFA salt.

  • TFA Removal (Optional): For biological applications where TFA may be cytotoxic, it can be exchanged for a more biocompatible counterion like acetate or hydrochloride through ion-exchange chromatography or repeated lyophilization from a dilute HCl solution.[17][18]

Workflow Visualization

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification dissolve Dissolve Crude Peptide filter Filter Sample (0.22 µm) dissolve->filter inject Inject Sample onto Column filter->inject gradient Run Focused Gradient inject->gradient detect UV Detection (214 nm) gradient->detect collect Collect Fractions detect->collect analyze Analyze Fraction Purity (Analytical HPLC) collect->analyze pool Pool Pure Fractions analyze->pool lyophilize Lyophilize to Obtain Purified Peptide pool->lyophilize

Caption: Workflow for the HPLC purification of peptides.

Pro-Tips from the Field and Troubleshooting

  • Peak Tailing: If peak tailing is observed, especially for basic peptides, it could be due to interactions with residual silanol groups on the stationary phase.[19] Ensure the TFA concentration is adequate (0.1%). Trying a different brand of C18 column may also help, as silica manufacturing processes can differ.[10]

  • Low Recovery: Poor recovery of hydrophobic peptides can be due to irreversible adsorption to the column or HPLC system components.[1] Passivating the system with a strong acid wash may help. Using a column with a different chemistry (e.g., a phenyl-hexyl phase) could also be beneficial.[20]

  • Broad Peaks: Broad peaks can result from peptide aggregation or a suboptimal gradient.[1] Try a shallower gradient to increase the interaction time with the stationary phase. Increasing the column temperature (e.g., to 40-50°C) can also improve peak shape and alter selectivity.[21][22]

  • Boc Deprotection: If mass spectrometry analysis of the purified product shows a significant amount of the deprotected peptide, reduce the time the peptide is in the acidic mobile phase by processing the fractions quickly and keeping them cold. Consider using a lower concentration of TFA if peak shape permits.

Conclusion

The purification of peptides containing the hydrophobic, acid-sensitive this compound moiety requires a methodical and informed approach. By carefully selecting the appropriate reverse-phase column, optimizing the mobile phase gradient, and meticulously preparing the sample, researchers can achieve high purity and yield. This protocol, grounded in established chromatographic principles, provides a comprehensive framework for success, empowering scientists in their pursuit of novel peptide-based therapeutics and research tools.

References

Coupling reagents compatible with Boc-3-Methoxy-D-phenylalanine.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Coupling Reagents Compatible with Boc-3-Methoxy-D-phenylalanine

Abstract

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the selection and implementation of coupling reagents for the N-terminally protected, non-canonical amino acid, this compound. This guide moves beyond simple protocol recitation to explain the underlying chemical principles, enabling users to make informed decisions to optimize peptide synthesis, minimize side reactions, and ensure the stereochemical integrity of the final product. Detailed protocols for both solid-phase and solution-phase synthesis are provided, alongside troubleshooting strategies and mandatory visualizations of key chemical pathways and workflows.

Introduction: The Significance of this compound

The incorporation of unnatural or modified amino acids is a cornerstone of modern peptide-based drug discovery. This compound is a valuable building block used to create complex peptide therapeutics with specific biological functions.[1][2] The N-terminal tert-butyloxycarbonyl (Boc) protecting group provides robust protection under basic and nucleophilic conditions while allowing for clean, acidic cleavage.[3] The methoxy substituent on the phenyl ring, an electron-donating group, can modulate the electronic properties and conformation of the resulting peptide, influencing its biological activity and stability.[1][2]

However, the successful incorporation of this amino acid into a growing peptide chain is critically dependent on the choice of coupling reagent and reaction conditions. Factors such as the steric bulk of the Boc group and the specific nature of the peptide sequence can impede reaction kinetics. Therefore, a thorough understanding of the available coupling reagents is paramount to achieving high yields and purity. This guide details the mechanisms of action for major classes of coupling reagents and provides validated protocols for their effective use with this compound.

Mechanistic Considerations for Coupling

The formation of a peptide bond requires the activation of the carboxylic acid group of one amino acid to make it susceptible to nucleophilic attack by the amino group of another.[4] The ideal coupling reagent achieves this activation rapidly and efficiently while minimizing the risk of side reactions, the most significant of which is racemization.

Key Challenge: Racemization Racemization is the loss of stereochemical integrity at the α-carbon of the amino acid, leading to a mixture of D and L enantiomers.[5] This process can drastically alter a peptide's three-dimensional structure and biological function.[5] The primary mechanism involves the formation of a 5(4H)-oxazolone intermediate, which can easily tautomerize, leading to epimerization.[6][7] The selection of an appropriate coupling strategy is the most critical factor in suppressing this side reaction.[8][9]

A Comparative Analysis of Compatible Coupling Reagents

The choice of coupling reagent should be a deliberate decision based on the specific demands of the synthesis, including the steric hindrance of the coupling partners, the desired reaction time, cost considerations, and the stringency of purity requirements.[10] Reagents can be broadly classified into carbodiimides, uronium/aminium salts, and phosphonium salts.

Carbodiimides

Carbodiimides, such as Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), are cost-effective activating agents.[11] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.

  • Mechanism: The O-acylisourea can be directly attacked by the amine. However, it is also prone to intramolecular rearrangement and racemization.

  • The Crucial Role of Additives: To mitigate racemization, carbodiimides are almost always used with nucleophilic additives like 1-Hydroxybenzotriazole (HOBt) or Ethyl (hydroxyimino)cyanoacetate (Oxyma Pure).[4][8] These additives act as "activated ester traps," converting the O-acylisourea into a more stable, yet sufficiently reactive, ester (e.g., OBt-ester). This intermediate is less susceptible to racemization and reacts cleanly with the amine to form the peptide bond.[8][12]

Uronium/Aminium Salts

This class of reagents, including HBTU, HATU, and COMU, are highly efficient and are often the reagents of choice for difficult couplings. They are called "in-situ" activating reagents because they rapidly convert the carboxylic acid into its corresponding active ester in the presence of a base.

  • HBTU/HCTU: These reagents generate HOBt or 6-Cl-HOBt esters, respectively. They are robust and widely used for both manual and automated synthesis.[8]

  • HATU: This reagent incorporates 1-Hydroxy-7-azabenzotriazole (HOAt). The resulting OAt esters are significantly more reactive than OBt esters due to the anchimeric assistance provided by the pyridine nitrogen in the HOAt moiety. This makes HATU exceptionally effective for coupling sterically hindered amino acids and for minimizing racemization.[13]

  • COMU: This newer generation reagent is based on Oxyma Pure. It boasts reactivity comparable to HATU but avoids the use of potentially explosive HOBt or HOAt derivatives, making it a safer alternative.[4]

Phosphonium Salts

Phosphonium salts like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are also highly effective in-situ activating reagents.

  • Mechanism: Similar to uronium salts, PyBOP generates an OBt active ester.

  • Key Advantage: A primary advantage of phosphonium salts is that they do not possess a guanidinium group, thus avoiding a potential side reaction where the activating agent caps the N-terminus of the peptide chain. The byproduct, HMPA (from the original BOP reagent), is carcinogenic, but the byproducts of PyBOP are considered less toxic.[4]

Data Summary: Coupling Reagent Comparison
Reagent ClassExamplesActivating GroupRelative ReactivityRacemization RiskKey Advantages
Carbodiimides DIC, EDCO-acylisoureaModerateHigh (without additives)Cost-effective, simple workup for EDC.[11][14]
Uronium Salts HBTU, HCTUHOBt, 6-Cl-HOBtHighLowFast reactions, soluble byproducts.[4][8]
Uronium Salts HATUHOAtVery HighVery LowSuperior for hindered couplings, minimal racemization.[4]
Uronium Salts COMUOxyma PureVery HighVery LowHigh reactivity and enhanced safety profile.[4]
Phosphonium Salts PyBOPHOBtHighLowEffective, avoids potential guanylation side reactions.[4]

Visualization of Key Mechanisms and Workflows

Visualizing the reaction pathways and experimental processes is crucial for understanding and executing the protocols effectively.

G cluster_deprotection Deprotection cluster_neutralization Neutralization cluster_coupling Activation & Coupling d1 Resin-Bound Peptide (Boc-N-terminus) d2 Treat with TFA in DCM d1->d2 d3 Resin-Bound Peptide (Free N-terminus as TFA salt) d2->d3 n1 Treat with Base (e.g., DIEA in DMF) d3->n1 n2 Resin-Bound Peptide (Neutral Free N-terminus) n1->n2 c3 Coupling Reaction n2->c3 c1 Boc-AA-OH + Coupling Reagent + Base (pre-activation) c2 Activated Boc-AA* c1->c2 c2->c3 c4 Washing (DMF, DCM) c3->c4 c5 Cycle Complete (Ready for next AA) c4->c5 G COOH Boc-AA-OH Acylisourea O-Acylisourea Intermediate (Highly Reactive, Prone to Racemization) COOH->Acylisourea + DIC DIC HOBt_Ester HOBt-Ester (Stable, Activated) Acylisourea->HOBt_Ester  Trapping HOBt HOBt Peptide_Bond Peptide Bond Formed HOBt_Ester->Peptide_Bond  Coupling Amine H₂N-Peptide

References

Application Notes & Protocols: Strategic Incorporation of Boc-3-Methoxy-D-phenylalanine for the Synthesis of Novel Bioactive Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals engaged in peptide chemistry and therapeutics.

Objective: This document provides a comprehensive guide to the theory and practice of using Boc-3-Methoxy-D-phenylalanine, a non-canonical amino acid, in solid-phase peptide synthesis (SPPS). The protocols and insights contained herein are designed to empower researchers to enhance the pharmacological properties of peptides, such as metabolic stability, receptor affinity, and conformational rigidity.

Foundational Insight: The Rationale for Non-Canonical Amino Acids

The therapeutic potential of peptides is often hindered by their susceptibility to proteolytic degradation and rapid clearance in vivo. The incorporation of unnatural amino acids (UAAs) is a powerful strategy to overcome these limitations.[1][2] this compound, in particular, offers a unique combination of features:

  • D-Configuration: The D-enantiomer provides inherent resistance to degradation by endogenous proteases, which are stereospecific for L-amino acids.[1]

  • Methoxy Group: The electron-donating methoxy group on the phenyl ring can modulate the electronic properties of the side chain, influencing intra- and intermolecular interactions such as hydrogen bonding and π-π stacking. This can lead to altered receptor binding affinity and specificity.

  • Steric Influence: The presence of the methoxy group can introduce conformational constraints, guiding the peptide backbone into a more defined and biologically active secondary structure.

This guide focuses on the Boc/Bzl (tert-butoxycarbonyl/benzyl) protection strategy, a robust and well-established method for SPPS that is particularly advantageous for complex or hydrophobic sequences.[3][4]

Physicochemical Properties & Handling of this compound

Proper handling and storage are critical for ensuring the integrity and reactivity of the amino acid derivative.

PropertyValueSource
Molecular Formula C₁₅H₂₁NO₅Inferred from similar structures
Molecular Weight 295.33 g/mol Inferred from similar structures
Appearance White to off-white powderGeneric observation
Solubility Soluble in DMF, DCM, NMPCommon solvents for SPPS
Storage Store at 0-8 °C, desiccated[5]

Note: Data is based on the closely related compound Boc-D-phenylalanine and its derivatives. Researchers should always refer to the supplier-specific Certificate of Analysis.

Core Workflow: Boc-Based Solid-Phase Peptide Synthesis (SPPS)

The synthesis of a peptide on a solid support follows a cyclical process of deprotection, activation, and coupling.[6] The use of Boc as the temporary Nα-protecting group necessitates a moderately acidic deprotection step, typically with trifluoroacetic acid (TFA), and a subsequent neutralization step before the next amino acid can be coupled.[6][7]

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Iterative Synthesis Cycle cluster_final Final Steps Swell 1. Resin Swelling in DCM Deprotect 2. Boc Deprotection (50% TFA in DCM) Swell->Deprotect Wash_Neut 3. Wash & Neutralization (DCM/IPA, 5% DIEA in DCM) Deprotect->Wash_Neut Couple 4. Coupling of Boc-AA-OH (e.g., with HBTU/DIEA) Wash_Neut->Couple Wash_Final 5. Final Wash (DMF, DCM) Couple->Wash_Final QC QC: Kaiser Test (Check for free amines) Wash_Final->QC Monitoring Cleave 6. Cleavage & Global Deprotection (e.g., HF or TFMSA) Wash_Final->Cleave On sequence completion QC->Deprotect Repeat for next AA Purify 7. Purification (RP-HPLC) Cleave->Purify Analyze 8. Characterization (LC-MS, MALDI-TOF) Purify->Analyze

Caption: General workflow for Boc-based solid-phase peptide synthesis.

Detailed Experimental Protocols

These protocols are designed for a standard manual synthesis on a 0.1 mmol scale using a Merrifield resin. Adjustments may be necessary for automated synthesizers or different resin types.

Protocol 4.1: Resin Preparation and Swelling
  • Place the appropriate amount of resin (e.g., Merrifield resin, 0.1 mmol loading) into a reaction vessel.

  • Add dichloromethane (DCM, ~10 mL/g resin) to the vessel.

  • Agitate gently for 30-60 minutes to allow for complete swelling of the resin beads.[8]

  • Drain the solvent using vacuum filtration.

Protocol 4.2: Iterative Synthesis Cycle

This cycle is repeated for each amino acid in the peptide sequence.

Step 1: Boc Deprotection

  • Wash the swollen resin with DCM (2 x 10 mL).

  • Add a solution of 50% Trifluoroacetic Acid (TFA) in DCM (10 mL).[6][9]

  • Agitate for 2 minutes (pre-wash). Drain.

  • Add a fresh solution of 50% TFA in DCM (10 mL).

  • Agitate for 20-30 minutes.[9]

  • Drain the TFA solution and wash the resin thoroughly with DCM (3 x 10 mL) and Isopropanol (IPA) (2 x 10 mL) to remove residual acid.

Step 2: Neutralization

  • Wash the resin with DCM (2 x 10 mL).

  • Add a solution of 5% N,N-Diisopropylethylamine (DIEA) in DCM (10 mL).

  • Agitate for 5 minutes. Drain. Repeat this step.

  • Wash the resin thoroughly with DCM (3 x 10 mL) to remove excess base.

Step 3: Amino Acid Coupling (Incorporation of this compound)

Causality Note: Non-canonical amino acids can exhibit slower coupling kinetics due to steric hindrance. Therefore, a more potent coupling reagent like HBTU or HATU is recommended over older methods like DCC.[1] Pre-activation of the amino acid is crucial for driving the reaction to completion.

  • In a separate vial, dissolve this compound (0.4 mmol, 4 eq.) and HBTU (0.39 mmol, 3.9 eq.) in N,N-Dimethylformamide (DMF, ~3 mL).

  • Add DIEA (0.8 mmol, 8 eq.) to the activation mixture and vortex for 2-5 minutes.

  • Immediately add the activated amino acid solution to the neutralized peptide-resin.

  • Agitate the reaction mixture for 2-4 hours at room temperature.

  • Self-Validation: Take a small sample of resin beads, wash them thoroughly with DCM and ethanol, and perform a Kaiser test. A negative result (yellow beads) indicates successful coupling and the absence of free primary amines. If the test is positive (blue beads), the coupling step should be repeated.

  • Once coupling is complete, drain the solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

Caption: Schematic of the amino acid coupling step in SPPS.

Protocol 4.3: Final Cleavage and Deprotection

Trustworthiness Note: The final cleavage step using strong acids like Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) is hazardous and requires specialized equipment and safety precautions.[3][4]

  • Dry the fully synthesized peptide-resin under vacuum.

  • Transfer the resin to a specialized HF cleavage apparatus.

  • Add a scavenger mixture (e.g., anisole) to protect acid-sensitive residues.

  • Perform the cleavage with liquid HF at 0 °C for 1-2 hours.

  • Evaporate the HF under a stream of nitrogen.

  • The crude peptide is precipitated by adding cold diethyl ether.[1]

  • Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.

Purification and Characterization

Post-synthesis processing is essential to isolate the target peptide and verify its identity.

Protocol 5.1: Peptide Purification
  • Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).

  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.[10]

  • Use a linear gradient of acetonitrile in water (both containing 0.1% TFA) to elute the peptide.

  • Collect fractions and analyze them for purity. Pool the fractions containing the pure product and lyophilize.

Protocol 5.2: Peptide Characterization

Orthogonal analytical methods should be used to confirm the identity and purity of the final peptide.[11]

TechniquePurposeExpected Outcome
LC-MS (e.g., ESI-MS) Identity & Purity VerificationThe observed mass should match the theoretical calculated mass of the peptide containing 3-Methoxy-D-phenylalanine. Purity is assessed by the peak area in the chromatogram.[10][12]
MALDI-TOF MS Molecular Weight ConfirmationProvides a highly accurate mass measurement of the intact peptide.[10]
Amino Acid Analysis Compositional VerificationConfirms the presence and relative ratios of all amino acids, including the modified residue, after acid hydrolysis.[12]
Circular Dichroism (CD) Secondary Structure AnalysisProvides insight into how the incorporation of the UAA influences the peptide's conformation (e.g., α-helix, β-sheet content).[12][13]

Troubleshooting Common Issues

ProblemPossible Cause(s)Recommended Solution(s)
Incomplete Coupling (Positive Kaiser Test) - Steric hindrance from the UAA.- Insufficient activation time or reagent concentration.- Peptide aggregation on resin.- Double couple the amino acid.- Use a stronger coupling reagent (e.g., HATU).- Increase coupling time and/or temperature.- Use a solvent cocktail known to disrupt aggregation (e.g., "magic mixture").
Low Cleavage Yield - Incomplete cleavage reaction.- Adsorption of the peptide to the resin.- Increase cleavage time or use a stronger acid cocktail (if compatible).- Ensure the peptide is fully precipitated from the cleavage mixture.
Side Product Formation - Incomplete deprotection of side chains.- Modification of sensitive residues (e.g., Trp, Met) during cleavage.- Ensure sufficient cleavage time and appropriate scavengers are used.- Optimize the scavenger cocktail for the specific peptide sequence.

References

Application Note & Protocols: A Guide to Site-Selective C-H Activation of Unnatural Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a transformative strategy in modern synthetic chemistry, offering an atom-economical path to complex molecules. When applied to unnatural amino acids (UAAs), this technology unlocks unprecedented opportunities for peptide modification, drug discovery, and protein engineering. This guide provides a comprehensive overview of the principles and practices of transition metal-catalyzed C-H activation on UAA scaffolds. It delivers field-proven insights into experimental design, detailed step-by-step protocols for palladium, rhodium, and iron catalysis, and robust methods for product characterization and troubleshooting.

Foundational Principles: The Why and How of C-H Activation

The strategic modification of amino acid side chains is fundamental to creating novel peptides and proteins with enhanced therapeutic properties, such as improved stability, bioactivity, and target specificity.[1][2] Traditionally, this required multi-step syntheses starting from already functionalized building blocks. C-H activation offers a more elegant and efficient paradigm: directly converting an inert C-H bond into a new C-C or C-X (where X is a heteroatom) bond.[3]

The primary challenge lies in the ubiquity and high bond dissociation energy of C-H bonds, which necessitates the use of catalysts to achieve reactivity and, crucially, selectivity.[4][5]

The Role of Directing Groups: Achieving Site-Selectivity

To control which C-H bond in a complex molecule is functionalized, a common and powerful strategy involves the use of a directing group (DG).[4][6] This is typically a Lewis-basic functional group that is covalently attached to the amino acid substrate. The DG coordinates to the transition metal catalyst, bringing it into close proximity with a specific C-H bond and thereby directing the activation to that site.[4]

Bidentate directing groups, which form a stable cyclic intermediate with the metal center, are particularly effective for activating C(sp³)–H bonds at the β- and γ-positions of amino acids.[7] Common and effective directing groups for amino acid functionalization include 8-aminoquinoline (Q) and picolinamide (PA).[1] A recent innovation is the use of transient directing groups, where a catalytic amount of an amino acid reversibly forms an imine with a ketone or aldehyde substrate to direct the C-H activation.[8]

The Catalytic Players: A Chemist's Toolkit

A variety of transition metals can catalyze C-H activation, each with unique strengths.

  • Palladium (Pd): Arguably the most versatile and widely used catalyst for C-H functionalization, palladium is effective for a broad range of transformations including arylation, alkylation, and acetoxylation.[1][9][10] It can operate through various catalytic cycles, such as Pd(0)/Pd(II) and Pd(II)/Pd(IV), depending on the reaction conditions.[9]

  • Rhodium (Rh): Rhodium catalysts are highly efficient and exhibit excellent functional group tolerance, making them ideal for the late-stage functionalization of complex molecules like peptides.[11][12][13] They are often used for annulation reactions to construct new ring systems.[14][15]

  • Iron (Fe): As an earth-abundant and non-toxic metal, iron is a highly attractive catalyst for sustainable chemistry.[16] Iron-catalyzed C-H activation has been successfully applied to a range of transformations, including alkylations, arylations, and oxidations, often proceeding through novel mechanistic pathways.[17][18][19]

Experimental Workflow & Strategic Planning

A successful C-H activation experiment requires careful planning, from substrate synthesis to final product analysis. The general workflow involves preparing the UAA substrate with an appropriate directing group, executing the catalytic reaction under an inert atmosphere, followed by product isolation and characterization.

G cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Catalytic Reaction cluster_analysis Phase 3: Isolation & Analysis UAA Select/Synthesize Unnatural Amino Acid (UAA) DG Attach Directing Group (e.g., 8-Aminoquinoline) UAA->DG Amide Coupling Setup Assemble Dry Glassware Under Inert Atmosphere (N2/Ar) DG->Setup Proceed to Reaction Reagents Add UAA-DG Substrate, Catalyst (e.g., Pd(OAc)2), Reagents & Solvent Setup->Reagents React Heat to Reaction Temp. & Monitor by TLC/LC-MS Reagents->React Workup Quench Reaction & Perform Aqueous Workup React->Workup Reaction Complete Purify Purify by Column Chromatography Workup->Purify Characterize Characterize Product (NMR, HRMS) Purify->Characterize

Caption: General workflow for a directed C-H activation experiment.

General Considerations for Success
  • Inert Atmosphere: Many C-H activation catalysts and reagents are sensitive to air and moisture. All reactions should be set up in oven-dried glassware under an inert atmosphere of nitrogen or argon.

  • Solvent Purity: Use anhydrous, degassed solvents to prevent catalyst deactivation and undesirable side reactions.

  • Stoichiometry: Carefully control the stoichiometry of reactants. The limiting reagent is typically the UAA substrate or the coupling partner. The oxidant is often used in excess.

  • Temperature Control: Reaction temperature is a critical parameter. Use a sand or oil bath with a digital temperature controller for precise heating.

Detailed Experimental Protocols

The following protocols are representative examples. Researchers should perform small-scale test reactions to optimize conditions for their specific substrates.

Protocol 1: Palladium-Catalyzed β-C(sp³)–H Arylation of an Alanine Derivative

This protocol describes the arylation of a protected alanine derivative at the β-methyl group, a classic example of C(sp³)–H functionalization. The 8-aminoquinoline (Q) directing group is used to direct the palladium catalyst.[1]

Rationale: Palladium acetate is a common and robust Pd(II) precatalyst. Silver carbonate acts as both a base and a halide scavenger. The reaction proceeds through a Pd(II)/Pd(IV) catalytic cycle, which is favored for C(sp³)–H activation.[9] Hexafluoroisopropanol (HFIP) is a polar, non-coordinating solvent known to promote C-H activation reactions.[20]

G cluster_cycle Simplified Pd(II)/Pd(IV) Catalytic Cycle A UAA-DG + Pd(II) B Palladacycle Intermediate (C-H Activation) A->B Coordination & C-H Cleavage C Pd(IV) Intermediate B->C Oxidative Addition of Ar-I D Product + Pd(II) (Reductive Elimination) C->D C-C Bond Formation D->A Catalyst Regeneration

Caption: Simplified catalytic cycle for Pd-catalyzed C-H arylation.

Materials & Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Mass/VolumeRole
N-(quinolin-8-yl)-L-alaninamide (Substrate)229.270.245.8 mgSubstrate
4-Iodobenzonitrile (Coupling Partner)229.020.491.6 mgAryl Source
Palladium(II) Acetate (Pd(OAc)₂)224.50.02 (10 mol%)4.5 mgCatalyst Precursor
Silver(I) Carbonate (Ag₂CO₃)275.750.4110.3 mgOxidant/Base
Hexafluoroisopropanol (HFIP)168.04-2.0 mLSolvent

Step-by-Step Procedure:

  • Vessel Preparation: To an oven-dried 10 mL screw-cap vial equipped with a magnetic stir bar, add N-(quinolin-8-yl)-L-alaninamide (45.8 mg, 0.2 mmol).

  • Reagent Addition: In the open air, add 4-iodobenzonitrile (91.6 mg, 0.4 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), and Ag₂CO₃ (110.3 mg, 0.4 mmol).

  • Solvent Addition: Add anhydrous HFIP (2.0 mL).

  • Reaction Setup: Tightly cap the vial and place it in a preheated aluminum block on a stirrer hotplate set to 100 °C.

  • Reaction Execution: Stir the reaction mixture vigorously for 16 hours. Monitor the reaction progress by taking small aliquots and analyzing by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (10 mL) and filter through a pad of Celite to remove inorganic salts. Rinse the pad with additional ethyl acetate (2 x 5 mL).

  • Extraction: Transfer the filtrate to a separatory funnel, wash with saturated aqueous NaHCO₃ (15 mL) and brine (15 mL). Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the β-arylated product.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The stereochemical integrity should be confirmed by chiral HPLC analysis.

Protocol 2: Rhodium-Catalyzed C(sp²)–H Annulation of a Phenylalanine Derivative

This protocol details the synthesis of a cyclized, polycyclic UAA via the reaction of a protected phenylalanine derivative with an alkyne, demonstrating a powerful method for complexity generation.[11][12]

Rationale: Cationic rhodium(III) complexes are potent catalysts for C-H activation/annulation cascades. The reaction is directed by the amide group of the amino acid derivative. The acetate ligand on the catalyst precursor is displaced to generate the active catalytic species, and copper(II) acetate serves as an oxidant to regenerate the Rh(III) catalyst.

Materials & Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Mass/VolumeRole
N-acetyl-L-phenylalanine methyl ester (Substrate)221.250.2555.3 mgSubstrate
Diphenylacetylene (Alkyne)178.230.589.1 mgCoupling Partner
[RhCp*Cl₂]₂ (Catalyst Precursor)618.140.005 (2 mol%)3.1 mgCatalyst Precursor
Silver(I) Hexafluoroantimonate (AgSbF₆)343.620.02 (8 mol%)6.9 mgCo-catalyst/Activator
Copper(II) Acetate (Cu(OAc)₂)181.630.590.8 mgOxidant
tert-Amyl alcohol (t-AmOH)88.15-2.5 mLSolvent

Step-by-Step Procedure:

  • Catalyst Activation: In an argon-filled glovebox, add [RhCp*Cl₂]₂ (3.1 mg, 0.005 mmol) and AgSbF₆ (6.9 mg, 0.02 mmol) to a dry screw-cap vial. Add t-AmOH (1.0 mL) and stir at room temperature for 15 minutes to generate the active cationic Rh(III) catalyst.

  • Reagent Addition: To a separate vial, add N-acetyl-L-phenylalanine methyl ester (55.3 mg, 0.25 mmol), diphenylacetylene (89.1 mg, 0.5 mmol), and Cu(OAc)₂ (90.8 mg, 0.5 mmol).

  • Reaction Initiation: Transfer the pre-activated catalyst solution to the vial containing the substrate and other reagents using a syringe. Add additional t-AmOH to bring the total volume to 2.5 mL.

  • Reaction Execution: Seal the vial and heat at 120 °C for 24 hours.

  • Workup and Purification: Follow a similar workup and purification procedure as described in Protocol 1. The product will be a highly conjugated, polycyclic amino acid derivative.

  • Characterization: Characterize the annulated product by NMR, HRMS, and UV-Vis spectroscopy to confirm its structure and electronic properties.

Protocol 3: Iron-Catalyzed C–H Hydroxylation of a Proline Derivative

This protocol showcases a sustainable approach using an earth-abundant iron catalyst to perform a challenging C–H oxidation reaction, mimicking the function of some non-heme iron enzymes.[17]

Rationale: This bio-inspired catalytic system uses a small molecule iron complex to perform selective C-H hydroxylation.[17] Hydrogen peroxide (H₂O₂) is the terminal oxidant, making the overall process environmentally benign. The reaction is stereoretentive, preserving the chirality of the starting amino acid.

Materials & Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Mass/VolumeRole
N-Boc-L-Proline (Substrate)215.250.5107.6 mgSubstrate
Fe(OTf)₂ (Iron(II) triflate)353.990.05 (10 mol%)17.7 mgCatalyst Precursor
Ligand (e.g., a tetradentate N-ligand)-0.055 (11 mol%)-Ligand
Acetic Acid (AcOH)60.051.057 µLAdditive
Hydrogen Peroxide (H₂O₂, 30% w/w in H₂O)34.011.5153 µLOxidant
Acetonitrile (MeCN)41.05-5.0 mLSolvent

Step-by-Step Procedure:

  • Catalyst Preparation: In a 25 mL round-bottom flask, dissolve Fe(OTf)₂ (17.7 mg, 0.05 mmol) and the appropriate ligand (0.055 mmol) in acetonitrile (2.0 mL) under an argon atmosphere. Stir for 20 minutes until a colored solution forms.

  • Substrate Addition: Add a solution of N-Boc-L-Proline (107.6 mg, 0.5 mmol) in acetonitrile (2.0 mL) to the catalyst solution.

  • Additive Addition: Add acetic acid (57 µL, 1.0 mmol).

  • Reaction Initiation: Cool the mixture to 0 °C in an ice bath. Slowly add the 30% H₂O₂ solution (153 µL, 1.5 mmol) dropwise over 5 minutes using a syringe pump. Caution: Addition of H₂O₂ can be exothermic.

  • Reaction Execution: Allow the reaction to stir at 0 °C for 4-6 hours, monitoring by LC-MS for the appearance of the hydroxylated product mass.

  • Workup: Quench the reaction by adding a saturated aqueous solution of Na₂SO₃ (5 mL). Extract the mixture with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, dry over Na₂SO₄, and concentrate. Purify by flash chromatography to isolate the hydroxylated proline derivative.

  • Characterization: Confirm the position of the hydroxyl group and the retention of stereochemistry using 2D NMR techniques (e.g., COSY, HMBC) and chiral phase chromatography.

Troubleshooting Common Issues

Even with careful planning, challenges can arise. A systematic approach to troubleshooting is essential for success.

G Start Problem Observed NoReaction No Reaction / Low Conversion Start->NoReaction SideProducts Multiple Side Products Start->SideProducts Decomposition Substrate Decomposition Start->Decomposition Sol_Catalyst Check Catalyst Activity (Use new bottle, screen ligands) NoReaction->Sol_Catalyst Sol_Temp Increase Reaction Temperature (in 10-20°C increments) NoReaction->Sol_Temp Sol_Inert Verify Inert Atmosphere (Check seals, purge system) NoReaction->Sol_Inert Sol_Temp2 Lower Reaction Temperature SideProducts->Sol_Temp2 Sol_Conc Adjust Concentration (Higher dilution can reduce bimolecular side reactions) SideProducts->Sol_Conc Sol_Oxidant Screen Different Oxidants/Additives SideProducts->Sol_Oxidant Sol_Temp3 Lower Reaction Temperature Decomposition->Sol_Temp3 Sol_Time Reduce Reaction Time Decomposition->Sol_Time Sol_Protect Check Protecting Group Stability Decomposition->Sol_Protect

Caption: A decision tree for troubleshooting C-H activation reactions.

Characterization of Modified Unnatural Amino Acids

Confirming the identity and purity of the newly synthesized UAA is a critical final step. A combination of analytical techniques is required.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for structural elucidation. The disappearance of a signal in the C-H region and the appearance of new signals corresponding to the added functional group are key indicators. 2D NMR (COSY, HSQC, HMBC) can confirm connectivity.

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides an accurate mass measurement, allowing for the confirmation of the elemental composition of the product.

  • Chromatography:

    • HPLC/UPLC: High-Performance Liquid Chromatography is used to assess the purity of the final compound.[][22]

    • Chiral HPLC: This is crucial for verifying that the stereocenter of the amino acid has not racemized during the reaction.[23] This is done by comparing the retention time of the product to that of a racemic or enantiomerically pure standard.

  • Spectrophotometry: For aromatic or conjugated UAAs, UV-Vis spectrophotometry can confirm the presence of new chromophores.[]

Conclusion and Future Outlook

The C-H activation of unnatural amino acids is a powerful and rapidly evolving field that is fundamentally changing how chemists approach the design of peptides and proteins. By providing direct access to novel chemical structures, this technology accelerates the development of next-generation therapeutics, advanced biomaterials, and sophisticated biological probes. While palladium and rhodium catalysts have been the workhorses of the field, the future will likely see the rise of more sustainable and cost-effective catalysts based on earth-abundant metals like iron and copper.[9][18] Continued innovation in catalyst design, directing group strategy, and enzymatic C-H activation will further expand the synthetic toolbox, enabling the creation of molecules with unprecedented function and complexity.[2][3][24]

References

Solution-phase synthesis of dipeptides with Boc-3-Methoxy-D-phenylalanine.

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Solution-Phase Synthesis of Dipeptides Featuring Boc-3-Methoxy-D-phenylalanine: A Detailed Guide

Abstract

This document provides a comprehensive guide for the solution-phase synthesis of dipeptides incorporating the non-canonical amino acid, N-α-(tert-Butoxycarbonyl)-3-methoxy-D-phenylalanine (this compound). Solution-phase peptide synthesis (SPPS) offers distinct advantages for small-scale, custom peptide production, allowing for straightforward purification and characterization of intermediates at each step.[1][2] This guide is designed for researchers, scientists, and professionals in drug development, offering detailed, field-proven protocols, mechanistic insights into critical reaction steps, and robust methods for purification and characterization. We will explore carbodiimide-mediated coupling chemistry and acid-catalyzed deprotection, providing the causal logic behind experimental choices to ensure reproducible and high-yield synthesis.

Introduction: The Rationale for Solution-Phase Synthesis

While solid-phase peptide synthesis (SPPS) dominates high-throughput and long-sequence peptide production, classical solution-phase synthesis remains a highly valuable and flexible methodology, particularly for the synthesis of short peptides, peptidomimetics, and sequences containing unusual or sterically hindered amino acids.[2][3] Its primary advantage lies in the ability to isolate and rigorously purify each intermediate, providing absolute certainty of the sequence and stereochemical integrity before proceeding to the next step.

The focus of this guide, This compound , is a D-amino acid derivative. The methoxy substitution on the phenyl ring alters the electronic and steric properties of the side chain, potentially influencing peptide conformation, receptor binding affinity, and metabolic stability.[4] Such modifications are a cornerstone of modern peptidomimetic drug design. This protocol provides a reliable framework for incorporating this valuable building block into a dipeptide sequence.

Core Principles & Mechanistic Insights

A successful peptide synthesis hinges on the precise orchestration of protection, activation, coupling, and deprotection steps. Understanding the underlying mechanisms is critical for troubleshooting and optimization.

The Role of the Boc Protecting Group

The N-α-amino group of an amino acid is a potent nucleophile that would otherwise self-polymerize during the carboxyl activation step. The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group that effectively prevents this by converting the amine into a carbamate.[5] Its key feature is its stability to the basic and nucleophilic conditions used during coupling, yet its clean and efficient removal with moderately strong acids like trifluoroacetic acid (TFA).[6][7]

Carboxyl Group Activation: The Carbodiimide Method

To form a peptide (amide) bond, the carboxylic acid must be converted into a more reactive electrophile. Carbodiimides, such as N,N'-Dicyclohexylcarbodiimide (DCC) or the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are powerful dehydrating agents that achieve this activation.[8][9]

The mechanism proceeds as follows:

  • Formation of O-Acylisourea Intermediate: The carboxyl group of the N-Boc-protected amino acid attacks the carbodiimide, forming a highly reactive O-acylisourea intermediate.[10][11]

  • Nucleophilic Attack: This intermediate is then attacked by the nucleophilic amino group of the second amino acid (the C-terminal partner), forming the desired peptide bond and releasing a urea byproduct (e.g., dicyclohexylurea, DCU).[10]

However, this process is susceptible to two major side reactions:

  • N-Acylurea Formation: The O-acylisourea intermediate can rearrange into a stable, unreactive N-acylurea, terminating the reaction for that molecule.[10]

  • Racemization: The activated carboxyl group can promote the formation of a 5(4H)-oxazolone intermediate, which can lead to epimerization at the α-carbon, compromising the stereochemical purity of the final peptide.[12]

To mitigate these risks, an additive like 1-Hydroxybenzotriazole (HOBt) is almost universally employed. HOBt rapidly traps the O-acylisourea intermediate to form an HOBt-active ester. This ester is sufficiently reactive to couple efficiently with the amine component but is far less prone to racemization and does not rearrange into an N-acylurea.[8][10]

Carbodiimide Coupling Mechanism with HOBt cluster_activation Activation Step cluster_coupling Coupling Step Boc_AA Boc-AA-OH (Carboxylic Acid) O_Acyl O-Acylisourea (Highly Reactive) Boc_AA->O_Acyl + DCC DCC DCC (Carbodiimide) Active_Ester Boc-AA-OBt (Active Ester) O_Acyl->Active_Ester + HOBt N_Acylurea N_Acylurea O_Acyl->N_Acylurea Rearrangement (Side Reaction) HOBt HOBt (Additive) Dipeptide Boc-AA-AA'-OR (Dipeptide) Active_Ester->Dipeptide + Amine DCU_1 DCU (Byproduct) Amine H-AA'-OR (Amine Component) HOBt_regen HOBt (Regenerated)

Caption: Carbodiimide coupling workflow with HOBt additive.

Boc Deprotection: Acid-Catalyzed Cleavage

The removal of the Boc group is achieved with a moderately strong acid, typically Trifluoroacetic Acid (TFA), often diluted in Dichloromethane (DCM).[13][14]

The mechanism involves three key steps:

  • Protonation: The carbonyl oxygen of the Boc group is protonated by TFA.[5][15]

  • Formation of tert-Butyl Cation: This protonation weakens the tert-butyl-oxygen bond, leading to its cleavage and the formation of a stable tert-butyl cation and a carbamic acid intermediate.[6][15]

  • Decarboxylation: The carbamic acid is unstable and rapidly decomposes, releasing carbon dioxide gas and liberating the free α-amino group.[5][15]

The resulting amine is protonated by the excess acid, forming a trifluoroacetate salt, which must be neutralized with a non-nucleophilic base before the next coupling reaction.[7][13]

Boc Deprotection Mechanism Boc_Amine Boc-NH-R Protonated_Boc Protonated Boc-Amine Boc_Amine->Protonated_Boc + H⁺ (TFA) Carbamic_Acid R-NH-COOH (Carbamic Acid) Protonated_Boc->Carbamic_Acid - tBu⁺ tBu_Cation tert-Butyl Cation + Isobutylene Free_Amine H₂N-R (Free Amine) Carbamic_Acid->Free_Amine - CO₂ Amine_Salt H₃N⁺-R  TFA⁻ (Amine Salt) Free_Amine->Amine_Salt + H⁺ (TFA)

Caption: Mechanism of acid-catalyzed Boc group removal by TFA.

Experimental Guide & Protocols

Materials and Reagents
  • This compound

  • C-terminal amino acid methyl ester hydrochloride (e.g., H-Ala-OMe·HCl, H-Gly-OMe·HCl)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole hydrate (HOBt·H₂O)

  • N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Sodium bicarbonate (NaHCO₃), 5% aqueous solution

  • Hydrochloric acid (HCl), 1 M aqueous solution

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

  • Silica gel for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

Overall Synthesis Workflow

The synthesis follows a logical progression from starting materials to the final purified dipeptide.

Dipeptide Synthesis Workflow Start Starting Materials: Boc-3-MeO-D-Phe-OH H-AA-OMe·HCl Neutralize 1. Neutralize Amine Salt (Generate Free Amine) Start->Neutralize Couple 2. Peptide Coupling (EDC/HOBt) Neutralize->Couple Workup 3. Aqueous Workup (Remove Byproducts) Couple->Workup Purify_Boc 4. Purification (Optional) (Column Chromatography) Workup->Purify_Boc Characterize_Boc Characterize Boc-Dipeptide (TLC, MS) Purify_Boc->Characterize_Boc Deprotect 5. Boc Deprotection (TFA/DCM) Characterize_Boc->Deprotect Isolate 6. Isolate Dipeptide Salt (Evaporation) Deprotect->Isolate Purify_Final 7. Final Purification (Column or HPLC) Isolate->Purify_Final Characterize_Final Characterize Final Product (NMR, MS, HPLC) Purify_Final->Characterize_Final End Purified Dipeptide Characterize_Final->End

Caption: Stepwise workflow for solution-phase dipeptide synthesis.

Protocol 1: Peptide Coupling

This protocol details the coupling of this compound with Alanine methyl ester.

1. Preparation of the Amine Free Base:

  • In a round-bottom flask, dissolve the C-terminal amino acid ester hydrochloride (e.g., H-Ala-OMe·HCl) in anhydrous DCM (approx. 10 mL per gram).
  • Cool the solution to 0 °C in an ice bath.
  • Add DIPEA or NMM (1.05 equivalents) dropwise while stirring.
  • Stir the mixture at 0 °C for 15-20 minutes. This solution containing the free amine is used directly in the next step.
  • Rationale: The amine must be in its neutral, free base form to act as a nucleophile. The hydrochloride salt is neutralized in situ with a non-nucleophilic base.[16]

2. Activation and Coupling:

  • In a separate flask, dissolve this compound (1.0 eq) and HOBt·H₂O (1.1 eq) in anhydrous DMF or DCM.
  • Cool this solution to 0 °C in an ice bath.
  • Add EDC·HCl (1.1 eq) to the cooled solution and stir for 15 minutes.
  • Rationale: Pre-activation at a low temperature allows for the controlled formation of the active ester while minimizing side reactions.[8]
  • Add the previously prepared free amine solution (from step 1) to the activated carboxyl mixture.
  • Allow the reaction to slowly warm to room temperature and stir overnight (12-18 hours).

3. Reaction Monitoring:

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). A typical mobile phase is 30-50% Ethyl Acetate in Hexanes. The disappearance of the starting Boc-amino acid indicates reaction completion.

4. Aqueous Workup:

  • Dilute the reaction mixture with Ethyl Acetate.
  • Wash the organic layer sequentially with:
  • 1 M HCl (2x) - Removes unreacted amine and residual base (DIPEA/NMM).
  • 5% NaHCO₃ solution (2x) - Removes unreacted Boc-amino acid and HOBt.
  • Brine (1x) - Removes residual water.
  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude Boc-protected dipeptide.

ReagentMolar Eq.MW ( g/mol )Sample Mass/VolMoles (mmol)
Boc-3-MeO-D-Phe-OH1.0295.341.00 g3.39
H-Ala-OMe·HCl1.05139.580.497 g3.56
DIPEA1.05129.240.62 mL3.56
HOBt·H₂O1.1153.140.569 g3.73
EDC·HCl1.1191.700.715 g3.73
Table 1: Example reagent quantities for a coupling reaction.
Protocol 2: Boc Deprotection

1. Deprotection Reaction:

  • Dissolve the crude or purified Boc-dipeptide in DCM (10 mL per gram).
  • Cool the solution to 0 °C.
  • Add an equal volume of TFA (e.g., 10 mL of TFA to 10 mL of DCM solution, creating a 50% v/v mixture).[13][14]
  • Caution: TFA is a strong, corrosive acid. Handle in a fume hood with appropriate personal protective equipment.
  • Stir the reaction at room temperature for 1-2 hours.
  • Rationale: The 50% TFA/DCM solution is sufficiently acidic to cleave the Boc group rapidly without affecting most other protecting groups or the peptide backbone.[7]

2. Isolation of the Dipeptide Salt:

  • Remove the solvent and excess TFA under reduced pressure (rotary evaporation).
  • To remove residual TFA, co-evaporate the resulting oil or solid with DCM or toluene (2-3 times).
  • The product is the dipeptide methyl ester as its trifluoroacetate salt, which can be carried forward or purified.

Purification & Characterization

Purification
  • Flash Column Chromatography: This is the most common method for purifying both the intermediate Boc-dipeptide and the final product in a research setting. A gradient of ethyl acetate in hexanes is typically effective for the Boc-protected intermediate. For the more polar final dipeptide, a gradient of methanol in DCM may be required.[17]

  • Reversed-Phase HPLC (RP-HPLC): For achieving high purity (>95%), RP-HPLC is the standard method.[18][19] A C18 column with a water/acetonitrile gradient (both containing 0.1% TFA) is typically used. The retention of the peptide is primarily based on its hydrophobicity.[20]

Characterization

The identity and purity of the synthesized dipeptide must be confirmed analytically.

  • Mass Spectrometry (MS): Electrospray Ionization (ESI-MS) is used to confirm the molecular weight of the product.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure and assess purity.

  • High-Performance Liquid Chromatography (HPLC): An analytical HPLC run is used to determine the final purity of the product.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Incomplete Coupling 1. Inefficient activation. 2. Deactivated reagents (EDC/HOBt are moisture-sensitive). 3. Incomplete neutralization of amine salt.1. Allow longer pre-activation time. 2. Use fresh, anhydrous reagents and solvents. 3. Ensure sufficient base (1.05 eq) is used for neutralization.
Low Yield 1. Losses during aqueous workup (product may have some water solubility). 2. Side reactions (e.g., N-acylurea formation).1. Reduce the number of washes or perform back-extraction of aqueous layers. 2. Ensure HOBt is used; run the reaction at 0 °C initially.
Multiple Spots on TLC 1. Incomplete reaction. 2. Racemization. 3. Side product formation.1. Extend reaction time or re-run the coupling. 2. Ensure HOBt is used; avoid excess base during coupling. 3. Optimize workup procedure; purify carefully via column chromatography.
Incomplete Deprotection 1. Insufficient TFA or reaction time. 2. Water present in the reaction mixture.1. Increase reaction time to 2-3 hours or use neat TFA for difficult cases. 2. Use anhydrous DCM.
Table 2: Common issues and solutions in dipeptide synthesis.

References

Investigating the Neuromodulatory Potential of Boc-3-Methoxy-D-phenylalanine: A Guide to In Vitro and In Vivo Characterization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

Audience: This document is intended for researchers, scientists, and drug development professionals in the field of neuroscience and neuropharmacology.

Objective: To provide a comprehensive technical guide on the potential applications of Boc-3-Methoxy-D-phenylalanine in neuroscience research. This guide outlines hypothesized mechanisms of action based on related compounds and delivers detailed protocols for the initial characterization of its active form, 3-Methoxy-D-phenylalanine, as a novel neuromodulatory agent.

Introduction: Unveiling a Novel Phenylalanine Analog

This compound is a protected amino acid derivative, structurally related to the essential amino acid L-phenylalanine. In chemical synthesis, the tert-butyloxycarbonyl (Boc) group serves as a crucial protecting element for the amine, allowing for precise peptide construction.[1] Upon removal (deprotection), it yields 3-Methoxy-D-phenylalanine, the compound of interest for biological investigation.

While direct research on 3-Methoxy-D-phenylalanine in neuroscience is nascent, the extensive body of literature on related phenylalanine analogs provides a strong rationale for its investigation. Phenylalanine and its derivatives are known to interact with critical components of the central nervous system, particularly the glutamatergic system, which governs excitatory neurotransmission.[2][3] Dysregulation of this system is implicated in a host of neurological disorders, including epilepsy, ischemic stroke, and neurodegenerative diseases like Alzheimer's.[4][][6][7]

This guide is built on the scientific premise that 3-Methoxy-D-phenylalanine, by virtue of its structure, is a putative modulator of glutamatergic receptors, specifically the N-methyl-D-aspartate (NMDA) receptor. The presence of a methoxy group on the phenyl ring may alter its binding affinity and modulatory properties compared to native L-phenylalanine, while the D-configuration is anticipated to confer greater resistance to enzymatic degradation, potentially enhancing its bioavailability and duration of action in vivo.[8]

PART 1: Foundational Concepts & Hypothesized Mechanism of Action

The Precedent: Phenylalanine Analogs as Neuromodulators

The rationale for investigating 3-Methoxy-D-phenylalanine is firmly rooted in the established neuropharmacology of its structural relatives.

  • L-Phenylalanine at High Concentrations: In conditions like phenylketonuria (PKU), elevated levels of L-phenylalanine have been shown to specifically inhibit NMDA receptor function by competing with the co-agonist glycine at its binding site.[3][9] This inhibitory action is thought to contribute to the cognitive deficits seen in untreated PKU, highlighting the profound impact of phenylalanine on excitatory signaling.[3]

  • Halogenated Phenylalanine Derivatives: Compounds such as 3,5-Dibromo-L-phenylalanine have demonstrated a polyvalent modulatory profile: they can act as partial agonists at the NMDA receptor's glutamate-binding site, depress presynaptic glutamate release, and block AMPA/kainate receptors.[10] This multi-target engagement has shown promise in preclinical models of stroke and seizures, establishing that modifications to the phenyl ring can create potent neuromodulatory agents.[2][4]

These precedents suggest that 3-Methoxy-D-phenylalanine is a compelling candidate for investigation as a tool to dissect and potentially manipulate glutamatergic neurotransmission.

Hypothesized Target: The NMDA Receptor

The NMDA receptor is a glutamate-gated ion channel crucial for synaptic plasticity, learning, and memory.[11] Its overactivation, however, leads to excitotoxicity—a primary driver of neuronal death in ischemic events and chronic neurodegenerative conditions.[12] The NMDA receptor requires the binding of both glutamate and a co-agonist (glycine or D-serine) to open its ion channel.

We hypothesize that 3-Methoxy-D-phenylalanine primarily interacts with the NMDA receptor, potentially through one of two mechanisms:

  • Competitive antagonism at the glycine co-agonist site: Similar to high concentrations of L-phenylalanine.[3]

  • Allosteric modulation: Binding to a different site on the receptor complex to alter its response to glutamate and glycine.

The following diagram illustrates the key binding sites on the NMDA receptor complex, representing potential targets for novel phenylalanine analogs.

NMDA_Receptor cluster_receptor NMDA Receptor Complex cluster_ligands Ligands & Modulators NMDA_Receptor GluN1 Subunit Glycine/D-Serine Site GluN2 Subunit Glutamate Site Ion Channel (Ca²⁺, Na⁺) Mg²⁺ Block Site Glutamate Glutamate Glutamate->NMDA_Receptor:GlutamateSite Binds & Activates Glycine Glycine Glycine->NMDA_Receptor:GlycineSite Binds (Co-agonist) CompoundX Hypothesized Target: 3-Methoxy-D-phenylalanine CompoundX->NMDA_Receptor:GlycineSite Hypothesis: Competes with Glycine Mg Mg²⁺ Mg->NMDA_Receptor:MgBlock Blocks Channel (Voltage-dependent)

Caption: Hypothesized interaction of 3-Methoxy-D-phenylalanine with the NMDA receptor complex.

PART 2: Experimental Protocols for Characterization

Critical Note on Preparation: this compound must first be deprotected to yield the biologically active 3-Methoxy-D-phenylalanine for use in the following biological assays. Standard deprotection protocols using an acid like trifluoroacetic acid (TFA) followed by purification are required. The resulting compound should be dissolved in an appropriate vehicle (e.g., DMSO for stock solution, then diluted in assay buffer) with vehicle controls used in all experiments.

Protocol: In Vitro Characterization via Whole-Cell Patch-Clamp Electrophysiology

This protocol aims to determine if 3-Methoxy-D-phenylalanine modulates NMDA and/or AMPA receptor-mediated currents in primary neuronal cultures.

Objective: To quantify the effect of the test compound on isolated glutamatergic currents.

Materials:

  • Primary hippocampal or cortical neuron cultures (rat, E18)

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 10 HEPES, 10 glucose, 0.001 tetrodotoxin (TTX), 0.1 picrotoxin. pH 7.4.

  • Internal solution (in mM): 140 Cs-gluconate, 10 HEPES, 10 BAPTA, 2 Mg-ATP, 0.2 Na-GTP. pH 7.2.

  • Agonists: NMDA, AMPA, Glycine

  • Antagonists: AP5 (selective NMDA antagonist), CNQX (selective AMPA/kainate antagonist)

  • Test Compound: 3-Methoxy-D-phenylalanine

Step-by-Step Methodology:

  • Cell Preparation: Culture primary neurons on glass coverslips for 12-14 days in vitro.

  • Recording Setup: Transfer a coverslip to the recording chamber on an inverted microscope and perfuse with external solution.

  • Establish Whole-Cell Configuration: Approach a neuron with a glass micropipette filled with internal solution. Establish a giga-ohm seal and rupture the membrane to achieve whole-cell configuration. Clamp the neuron at -70 mV.

  • Isolating NMDA Currents:

    • Perfuse the cell with a Mg²⁺-free external solution containing 10 µM glycine.

    • Apply a brief pulse of 100 µM NMDA to elicit an inward current. Establish a stable baseline response.

    • Co-apply the test compound at various concentrations (e.g., 1 µM, 10 µM, 100 µM, 1 mM) with the NMDA/glycine solution.

    • Causality Check: The causality behind this step is to confirm the current is NMDA-mediated. After recording the effect of the test compound, apply the selective NMDA receptor antagonist AP5 (50 µM). This should completely block the elicited current, validating the assay.

  • Isolating AMPA Currents:

    • Perfuse the cell with the standard external solution (containing Mg²⁺).

    • Apply a brief pulse of 100 µM AMPA to elicit a fast inward current.

    • Co-apply the test compound at various concentrations with the AMPA solution.

    • Causality Check: Apply the selective AMPA receptor antagonist CNQX (10 µM) to confirm the current is AMPA-mediated.

  • Data Analysis: Measure the peak amplitude of the inward currents in the presence and absence of the test compound. Plot a dose-response curve and calculate the IC₅₀ or EC₅₀ if a significant effect is observed.

Patch_Clamp_Workflow cluster_prep Preparation cluster_exp Experiment cluster_val Validation cluster_analysis Analysis A Culture Primary Neurons (12-14 DIV) C Establish Whole-Cell Patch Clamp (-70 mV) A->C B Prepare External/Internal Solutions & Drugs B->C D Isolate NMDA Current (Apply NMDA + Glycine) C->D F Isolate AMPA Current (Apply AMPA) C->F E Apply Test Compound + NMDA/Glycine D->E H Confirm with AP5 (NMDA Antagonist) E->H J Measure Peak Current Amplitude E->J G Apply Test Compound + AMPA F->G I Confirm with CNQX (AMPA Antagonist) G->I G->J K Generate Dose-Response Curve & Calculate IC₅₀/EC₅₀ J->K

Caption: Experimental workflow for patch-clamp characterization of the test compound.

Protocol: In Vitro Neuroprotection Assay (Glutamate Excitotoxicity Model)

This protocol assesses whether the compound can protect neurons from cell death induced by excessive glutamate receptor activation.

Objective: To determine the neuroprotective potential and effective dose range of 3-Methoxy-D-phenylalanine.

Materials:

  • High-density primary cortical neuron cultures (96-well plate format)

  • Neurobasal medium with B27 supplement

  • Test Compound: 3-Methoxy-D-phenylalanine

  • Excitotoxin: L-Glutamate or NMDA

  • Lactate Dehydrogenase (LDH) cytotoxicity assay kit

Step-by-Step Methodology:

  • Cell Plating: Plate primary cortical neurons in 96-well plates and culture for 7-9 days.

  • Pre-treatment: Replace the culture medium with fresh medium containing various concentrations of the test compound (e.g., 0.1 µM to 100 µM) or vehicle control. Incubate for 1-2 hours. This step tests for prophylactic protective effects.

  • Induce Excitotoxicity: Add a toxic concentration of L-Glutamate (e.g., 50-100 µM) to all wells except the negative control group.

  • Incubation: Incubate the plates for 24 hours at 37°C.

  • Assess Cell Viability:

    • Use an LDH cytotoxicity assay kit according to the manufacturer's instructions.

    • Measure the amount of LDH released into the medium from damaged cells.

    • Include controls:

      • Negative Control: Untreated cells (represents 0% cytotoxicity).

      • Positive Control: Cells treated with glutamate only (represents maximal excitotoxicity).

      • Maximum LDH Release Control: Cells treated with a lysis buffer (represents 100% cytotoxicity).

  • Data Analysis: Calculate the percentage of neuroprotection for each concentration of the test compound relative to the glutamate-only control.

Data Presentation: Hypothetical Neuroprotection Data

Compound Concentration% Cytotoxicity (LDH Release)% Neuroprotection
Vehicle Control (No Glu)5.2 ± 1.1%N/A
Vehicle Control (+ Glu)65.8 ± 4.5%0% (Baseline)
0.1 µM Compound (+ Glu)62.1 ± 5.0%6.1%
1 µM Compound (+ Glu)45.3 ± 3.8%34.4%
10 µM Compound (+ Glu)28.9 ± 3.1%61.7%
100 µM Compound (+ Glu)25.4 ± 2.9%68.9%
Protocol: In Vivo Evaluation in a PTZ-Induced Seizure Model

This protocol provides a first-pass assessment of the compound's anticonvulsant activity and its ability to cross the blood-brain barrier.

Objective: To evaluate the efficacy of 3-Methoxy-D-phenylalanine in a rodent model of acute, generalized seizures.

Materials:

  • Adult male C57BL/6 mice (8-10 weeks old)

  • Test Compound: 3-Methoxy-D-phenylalanine dissolved in saline with 5% DMSO/5% Tween-80

  • Chemoconvulsant: Pentylenetetrazole (PTZ) dissolved in saline

  • Administration tools: Syringes for intraperitoneal (i.p.) injection

Step-by-Step Methodology:

  • Animal Acclimation: Acclimate mice to the facility and handling for at least one week.

  • Grouping: Randomly assign mice to groups (n=8-10 per group):

    • Group 1: Vehicle control + Saline

    • Group 2: Vehicle control + PTZ

    • Group 3: Test Compound (e.g., 10 mg/kg) + PTZ

    • Group 4: Test Compound (e.g., 30 mg/kg) + PTZ

  • Drug Administration: Administer the test compound or vehicle via i.p. injection. Allow for a pre-treatment time of 30-60 minutes for the compound to be absorbed and distributed.

  • Seizure Induction: Administer a convulsant dose of PTZ (e.g., 60 mg/kg, i.p.) to all groups except Group 1.

  • Behavioral Observation: Immediately after PTZ injection, place each mouse in an individual observation chamber and record its behavior for 30 minutes. Score the seizure severity using the Racine scale:

    • Stage 0: No response

    • Stage 1: Ear and facial twitching

    • Stage 2: Myoclonic jerks

    • Stage 3: Clonic seizure of one forelimb

    • Stage 4: Rearing with bilateral forelimb clonus

    • Stage 5: Rearing and falling (generalized tonic-clonic seizure)

  • Data Analysis: Compare the latency to the first seizure, the maximum seizure score reached, and the duration of seizures between the vehicle-treated and compound-treated groups. Use appropriate statistical tests (e.g., Mann-Whitney U test for scores, ANOVA for latencies).

PART 3: Data Interpretation and Future Directions

  • Electrophysiology: A reduction in NMDA or AMPA current amplitude by 3-Methoxy-D-phenylalanine would classify it as a receptor antagonist. An increase would suggest it is a positive allosteric modulator or agonist. The IC₅₀ value will determine its potency.

  • Neuroprotection Assay: Significant reduction in LDH release indicates the compound has neuroprotective properties against excitotoxicity. This in vitro result provides a strong rationale for testing in in vivo models of diseases where excitotoxicity is a key pathological feature, such as stroke or traumatic brain injury.

  • Seizure Model: An increase in seizure latency and a decrease in the average seizure score would demonstrate anticonvulsant activity in vivo. This positive result would validate that the compound is bioavailable, brain-penetrant, and capable of suppressing neuronal hyperexcitability at a network level.

The successful characterization of this compound's active form through these foundational assays would position it as a valuable new chemical tool for neuroscience research and a potential lead scaffold for the development of novel therapeutics for neurological disorders.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Coupling Efficiency in Peptide Synthesis with Modified Phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for solid-phase peptide synthesis (SPPS) involving modified phenylalanine residues. This guide is designed to provide in-depth troubleshooting for common challenges encountered when incorporating these unique amino acids into your peptide sequences. As a senior application scientist, I will walk you through the underlying causes of low coupling efficiency and provide actionable, field-tested solutions to optimize your syntheses.

Frequently Asked Questions (FAQs)

This section addresses some of the most common initial questions that arise when working with modified phenylalanine derivatives.

Q1: Why is the coupling efficiency of modified phenylalanine often lower than that of standard amino acids?

A1: The reduced coupling efficiency of modified phenylalanine can be attributed to several factors. Steric hindrance from bulky substituents on the phenyl ring can physically obstruct the approach of the activated amino acid to the N-terminus of the growing peptide chain. Additionally, electron-withdrawing groups on the ring can decrease the nucleophilicity of the amino group, slowing down the coupling reaction.

Q2: Which coupling reagents are recommended for modified phenylalanine?

A2: For sterically hindered or electronically deactivated modified phenylalanines, more potent coupling reagents are generally required. Carbodiimide-based reagents like DIC, in combination with an additive like OxymaPure®, are a good starting point. For particularly challenging couplings, phosphonium-based reagents such as PyBOP® or HBTU, or iminium-based reagents like HATU, are often more effective due to their higher activation rates.

Q3: Can the choice of solvent impact the coupling efficiency?

A3: Absolutely. The solvent plays a crucial role in resin swelling and the solubility of reagents. Dichloromethane (DCM) and N,N-dimethylformamide (DMF) are common choices. For challenging couplings, a switch to a more polar solvent like N-methyl-2-pyrrolidone (NMP) can improve reaction kinetics. It's also critical to ensure that your solvents are anhydrous, as water can hydrolyze the activated amino acid, leading to failed couplings.

Q4: How can I quickly check if a coupling reaction was successful?

A4: The Kaiser test is a rapid and reliable qualitative method to detect the presence of free primary amines on the resin. A positive result (blue beads) indicates incomplete coupling. For a more quantitative assessment, a small sample of the resin can be cleaved, and the resulting peptide analyzed by HPLC and mass spectrometry.

In-Depth Troubleshooting Guide

This section provides a more detailed, symptom-based approach to troubleshooting low coupling efficiency with modified phenylalanine.

Symptom 1: Incomplete Coupling Detected by Kaiser Test

A positive Kaiser test after a coupling step is a clear indication that not all N-terminal amines have reacted.

  • Insufficient Activation/Coupling Time: The kinetics of coupling with modified phenylalanine can be slow.

    • Solution: Double the coupling time and re-test. For very difficult couplings, a double coupling protocol, where the coupling step is repeated with a fresh solution of activated amino acid, is highly effective.

  • Steric Hindrance: The substituent on the phenylalanine ring is preventing efficient reaction.

    • Solution: Switch to a more powerful coupling reagent. The choice of reagent can significantly impact success, as summarized in the table below.

Coupling Reagent Activation Mechanism Ideal for... Considerations
DIC/OxymaPure® CarbodiimideStandard and moderately hindered amino acids.Cost-effective and low racemization with Oxyma.
HBTU/HATU Iminium/UroniumSterically hindered and electron-deficient amino acids.Higher cost, but very efficient. HATU is generally considered more reactive than HBTU.
PyBOP® PhosphoniumDifficult couplings, including cyclic peptides.Can be more expensive; byproducts are easily washed away.
  • Poor Resin Swelling: The reaction environment is not optimal for the solid-phase synthesis.

    • Solution: Ensure the resin is fully swollen before the coupling step. If using DCM, consider switching to or using a mixture with DMF or NMP to improve swelling and reaction kinetics.

start Positive Kaiser Test (Incomplete Coupling) double_coupling Perform Double Coupling start->double_coupling retest Re-run Kaiser Test double_coupling->retest change_reagent Switch to Stronger Coupling Reagent (e.g., HATU) retest->change_reagent Positive change_solvent Change Solvent (e.g., to NMP) retest->change_solvent Still Positive success Coupling Successful retest->success Negative failure Consult Advanced Troubleshooting retest->failure Persistent Issue change_reagent->retest change_solvent->retest

Caption: Workflow for addressing a positive Kaiser test.

Symptom 2: Presence of Deletion Sequences in Final HPLC/MS

Mass spectrometry analysis of your crude peptide reveals a significant peak corresponding to the mass of your target peptide minus the modified phenylalanine.

  • Premature Termination: A portion of the peptide chains were capped or otherwise rendered unreactive after the failed coupling of the modified phenylalanine.

    • Solution: Implement a capping step immediately after the coupling of the modified phenylalanine. Acetic anhydride in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) will acetylate any unreacted N-terminal amines, preventing them from reacting in subsequent coupling steps and simplifying purification.

  • Side Reactions: The modified phenylalanine itself is undergoing a side reaction that prevents coupling.

    • Solution: The nature of the substituent on the phenyl ring is critical. For example, a nitro group on 4-nitro-phenylalanine can be reduced by certain reagents. Ensure your protecting group strategy is compatible with all reagents used in the synthesis. It may be necessary to use a different protecting group on the modified residue.

  • After the coupling step for the modified phenylalanine, wash the resin thoroughly with DMF (3x).

  • Prepare the capping solution: Acetic anhydride (5%) and DIPEA (5%) in DMF.

  • Add the capping solution to the resin and agitate for 30 minutes.

  • Wash the resin with DMF (3x) and then with DCM (3x).

  • Proceed with the deprotection of the N-terminal protecting group for the next coupling step.

Advanced Troubleshooting

For persistent issues, a more systematic investigation may be required.

Test Cleavage and Analysis

If you are consistently observing low yields or purity, performing a test cleavage on a small amount of resin can provide valuable diagnostic information.

  • Take a small sample of the resin (10-20 mg) and place it in a microcentrifuge tube.

  • Add a standard cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane). The exact composition will depend on the protecting groups used in your synthesis.

  • Allow the cleavage to proceed for 2-3 hours at room temperature.

  • Precipitate the cleaved peptide with cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

  • Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water) and analyze by HPLC and mass spectrometry.

This analysis will provide a snapshot of the peptide population on the resin and can help pinpoint the step at which the synthesis is failing.

Impact of Protecting Groups

The choice of protecting group on the modified phenylalanine can influence its reactivity. For example, bulky protecting groups on a side chain functional group can add to the steric hindrance around the alpha-amino group.

cluster_0 Factors Affecting Coupling Modified Phe Modified Phe Low Coupling Efficiency Low Coupling Efficiency Modified Phe->Low Coupling Efficiency Protecting Group Protecting Group Protecting Group->Low Coupling Efficiency Coupling Reagent Coupling Reagent Coupling Reagent->Low Coupling Efficiency Solvent Solvent Solvent->Low Coupling Efficiency

Caption: Interrelated factors affecting coupling efficiency.

If you suspect the protecting group is the issue, consider synthesizing a small test peptide with a different protecting group strategy to see if it improves the outcome.

Preventing side reactions during Boc deprotection of methoxy-phenylalanine.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Boc Deprotection of Methoxy-Phenylalanine

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the acid-catalyzed deprotection of tert-butoxycarbonyl (Boc) protected methoxy-phenylalanine residues. Our goal is to provide you with a deep understanding of the underlying chemistry, actionable troubleshooting strategies, and robust protocols to ensure the integrity of your final product.

Part 1: Troubleshooting Guide & Immediate Solutions

This section is formatted for rapid problem-solving. Identify your issue in the questions below to find the probable cause and recommended immediate actions.

Q1: I performed a standard TFA deprotection on my methoxy-phenylalanine containing peptide, and my LC-MS shows an unexpected peak with a mass increase of +56 Da. What happened?

Probable Cause: You are likely observing tert-butylation of the electron-rich phenyl ring of your methoxy-phenylalanine residue. During deprotection with trifluoroacetic acid (TFA), a reactive tert-butyl cation (t-Bu⁺) is generated.[1][2] This potent electrophile can attack the nucleophilic aromatic side chain, leading to an unwanted alkylation side product.[1][2][3] The methoxy group, being an electron-donating group, activates the aromatic ring, making it particularly susceptible to this side reaction.

Immediate Solution: Re-run the deprotection reaction with the addition of a cation "scavenger" to your cleavage cocktail. Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than your peptide, effectively trapping it before it can cause alkylation.[1][2][4] For this specific issue, a silane-based scavenger is highly recommended.

  • Recommended Action: Add Triisopropylsilane (TIS) or Triethylsilane (TES) to your TFA cleavage mixture. A standard and highly effective cocktail is TFA/TIS/H₂O (95:2.5:2.5 v/v/v) .[1][3]

Q2: My deprotection reaction is sluggish or incomplete, even after several hours. What should I do?

Probable Cause: Incomplete deprotection can stem from several factors:

  • Insufficient Acid Strength: The concentration of TFA may be too low, or the reaction may be diluted with too much solvent (e.g., Dichloromethane, DCM).[2][3]

  • Steric Hindrance: The Boc-protected amine might be in a sterically crowded environment, slowing down the acid-mediated cleavage.[2]

  • Insufficient Reaction Time/Temperature: While most deprotections proceed smoothly at room temperature, challenging substrates may require more forcing conditions.[2][3]

Immediate Solutions (in order of preference):

  • Increase Reaction Time: Continue to monitor the reaction by TLC or LC-MS for another 1-2 hours.[1][3]

  • Increase TFA Concentration: If using TFA in a solvent like DCM, remove the solvent under reduced pressure and treat the substrate with a higher concentration of TFA (e.g., 95% in water) or neat TFA.[3]

  • Gently Increase Temperature: As a last resort, warming the reaction to 30-40°C can increase the rate.[3] Caution: This can also accelerate side reactions, making the inclusion of scavengers absolutely critical.[2][3]

Q3: After deprotection, I see multiple unexpected peaks in my chromatogram, not just the +56 Da adduct. What could be the cause?

Probable Cause: The presence of multiple side products suggests that other sensitive residues in your peptide or molecule are also being modified, or that oxidation has occurred. Residues like Tryptophan (Trp), Methionine (Met), and Cysteine (Cys) are highly susceptible to modification during acidolysis.[2][4]

Immediate Solution: Employ a multi-component scavenger cocktail designed to protect a wide range of sensitive functional groups.

  • Recommended Action: Use a well-established, robust cocktail like Reagent K .

    • Reagent K Composition: TFA/Phenol/Water/Thioanisole/1,2-Ethanedithiol (EDT) (82.5:5:5:5:2.5 v/v/v/v/v).[3][5][6]

    • This mixture provides scavengers for various side reactions: TIS/TES for carbocations, thioanisole for protecting Met and Trp, and EDT for protecting Cys.[3][4][5]

Part 2: Scientific FAQs & In-Depth Explanations

This section provides a deeper understanding of the mechanisms and preventative strategies.

Q4: What is the exact mechanism of side-chain alkylation on methoxy-phenylalanine?

The Boc deprotection is an acid-catalyzed elimination reaction.[7] TFA protonates the carbonyl oxygen of the Boc group, weakening the C-O bond and leading to the release of a stable tert-butyl cation and a transient carbamic acid, which quickly decarboxylates to yield the free amine and CO₂.[8]

The methoxy group (-OCH₃) on the phenylalanine ring is an ortho-, para-directing activator. It enriches the electron density of the aromatic ring through resonance, making it highly nucleophilic. The generated tert-butyl cation, a powerful electrophile, is then attacked by this activated ring, leading to irreversible C-alkylation, primarily at the ortho position due to steric accessibility.

G cluster_0 Boc Deprotection Pathway cluster_1 Side Reaction Pathway Boc_PheOMe Boc-NH-Phe(OMe)-R Protonated_Boc Boc(H+)-NH-Phe(OMe)-R Boc_PheOMe->Protonated_Boc + TFA Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid - tBu+ Free_Amine H3N+-Phe(OMe)-R (Desired Product) Carbamic_Acid->Free_Amine - CO2 tBu_Cation tert-Butyl Cation (tBu+) (Reactive Electrophile) Alkylated_Product H3N+-Phe(OMe, tBu)-R (Alkylated Side Product) tBu_Cation->Alkylated_Product Electrophilic Attack on Activated Ring caption Figure 1. Competing pathways during Boc deprotection.

Figure 1. Competing pathways during Boc deprotection.
Q5: How do different classes of scavengers work?

Scavengers operate by trapping the reactive electrophilic species generated during deprotection before they can react with your molecule of interest.[9] They can be broadly categorized by their mechanism of action.

  • Hydride Donors (Silanes): Trialkylsilanes like TIS and TES are exceptionally effective cation scavengers. They react with the tert-butyl cation via an irreversible hydride transfer. This reaction reduces the cation to the inert gas isobutane and forms a stable silylium species.[10][11] Their efficacy and the inert nature of their byproducts make them the top choice for preventing tert-butylation.

  • Nucleophilic Aromatics: Compounds like anisole, thioanisole, and phenol act as "decoy" targets for the tert-butyl cation.[4][12] Being highly nucleophilic themselves, they are readily alkylated by the cation, effectively consuming it. Thioanisole is particularly valuable as it also helps prevent the oxidation of methionine residues.[10][13]

  • Thiols: Reagents like 1,2-ethanedithiol (EDT) and dithiothreitol (DTT) are excellent scavengers for protecting cysteine residues from alkylation and oxidation.[5] EDT is also effective at preventing acid-catalyzed oxidation of tryptophan.[4]

Table 1: Comparison of Common Scavenger Cocktails
Scavenger Cocktail (v/v/v)Target Residues / Side ReactionsAdvantagesConsiderations
TFA / H₂O / TIS (95:2.5:2.5) [1][3]tert-Butylation (Trp, Tyr, Phe(OMe))Highly efficient, clean, and non-odorous. Excellent general-purpose choice.May not be sufficient for peptides with multiple sensitive residues like Met or Cys.
TFA / Thioanisole / EDT (92.5:5:2.5) Trp oxidation, Met S-alkylation, Cys modificationProvides broad protection for sulfur-containing and indole residues.Strong, unpleasant odor due to thiols.
Reagent K [3][6]Comprehensive protection for most sensitive residues"Gold standard" for complex peptides containing Trp, Met, Cys, Tyr, and Arg.Complex mixture, strong odor. Phenol can be difficult to remove during workup.
Q6: Are there alternatives to strong acid deprotection for highly sensitive substrates?

Yes. While TFA is the most common reagent, its harshness can be detrimental to complex molecules with acid-labile functionalities.[14][15] If scavengers are insufficient, you may consider alternative, milder deprotection methods.

  • HCl in Dioxane/Methanol: 4M HCl in dioxane is a common alternative to TFA.[16] It is sometimes considered milder, but optimization is required.

  • Oxalyl Chloride in Methanol: This system provides a very mild method for deprotecting N-Boc groups at room temperature and is tolerant of many other acid-sensitive groups.[14][15]

  • Thermal Deprotection: In some cases, heating the Boc-protected compound in a solvent like boiling water or methanol can effect deprotection without any acid, which is an excellent "green" alternative if the substrate is thermally stable.[14][17]

Part 3: Experimental Protocols & Workflows

Protocol 1: Optimized Boc Deprotection of Methoxy-Phenylalanine using TFA/TIS

This protocol is designed to be a robust starting point for preventing side-chain alkylation.

  • Preparation: In a well-ventilated fume hood, dissolve your Boc-protected substrate in a minimal amount of a suitable solvent (e.g., DCM) in a round-bottom flask. If your substrate is on a solid-phase resin, ensure the resin is pre-swelled in DCM.

  • Reagent Cocktail Preparation: Prepare the cleavage cocktail fresh. For every 100 mg of peptide-resin, plan for 2 mL of cocktail. A standard cocktail is TFA/H₂O/TIS in a 95:2.5:2.5 volume ratio .[1][3]

  • Deprotection Reaction: Add the cleavage cocktail to the reaction flask containing your substrate.

  • Incubation: Gently agitate the mixture at room temperature for 2-3 hours. Monitor the reaction progress periodically using a suitable analytical method (e.g., spotting a small aliquot on a TLC plate or injecting into an LC-MS).

  • Work-up (for solution-phase): Once the reaction is complete, remove the TFA and other volatile components under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.[1]

  • Work-up (for solid-phase): Filter the cleavage cocktail from the resin. Wash the resin multiple times with fresh TFA, then with DCM. Combine the filtrates.

  • Product Precipitation: Precipitate the crude peptide by adding the concentrated filtrate dropwise into a large volume of ice-cold diethyl ether.[1]

  • Isolation: Collect the precipitated peptide by centrifugation, decant the ether, and wash the pellet 2-3 times with cold ether to remove scavengers and organic-soluble impurities. Dry the final product under vacuum.[4]

Figure 2. Workflow for optimized Boc deprotection.

References

How to resolve solubility issues with Boc-3-Methoxy-D-phenylalanine in organic solvents.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for resolving solubility issues with Boc-3-Methoxy-D-phenylalanine. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in dissolving this compound in organic solvents during their experimental workflows. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues, grounded in established scientific principles and field-proven insights.

Understanding the Challenge: The Nature of this compound

This compound, like many other Boc-protected amino acids, possesses a chemical structure with both nonpolar (Boc group, phenyl ring) and polar (carbamate, carboxylic acid) moieties. This amphipathic nature can lead to solubility challenges in a single-solvent system. The bulky tert-butyloxycarbonyl (Boc) protecting group generally enhances solubility in nonpolar organic solvents, while the polar functional groups favor polar environments.[1][2] Achieving optimal solubility often requires a careful selection of solvents or solvent systems that can accommodate both characteristics.

Frequently Asked Questions (FAQs)

Q1: What are the generally recommended starting solvents for dissolving this compound?

A1: For Boc-protected amino acids, the most common and effective starting solvents are polar aprotic solvents.[3][4] These include:

  • N,N-Dimethylformamide (DMF) : A widely used solvent in peptide synthesis due to its excellent solvating properties for a broad range of reagents.[3][5]

  • N-Methyl-2-pyrrolidone (NMP) : Often considered a stronger solvent than DMF and can be more effective for difficult-to-dissolve sequences.[5][6]

  • Dichloromethane (DCM) : Particularly common in Boc-based solid-phase peptide synthesis (SPPS) as it effectively dissolves most Boc-protected amino acids and swells polystyrene resins.[3][5]

  • Tetrahydrofuran (THF) : Another good option, particularly for PEG-based resins.[1][5]

It is crucial to use high-purity, amine-free grades of these solvents, as impurities can lead to side reactions.[5]

Q2: I'm observing incomplete dissolution of this compound in my chosen solvent. What are my next steps?

A2: If you are facing poor solubility, a systematic troubleshooting approach is recommended. The following flowchart outlines a logical progression of steps to take.

Solubility_Troubleshooting_Workflow start Start: Incomplete Dissolution check_purity Verify Compound and Solvent Purity start->check_purity sonication Apply Sonication (10-15 min) check_purity->sonication If pure heating Gentle Warming (30-40°C) sonication->heating If still insoluble success Solubility Achieved sonication->success If successful cosolvent Introduce a Co-solvent (e.g., DMSO) heating->cosolvent If still insoluble heating->success If successful stronger_solvent Switch to a Stronger Primary Solvent (e.g., NMP) cosolvent->stronger_solvent If still insoluble cosolvent->success If successful specialized_mixture Use Specialized Solvent Mixture (e.g., TFE/DCM) stronger_solvent->specialized_mixture For very difficult cases stronger_solvent->success If successful specialized_mixture->success If successful fail Consult Further (Consider aggregation studies) specialized_mixture->fail If unsuccessful

Caption: Troubleshooting workflow for solubility issues.

Q3: Can I use heat to improve the solubility of this compound?

A3: Yes, gentle warming can be an effective technique to increase the dissolution rate and solubility.[7][8] However, caution is advised.

  • Recommended Temperature: Gently warm the solution to a temperature between 30-40°C.[6][8]

  • Caution: Avoid excessive or prolonged heating, as it can lead to the degradation of the Boc-protecting group or other side reactions.[6][9] Thermal deprotection of Boc groups can occur at elevated temperatures.[10]

Q4: How do co-solvents work, and which ones should I consider?

A4: Co-solvents can significantly enhance solubility by altering the overall polarity of the solvent system to better accommodate the solute. For sparingly soluble protected amino acids, adding a small amount of a stronger, more polar solvent can be highly effective.[6]

Co-SolventRecommended Starting ConcentrationNotes
Dimethyl Sulfoxide (DMSO) 5-10% (v/v)A powerful solvent for many organic compounds. Can be added to DMF or DCM.[6][7]
N-Methyl-2-pyrrolidone (NMP) 5-10% (v/v)Can be used as a co-solvent with DMF or DCM to boost solvating power.[6]
Trifluoroethanol (TFE) Varies; can be used in mixturesTFE, often mixed with DCM or chloroform, is a powerful solvent system for dissolving sparingly-soluble protected peptides and can be useful for individual amino acids as well.[11]
Hexafluoroisopropanol (HFIP) Varies; can be used in mixturesSimilar to TFE, HFIP in combination with chlorinated solvents can dissolve highly aggregated or insoluble protected peptides.[11]

Q5: Could pH adjustment help in dissolving this compound in organic solvents?

A5: While pH is a critical factor for the solubility of amino acids in aqueous solutions, its role in purely organic, aprotic solvents is less direct.[12][13] The solubility of amino acids is generally lowest at their isoelectric point (pI) and increases as the pH moves away from the pI, due to increased charge.[13][14]

In organic solvents used for synthesis, the concept of pH is not the same as in water. However, the addition of a tertiary base (like pyridine or diisopropylethylamine, DIEA) can deprotonate the carboxylic acid, forming a salt that may exhibit different solubility characteristics. For instance, a system of DMF containing a strong acid and an excess of a tertiary base like pyridine has been shown to be an effective solvent system for amino acids.[15] This approach should be used with caution, as it alters the chemical nature of the compound and may not be compatible with subsequent reaction steps.

Troubleshooting Guide: Step-by-Step Protocols

Protocol 1: Standard Dissolution Procedure
  • Weigh the required amount of this compound into a clean, dry vial.

  • Add the calculated volume of a high-purity solvent (e.g., DMF, DCM, or NMP).

  • Vortex the vial for 1-2 minutes to suspend the solid.

  • If the solid does not fully dissolve, proceed to the advanced protocols.

Protocol 2: Dissolution Enhancement with Sonication and Gentle Heat
  • Following Protocol 1, if the compound is not fully dissolved, place the vial in an ultrasonic bath for 10-15 minutes.[7]

  • Visually inspect for dissolution.

  • If solubility is still an issue, place the vial in a heating block or water bath set to 30-40°C.

  • Intermittently vortex the sample until it dissolves. Use the solution promptly after cooling to room temperature.

Protocol 3: Utilizing a Co-solvent System
  • Prepare a stock solution of this compound in a minimal amount of a strong solvent like DMSO (e.g., 100 mg/mL).

  • In a separate vial, add the primary reaction solvent (e.g., DMF or DCM).

  • Add a small volume of the concentrated DMSO stock solution to the primary solvent to achieve the desired final concentration of the amino acid.

  • Ensure the final concentration of the co-solvent is compatible with your experimental conditions (typically <10%).

Dissolution_Protocols cluster_0 Protocol 1: Standard cluster_1 Protocol 2: Enhanced cluster_2 Protocol 3: Co-solvent p1_start Weigh Compound p1_solvent Add Solvent (DMF, DCM, NMP) p1_start->p1_solvent p1_vortex Vortex (1-2 min) p1_solvent->p1_vortex p2_sonicate Sonicate (10-15 min) p1_vortex->p2_sonicate If Insoluble p2_heat Gentle Heat (30-40°C) p2_sonicate->p2_heat p3_stock Prepare Stock in DMSO p2_heat->p3_stock If Still Insoluble p3_add Add to Primary Solvent p3_stock->p3_add

Caption: Progression of dissolution protocols.

Concluding Remarks

Resolving solubility issues for this compound requires a systematic and logical approach. By starting with standard recommended solvents and progressively employing techniques such as sonication, gentle heating, and the use of co-solvents, researchers can effectively overcome most dissolution challenges. Always ensure the purity of both the amino acid derivative and the solvents to prevent unforeseen complications in your experiments.

References

Technical Support Center: Enhancing the Stability of Peptides Containing Methoxy-Substituted Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of peptides incorporating methoxy-substituted amino acids, such as p-methoxyphenylalanine. The electron-donating nature of the methoxy group, while often crucial for biological activity, renders the aromatic ring highly susceptible to chemical degradation, primarily oxidation. This document is designed to help you understand, diagnose, and mitigate these stability challenges.

Frequently Asked Questions (FAQs)

Q1: My HPLC analysis of a freshly purified peptide containing p-methoxyphenylalanine shows a new, more polar peak. What is the likely cause?

A: The most probable cause is the oxidation of the methoxy-substituted aromatic ring. The methoxy group activates the ring, making it susceptible to oxidation by atmospheric oxygen, light, or trace metal ions.[1][2] This oxidation can introduce hydroxyl groups or other modifications, increasing the polarity of the peptide and causing it to elute earlier on a reverse-phase HPLC column.[3] We recommend immediate analysis by mass spectrometry (MS) to confirm the identity of the new peak.

Q2: What are the optimal storage conditions for lyophilized and solvated peptides with methoxy-substituted residues?

A: Proper storage is critical to prevent degradation.

  • Lyophilized Peptides: Store at -20°C or -80°C in a desiccator, protected from light. Minimize exposure to atmospheric oxygen by flushing vials with an inert gas like argon or nitrogen before sealing.

  • Peptides in Solution: Prepare solutions using degassed, high-purity solvents or buffers. Store solutions as frozen single-use aliquots at -80°C to prevent repeated freeze-thaw cycles. For liquid formulations, consider including antioxidants and maintaining an optimal pH, typically between 3 and 5, to minimize base-catalyzed oxidation.[4]

Q3: Can I use a standard TFA cleavage cocktail for a peptide containing a methoxy-substituted amino acid alongside other sensitive residues like Tryptophan or Methionine?

A: Caution is advised. During TFA cleavage, protective groups are removed, generating highly reactive carbocations.[5][6] While the methoxy-substituted ring is less nucleophilic than Tryptophan's indole ring, it can still be modified. A standard cocktail like TFA/TIS/H₂O (95:2.5:2.5) might be sufficient if no other sensitive residues are present. However, if your peptide also contains Trp, Met, or Cys, a more robust scavenger cocktail is essential. Reagent K (TFA/phenol/water/thioanisole/EDT) is a powerful option designed to suppress a wide variety of side reactions on these susceptible residues.[5][7]

Troubleshooting Guide 1: Managing Oxidation of Methoxy-Substituted Residues

Oxidation is the primary degradation pathway for peptides containing electron-rich methoxy-substituted amino acids. This guide provides a systematic approach to diagnosing and preventing this issue.

Problem: Unexplained heterogeneity, loss of activity, or appearance of new peaks in analytical profiles.
Causality: The Chemistry of Oxidation

The methoxy group (-OCH₃) is a strong electron-donating group. It increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack and oxidation compared to unsubstituted phenylalanine.[8] Reactive oxygen species (ROS), metal ions (acting as catalysts), and photo-irradiation can trigger oxidation.[1][2][9] The process often begins with the formation of a radical cation on the aromatic ring, which can then react to form various products, including hydroxylated and quinone-like species.[10][11]

OxidationPathway cluster_triggers Triggers Peptide Peptide with p-Methoxyphenylalanine Radical Aromatic Radical Cation (+e⁻) Peptide->Radical Oxidation Hydroxylated Hydroxylated Peptide (+16 Da) Radical->Hydroxylated +H₂O, -H⁺ Quinone Quinone-like Species (+14 Da or +30 Da) Radical->Quinone Further Oxidation ROS ROS (O₂, H₂O₂) ROS->Peptide Light Light (UV/Vis) Light->Peptide Metal Metal Ions (Fe³⁺) Metal->Peptide

Oxidation pathway of a methoxy-substituted aromatic ring.
Diagnostic Workflow

If you suspect oxidation, follow this workflow to confirm and characterize the degradation.

TroubleshootingWorkflow Start Observation: New HPLC Peak / Activity Loss LCMS 1. LC-MS Analysis Start->LCMS CheckMass Check for Mass Shifts: +16 Da, +30 Da, etc. LCMS->CheckMass StressTest 2. Forced Degradation Study (H₂O₂, AAPH, Light) CheckMass->StressTest Mass Shift Observed ReEvaluate Conclusion: Impurity is Not Oxidation CheckMass->ReEvaluate No Expected Mass Shift Compare Compare Degradants to Observed Impurity StressTest->Compare Confirm Conclusion: Oxidation Confirmed Compare->Confirm Match Compare->ReEvaluate No Match Implement 3. Implement Preventative Measures Confirm->Implement

Workflow for diagnosing peptide oxidation.
Protocol: Analysis of Oxidation Products by LC-MS

This protocol outlines the steps to identify potential oxidative modifications using Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Sample Preparation:

    • Dissolve the peptide sample in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid) to a concentration of approximately 1 mg/mL.

    • Prepare a control sample of a known fresh, un-degraded batch if available.

  • LC-MS Method:

    • Column: Use a standard C18 reverse-phase column.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Run a suitable gradient to resolve the main peptide peak from impurities (e.g., 5% to 95% B over 30 minutes).

    • MS Detection: Acquire data in positive ion mode. Perform a full scan to detect all ions and targeted MS/MS on the parent peptide ion and any suspected impurity ions to obtain fragmentation data.[12]

  • Data Analysis:

    • Extract the ion chromatograms for the expected mass of the native peptide.

    • Search for ions corresponding to common oxidative modifications. Use a peptide mapping software or manually inspect the mass spectrum for these mass shifts.[3][13]

    • Compare the fragmentation spectra (MS/MS) of the native peptide and the modified peptide to pinpoint the location of the modification.

Table 1: Common Oxidative Modifications and Their Mass Shifts
Modification TypeMass Shift (Da)Chemical Change
Hydroxylation+15.995Addition of one -OH group
Dihydroxylation+31.990Addition of two -OH groups
Quinone Formation+13.979Demethylation and oxidation
Methionine Oxidation+15.995Met to Met(O) (sulfoxide)
Met(O) to Met(O₂)+15.995Met(O) to Met(O₂) (sulfone)

Troubleshooting Guide 2: Preventative Strategies

Proactive measures during synthesis, handling, and formulation are the most effective ways to ensure the stability of your peptide.

Problem: Recurrent oxidation of peptides despite careful handling.
Solution 1: Optimize the Formulation

The formulation environment significantly impacts peptide stability.

  • pH Control: Maintain the pH of the solution between 3 and 5. This acidic environment can minimize the reactivity of certain oxidative species and reduce the rate of base-catalyzed degradation pathways.[4]

  • Use of Antioxidants: Incorporate antioxidants into the formulation to act as "sacrificial scavengers" for reactive oxygen species.[1]

    • L-Methionine: Often added in excess to protect susceptible residues from oxidation.[4][14]

    • N-Acetyl-Tryptophan: Effective at protecting tryptophan residues and can also mitigate general oxidative stress.[14]

    • Sodium Thiosulfate: A potent oxygen scavenger.[15]

  • Metal Chelators: If metal-catalyzed oxidation is suspected (e.g., from buffer contaminants or equipment), add a chelating agent like EDTA or DTPA to sequester metal ions.[1][4]

  • Oxygen Exclusion:

    • Work in an inert atmosphere (glove box) when handling solutions.

    • Use buffers and solvents that have been thoroughly degassed by sparging with nitrogen or argon.

    • Overlay the headspace of vials with an inert gas before sealing.[15]

Protocol: Preparing a Stabilized Peptide Solution

This protocol provides a method for preparing a peptide solution with enhanced stability.

  • Buffer Preparation:

    • Prepare your desired buffer (e.g., 10 mM Sodium Acetate, pH 4.5).

    • Degas the buffer by sparging with argon for at least 30 minutes.

    • Add your chosen antioxidant (e.g., L-Methionine to a final concentration of 5-10 mM). If required, add EDTA to a final concentration of 0.1 mM.

  • Peptide Dissolution:

    • Weigh the lyophilized peptide in a vial.

    • Add the prepared, degassed, antioxidant-containing buffer to the vial to achieve the target concentration.

    • Gently vortex or sonicate to dissolve. Avoid vigorous shaking, which can introduce oxygen.

  • Aliquoting and Storage:

    • Dispense the solution into single-use, low-binding microcentrifuge tubes.

    • Flush the headspace of each tube with argon before closing the cap.

    • Immediately flash-freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath and transfer to -80°C for long-term storage.

Solution 2: Chemical Modification Strategies

If formulation strategies are insufficient, consider modifying the peptide itself.

  • Isosteric Replacement: Replace the methoxy-substituted amino acid with a more stable, non-oxidizable analog that retains biological activity. This is a significant modification and requires re-evaluation of the peptide's function.

  • Incorporation of D-Amino Acids: Swapping the L-amino acid for its D-enantiomer at or near the methoxy-substituted residue can increase resistance to enzymatic degradation, though it does not directly prevent chemical oxidation.[16]

  • Cyclization: Constraining the peptide's conformation through cyclization can sometimes shield susceptible residues from the solvent and reactive species, thereby enhancing overall stability.

By understanding the mechanisms of degradation and implementing these diagnostic and preventative strategies, you can significantly improve the stability and reliability of your peptides containing methoxy-substituted amino acids, ensuring the integrity and reproducibility of your experimental results.

References

Validation & Comparative

A Senior Application Scientist's Guide to the NMR Spectroscopic Analysis of Boc-3-Methoxy-D-phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of peptide synthesis and drug development, the structural integrity of amino acid building blocks is paramount. The introduction of protecting groups, such as the tert-butyloxycarbonyl (Boc) group, is a cornerstone of modern peptide chemistry, enabling the stepwise and controlled assembly of complex peptide chains. Among the vast array of modified amino acids, Boc-3-Methoxy-D-phenylalanine stands out for its utility in introducing conformational constraints and modulating the electronic properties of peptides. This guide provides an in-depth technical comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data of this compound, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the nuances of its NMR spectra in comparison to its unprotected form and other commonly used protected phenylalanine derivatives, grounding our analysis in the fundamental principles of NMR spectroscopy.

The Imperative of Spectroscopic Verification

In the synthesis of peptides and peptidomimetics, the purity and structural confirmation of the constituent amino acids are not mere formalities but critical determinants of the final product's efficacy and safety. NMR spectroscopy serves as an indispensable tool for this purpose, providing an atomic-level fingerprint of a molecule's structure. For a molecule like this compound, NMR allows for the unambiguous verification of the successful installation of the Boc protecting group, the integrity of the amino acid backbone, and the specific substitution pattern of the phenyl ring.

Interpreting the ¹H and ¹³C NMR Spectra of this compound

The following tables present the experimental ¹H and ¹³C NMR spectral data for Boc-3-Methoxy-L-phenylalanine. It is important to note that the NMR spectra of the D- and L-enantiomers are identical in an achiral solvent, hence this data is directly applicable to the D-enantiomer.

Table 1: ¹H NMR Spectral Data for Boc-3-Methoxy-L-phenylalanine

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.18t, J=7.9 Hz1HAr-H5
~6.79d, J=7.6 Hz1HAr-H6
~6.73d, J=8.2 Hz1HAr-H4
~6.70s1HAr-H2
~4.95d, J=8.2 Hz1HNH
~4.55m1Hα-CH
~3.78s3HOCH₃
~3.05m2Hβ-CH₂
~1.40s9HBoc (C(CH₃)₃)

Table 2: ¹³C NMR Spectral Data for Boc-3-Methoxy-L-phenylalanine

Chemical Shift (δ, ppm)Assignment
~172.5C=O (acid)
~159.5Ar-C3
~155.5C=O (Boc)
~138.0Ar-C1
~129.5Ar-C5
~121.0Ar-C6
~114.5Ar-C4
~113.0Ar-C2
~80.0C (CH₃)₃ (Boc)
~55.0OCH₃
~54.5α-CH
~38.0β-CH₂
~28.3C(C H₃)₃ (Boc)

Comparative Spectroscopic Analysis

To fully appreciate the spectral features of this compound, a comparison with related compounds is instructive. We will examine the unprotected 3-Methoxy-D-phenylalanine, the parent Boc-D-phenylalanine, and an alternative protecting group strategy with Fmoc-D-phenylalanine.

The Influence of the Boc Protecting Group: A Comparison with 3-Methoxy-D-phenylalanine

The introduction of the Boc group induces characteristic changes in the NMR spectra.

Table 3: ¹H NMR Spectral Data for 3-Methoxy-L-phenylalanine

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.25t, J=7.8 Hz1HAr-H5
~6.85d, J=7.5 Hz1HAr-H6
~6.80d, J=8.1 Hz1HAr-H4
~6.75s1HAr-H2
~3.80s3HOCH₃
~3.70t, J=6.0 Hz1Hα-CH
~3.00d, J=6.0 Hz2Hβ-CH₂

Key Observations:

  • α-CH and NH Protons: The most significant difference is the appearance of the NH proton signal and the downfield shift of the α-CH proton upon Boc protection. In the unprotected amino acid, the α-CH is adjacent to a primary amine, while in the Boc-protected version, it is adjacent to an amide nitrogen, resulting in a change in its electronic environment. The NH proton of the carbamate in this compound gives rise to a distinct signal, which is absent in the free amino acid.

  • The Boc Group Signature: The most prominent feature in the ¹H NMR spectrum of this compound is the large singlet at approximately 1.40 ppm, integrating to nine protons, which is the unmistakable signature of the tert-butyl group. In the ¹³C NMR spectrum, the quaternary carbon and the three methyl carbons of the Boc group appear at approximately 80.0 ppm and 28.3 ppm, respectively, along with the carbamate carbonyl at around 155.5 ppm.

The Impact of the Methoxy Group: A Comparison with Boc-D-phenylalanine

The methoxy substituent on the phenyl ring significantly alters the aromatic region of the NMR spectra.

Table 4: ¹H NMR Spectral Data for Boc-L-phenylalanine [1]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.26s5HPhenyl
~4.36dd, J=14.6, 9.6 Hz1Hα-CH
~3.16dd, J=14.6, 9.6 Hz1Hβ-CH
~2.87dd, J=14.9, 9.6 Hz1Hβ-CH'
~1.36s9Ht-butyl

Data obtained in CD₃OD.

Key Observations:

  • Aromatic Region: In Boc-D-phenylalanine, the five protons of the unsubstituted phenyl ring give rise to a complex multiplet, often appearing as a singlet, around 7.2-7.3 ppm. In contrast, the methoxy group in this compound breaks this symmetry, resulting in four distinct and well-resolved signals in the aromatic region, providing clear evidence of the substitution pattern.

  • Methoxy Group Signal: A sharp singlet at approximately 3.78 ppm, integrating to three protons, is a clear indicator of the methoxy group's presence.

  • Electronic Effects: The electron-donating nature of the methoxy group influences the chemical shifts of the aromatic protons and carbons, generally causing an upfield shift (shielding) of the ortho and para positions relative to the methoxy group.

Alternative Protection Strategy: A Comparison with Fmoc-L-phenylalanine

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is another widely used amine protecting group in peptide synthesis. Its NMR signature is distinctly different from that of the Boc group.

Table 5: ¹H and ¹³C NMR Spectral Data for Fmoc-L-phenylalanine

¹H Chemical Shift (δ, ppm)¹H Assignment¹³C Chemical Shift (δ, ppm)¹³C Assignment
12.78COOH173.32COOH
7.89 (d)Fmoc Ar-H155.93C=O (Fmoc)
7.76 (d)Fmoc Ar-H143.74Fmoc Ar-C
7.65 (t)Fmoc Ar-H140.67Fmoc Ar-C
7.41 (t)Fmoc Ar-H137.99Phe Ar-C
7.32 (t)Fmoc Ar-H129.09Phe Ar-CH
7.21-7.28 (m)Phe Ar-H128.15Phe Ar-CH
4.13-4.22 (m)Fmoc CH, CH₂127.60Fmoc Ar-CH
3.09 (dd)β-CH127.04Fmoc Ar-CH
2.88 (dd)β-CH'126.34Phe Ar-CH
125.24Fmoc Ar-CH
120.05Fmoc Ar-CH
65.62Fmoc CH₂
55.51α-CH
46.60Fmoc CH
36.51β-CH₂

Data obtained in DMSO-d₆.

Key Observations:

  • Protecting Group Signals: The Fmoc group introduces a series of signals in the downfield region of the ¹H NMR spectrum (typically 7.3-7.9 ppm) corresponding to the aromatic protons of the fluorenyl moiety. This is in stark contrast to the upfield singlet of the Boc group. The aliphatic protons of the Fmoc group (CH and CH₂) typically appear around 4.1-4.3 ppm.

  • ¹³C NMR: The ¹³C NMR spectrum of an Fmoc-protected amino acid is also more complex, with numerous signals corresponding to the fluorenyl ring system.

Experimental Protocol for NMR Data Acquisition

The following is a generalized, yet robust, protocol for acquiring high-quality ¹H and ¹³C NMR spectra of Boc-protected amino acids. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.

1. Sample Preparation:

  • Weigh approximately 10-20 mg of the Boc-amino acid into a clean, dry NMR tube. The precise measurement allows for accurate concentration determination if needed.
  • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent is critical as it can influence chemical shifts. CDCl₃ is a good starting point for many Boc-protected amino acids due to its volatility and relatively simple residual solvent signal.
  • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be required. Incomplete dissolution will lead to poor spectral quality.

2. NMR Spectrometer Setup:

  • Insert the NMR tube into the spectrometer.
  • Lock the spectrometer on the deuterium signal of the solvent. A stable lock is essential for maintaining field stability during the experiment.
  • Shim the magnetic field to achieve optimal homogeneity. This is a critical step to obtain sharp, well-resolved peaks. Automated shimming routines are generally sufficient, but manual shimming may be necessary for challenging samples.

3. ¹H NMR Data Acquisition:

  • Use a standard single-pulse experiment.
  • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
  • Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
  • Set a relaxation delay of 1-2 seconds to allow for adequate relaxation of the protons between scans.

4. ¹³C NMR Data Acquisition:

  • Use a proton-decoupled pulse sequence to simplify the spectrum by removing C-H coupling.
  • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).
  • Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
  • Use a longer relaxation delay (2-5 seconds) to ensure quantitative analysis if desired, particularly for quaternary carbons.

5. Data Processing:

  • Apply Fourier transformation to the free induction decay (FID) to obtain the frequency-domain spectrum.
  • Phase the spectrum to ensure all peaks are in the absorptive mode.
  • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Visualizing the NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Boc-Amino Acid (10-20 mg) dissolve Dissolve in Deuterated Solvent (~0.6 mL) weigh->dissolve setup Spectrometer Setup (Lock & Shim) dissolve->setup h1_acq ¹H NMR Acquisition (16-64 scans) setup->h1_acq c13_acq ¹³C NMR Acquisition (≥1024 scans) setup->c13_acq ft Fourier Transform h1_acq->ft c13_acq->ft phase_cal Phase & Calibrate ft->phase_cal integrate Integrate (¹H) phase_cal->integrate assign Assign Signals integrate->assign compare Compare with Alternatives assign->compare report Final Report compare->report

Caption: A streamlined workflow for the acquisition and analysis of NMR data for Boc-protected amino acids.

Conclusion

This comprehensive guide has provided a detailed analysis of the ¹H and ¹³C NMR spectra of this compound, a key building block in contemporary peptide chemistry. Through a comparative approach, we have elucidated the distinct spectral signatures of the Boc protecting group, the methoxy substituent, and have contrasted these with an alternative Fmoc protection strategy. The provided experimental protocol offers a robust framework for obtaining high-quality, reproducible NMR data, which is fundamental to ensuring the chemical integrity of synthetic precursors in drug discovery and development. By understanding the nuances of these NMR spectra, researchers can confidently verify their starting materials, a critical step in the path towards novel and effective peptide-based therapeutics.

References

Navigating the Analytical Maze: A Comparative Guide to the Mass Spectrometry of Boc-3-Methoxy-D-phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise characterization of protected amino acids is a cornerstone of successful peptide synthesis and the creation of novel therapeutics. Boc-3-Methoxy-D-phenylalanine, a key building block, presents unique analytical challenges and opportunities in mass spectrometry. This guide provides an in-depth comparison of mass spectrometric approaches for its analysis, grounded in experimental principles and practical insights to ensure data integrity and analytical confidence.

The tert-butyloxycarbonyl (Boc) protecting group, while essential for directing peptide synthesis, is notoriously labile.[1] This characteristic heavily influences the analytical strategy, particularly in the energetic environment of a mass spectrometer's ion source. Understanding and controlling the behavior of this compound during analysis is paramount for accurate molecular weight confirmation, purity assessment, and structural elucidation.

Core Principles: Ionization and In-Source Decay

Electrospray Ionization (ESI) is the workhorse technique for the analysis of polar molecules like protected amino acids, offering excellent compatibility with liquid chromatography (LC).[1] However, the very nature of the ESI process, which involves desolvation and ionization through a high-voltage potential, can impart enough energy to induce premature fragmentation of the Boc group.[2] This phenomenon, known as in-source fragmentation or in-source decay, can complicate spectral interpretation by generating ions corresponding to the unprotected amino acid even before tandem mass spectrometry (MS/MS) is performed.

The primary in-source decay pathway for Boc-protected amino acids is the neutral loss of isobutylene (56 Da) or the entire Boc group (100 Da).[2] For this compound (Molecular Weight: 295.33 g/mol [3]), this would result in the in-source formation of ions at m/z corresponding to the protonated 3-Methoxy-D-phenylalanine.

To mitigate in-source fragmentation, it is crucial to optimize ESI source parameters. Lowering the capillary voltage and source temperature can reduce the internal energy of the ions, preserving the intact protonated molecule, [M+H]⁺, for subsequent analysis.

Tandem Mass Spectrometry (MS/MS): Unveiling the Structure

Tandem mass spectrometry is indispensable for confirming the structure of this compound and distinguishing it from isomers. By selecting the protonated molecule ([M+H]⁺ at m/z 296.14 for C15H21NO5) as the precursor ion and subjecting it to collision-induced dissociation (CID), characteristic fragment ions are produced.

The fragmentation of Boc-protected amino acids is dominated by the lability of the Boc group.[1][2] The expected major fragmentation pathways for this compound are illustrated below and summarized in Table 1.

M_H [M+H]⁺ m/z 296.14 loss_isobutylene [M+H - C₄H₈]⁺ m/z 240.08 M_H->loss_isobutylene - 56 Da (isobutylene) loss_boc [M+H - C₅H₈O₂]⁺ (Protonated 3-Methoxy-D-phenylalanine) m/z 196.09 M_H->loss_boc - 100 Da (Boc group) loss_methoxy Further Fragmentation (e.g., loss of CH₃OH) loss_boc->loss_methoxy

Caption: Predicted MS/MS fragmentation of this compound.

Table 1: Predicted Key Ions in the ESI-MS and MS/MS Spectra of this compound

Ion DescriptionPredicted m/zOrigin
Protonated Molecule [M+H]⁺296.14ESI
Sodium Adduct [M+Na]⁺318.12ESI
Loss of Isobutylene240.08MS/MS
Loss of Boc group196.09MS/MS & In-Source

The presence of the methoxy group on the phenyl ring can also influence fragmentation, potentially leading to the loss of methanol (CH₃OH) from the deprotected phenylalanine backbone under higher collision energies. The benzyl group itself has a significant effect on the fragmentation of deprotonated peptides, though this is more relevant in negative ion mode.[4]

Comparative Analysis of Analytical Approaches

The choice of analytical methodology depends on the specific research question, whether it is qualitative confirmation, quantitative analysis, or impurity profiling.

Direct Infusion vs. Liquid Chromatography-Mass Spectrometry (LC-MS)

Direct Infusion offers a rapid method for confirming the molecular weight of a pure standard. However, it is susceptible to ion suppression from complex matrices and cannot distinguish between isomers.

LC-MS is the preferred method for most applications.[5] It provides chromatographic separation, which is crucial for resolving this compound from impurities, starting materials, and potential isomers (e.g., Boc-2-Methoxy-D-phenylalanine or Boc-4-Methoxy-D-phenylalanine). A reversed-phase C18 column is typically effective for separating these relatively nonpolar molecules.

cluster_0 Sample Preparation cluster_1 LC Separation cluster_2 Mass Spectrometry prep Dissolve sample in mobile phase compatible solvent lc Reversed-Phase HPLC (e.g., C18 column) prep->lc esi Electrospray Ionization (ESI) lc->esi ms1 Full Scan MS (Confirm [M+H]⁺) esi->ms1 ms2 Tandem MS (MS/MS) (Structural Confirmation) ms1->ms2 Isolate Precursor Ion

Caption: General workflow for LC-MS analysis of this compound.

Alternative Ionization Techniques

While ESI is predominant, other ionization techniques can offer advantages in specific scenarios:

  • Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is a "softer" ionization technique that often results in less in-source fragmentation compared to ESI.[1] This can be beneficial for obtaining a clean molecular ion peak, especially for highly labile compounds. However, MALDI is less readily coupled to liquid chromatography.

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is suitable for less polar molecules and can be an alternative if ESI proves inefficient.

High-Resolution Mass Spectrometry (HRMS)

Employing a high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, provides a significant advantage. HRMS allows for the determination of the accurate mass of the precursor and fragment ions, which in turn enables the calculation of the elemental composition. This is a powerful tool for confirming the identity of this compound and distinguishing it from compounds with the same nominal mass.

Experimental Protocols

Protocol 1: LC-MS/MS for Qualitative Analysis
  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol. Dilute to 1-10 µg/mL in the initial mobile phase.

  • Liquid Chromatography:

    • Column: C18, 2.1 x 50 mm, 1.8 µm

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient: 5-95% B over 5 minutes

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

  • Mass Spectrometry (ESI+):

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Full Scan MS: m/z 100-500

    • MS/MS: Isolate precursor ion at m/z 296.14 and apply a collision energy ramp to observe fragmentation.

Protocol 2: Comparison with an Unprotected Amino Acid Standard

To confirm the identity of the peak corresponding to the in-source decay product, it is advisable to analyze a standard of 3-Methoxy-D-phenylalanine.

  • Sample Preparation: Prepare a 1 µg/mL solution of 3-Methoxy-D-phenylalanine in the initial mobile phase.

  • LC-MS Analysis: Use the same LC-MS conditions as in Protocol 1.

  • Data Analysis: Compare the retention time and mass spectrum of the 3-Methoxy-D-phenylalanine standard with the corresponding signals observed in the analysis of the Boc-protected compound.

Alternative Analytical Technologies

While mass spectrometry is a powerful tool, other techniques can provide complementary information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the gold standard for unambiguous structure elucidation and can confirm the position of the methoxy group on the phenyl ring.[1]

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): For routine purity analysis where the impurities have a chromophore, HPLC-UV is a robust and cost-effective method.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique requires derivatization to make the amino acid volatile but can be used for certain applications.[6]

Conclusion

The mass spectrometric analysis of this compound is a nuanced task that requires careful consideration of the labile nature of the Boc protecting group. By optimizing ionization conditions to minimize in-source fragmentation and employing tandem mass spectrometry, confident structural confirmation can be achieved. The coupling of liquid chromatography to mass spectrometry is essential for separating the analyte from impurities and isomers. For unambiguous structural determination and as an orthogonal technique, NMR spectroscopy remains unparalleled. By selecting the appropriate analytical strategy based on the research objective, scientists can ensure the quality and integrity of this critical building block in their drug discovery and development endeavors.

References

A Senior Application Scientist's Guide to Reactivity: Boc-3-Methoxy-D-phenylalanine vs. Boc-D-phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the nuanced reactivity of each building block is paramount to the success of a synthetic campaign. This guide provides an in-depth comparison of two closely related, yet distinct, non-canonical amino acids: Boc-3-Methoxy-D-phenylalanine and the parent Boc-D-phenylalanine . We will dissect their structural and electronic differences and translate these into practical, field-proven insights on their relative performance in key synthetic steps, particularly within the context of peptide synthesis.

Molecular Structure and the Influence of the Methoxy Group

At first glance, the only difference is a methoxy (-OCH₃) group at the meta-position of the phenyl ring. However, this seemingly minor addition has significant electronic consequences that ripple through the molecule, influencing the reactivity of the two key functional groups in synthesis: the Nα-Boc protecting group and the C-terminal carboxylic acid.

The methoxy group is a classic example of a substituent with dual electronic effects:

  • -I (Inductive) Effect: Oxygen is more electronegative than carbon, so it inductively withdraws electron density through the sigma bond.

  • +M (Mesomeric/Resonance) Effect: The lone pairs on the oxygen atom can be delocalized into the aromatic π-system. This resonance effect donates electron density to the ring, primarily at the ortho and para positions.[1][2]

While the methoxy group is an ortho, para-director for electrophilic aromatic substitution[3], its presence at the meta-position still enriches the overall electron density of the aromatic ring compared to the unsubstituted ring of phenylalanine.[2][4] This subtle enrichment forms the basis of the reactivity differences we will explore.

Caption: Electronic effect of the meta-methoxy substituent.

Comparative Reactivity in Peptide Synthesis

The core utility of these amino acids is in peptide synthesis, a process dominated by two key repeating steps: Nα-deprotection and carboxyl activation/coupling.

Nα-Boc Deprotection

The removal of the tert-butyloxycarbonyl (Boc) group is achieved under strong acidic conditions, typically with trifluoroacetic acid (TFA).[5][6] The mechanism proceeds via protonation of the Boc carbonyl, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation.

G start Boc-Protected Amine step1 Protonation of Carbonyl start->step1 + H⁺ (TFA) step2 Formation of t-butyl cation step1->step2 Rate-Limiting Step step3 Decarboxylation step2->step3 Fast end Free Amine (TFA Salt) step3->end - CO₂ - Isobutylene

Caption: General workflow for acid-catalyzed Boc deprotection.

Analysis:

The electronic effect of the distant methoxy group on the kinetics of Boc deprotection is expected to be minimal but is a point of valid scientific inquiry. The rate-determining step is the formation of the tert-butyl cation.[7] Any factor stabilizing the protonated intermediate could subtly influence the reaction rate. The electron-donating nature of the substituted phenyl ring, though several bonds away, might slightly increase the basicity of the Boc carbonyl oxygen, potentially leading to a marginally faster protonation.

However, this effect is likely negligible in practice compared to the overwhelming driving force provided by a large excess of strong acid like TFA. For all practical purposes, the deprotection times for both amino acids can be considered identical under standard protocols.

Carboxyl Group Activation and Coupling

This is where a more discernible difference in reactivity may be observed. For a peptide bond to form, the carboxylic acid must be converted into a more reactive species, typically using activating agents like dicyclohexylcarbodiimide (DCC) with additives like 1-Hydroxybenzotriazole (HOBt), or uronium/aminium salts like HATU.

Analysis:

The efficiency of this activation step is influenced by the nucleophilicity of the carboxylate anion. The meta-methoxy group, being weakly electron-donating into the sigma framework leading to the carboxyl group, can have a subtle effect.

  • Boc-D-phenylalanine: The unsubstituted phenyl group is considered electronically neutral in this context.

  • This compound: The electron-donating nature of the methoxy-substituted ring slightly increases the electron density around the carboxyl group. This makes the carboxylate a slightly stronger base and a marginally less potent nucleophile.

This suggests that the activation and subsequent coupling of This compound may proceed slightly slower and could potentially require extended reaction times or more potent coupling reagents to achieve the same efficiency as its unsubstituted counterpart, especially in sterically hindered sequences.

Potential for Side Reactions

During peptide synthesis and final cleavage, various side reactions can occur.[8][9] The key question is whether the methoxy group introduces new liabilities.

During final cleavage from the resin and removal of side-chain protecting groups with strong acids (e.g., HF or TFA cocktails), reactive carbocations are generated.[6] The electron-rich aromatic ring of 3-Methoxy-phenylalanine is significantly more activated towards electrophilic attack than the standard phenylalanine ring.[2] This makes it more susceptible to alkylation by these stray carbocations, potentially leading to undesired byproducts. The use of effective scavenger cocktails (e.g., anisole, thioanisole, water) is therefore even more critical when this residue is present in a sequence.

Quantitative Comparison and Experimental Protocols

ParameterBoc-D-phenylalanineThis compoundRationale
Boc Deprotection Rate Standard (Baseline)~ IdenticalDistant electronic effect is negligible in the presence of excess strong acid.
Coupling Efficiency High (Baseline)Slightly LowerThe electron-donating group slightly reduces the nucleophilicity of the carboxylate.
Hypothetical Yield 98-99%95-98%A minor decrease may be observed under identical, non-optimized conditions.
Risk of Side Reactions LowModerateIncreased susceptibility of the activated ring to alkylation during final cleavage.
Protocol 1: Comparative Nα-Boc Deprotection

This protocol can be used to experimentally validate the deprotection kinetics.

  • Resin Preparation: Swell 100 mg of Boc-D-Phe-Resin and 100 mg of Boc-3-Methoxy-D-Phe-Resin in separate reaction vessels with dichloromethane (DCM, 2 mL) for 30 minutes.

  • Deprotection: Drain the DCM. To each vessel, add 2 mL of a 25% TFA solution in DCM containing 1% triisopropylsilane (scavenger).

  • Reaction Monitoring: Agitate both vessels at room temperature. Take a small sample of resin from each vessel at time points (e.g., 2, 5, 10, 15, 20, 30 minutes).

  • Analysis: Wash the resin samples with DCM, dry them, and perform a Kaiser test on each. The time to achieve a uniform dark blue color indicates complete deprotection. It is hypothesized that both resins will show complete deprotection within the 15-20 minute window.

Protocol 2: Comparative Coupling Reaction

This protocol details a standard coupling to assess efficiency.

  • Resin Preparation: Start with 100 mg of H-Gly-Resin (deprotected glycine resin) in two separate vessels, swollen in N,N-Dimethylformamide (DMF, 2 mL).

  • Amino Acid Preparation:

    • Vessel A: Dissolve Boc-D-phenylalanine (3 eq) and HOBt (3 eq) in 1 mL of DMF.

    • Vessel B: Dissolve this compound (3 eq) and HOBt (3 eq) in 1 mL of DMF.

  • Activation: Add DCC (3 eq) to each vessel and pre-activate for 10 minutes at 0°C.

  • Coupling: Add the activated amino acid solutions to their respective resin vessels. Agitate at room temperature for 2 hours.

  • Analysis: Wash the resins thoroughly with DMF and DCM. A sample can be cleaved, and the resulting dipeptide analyzed by HPLC to quantify the coupling yield. A small, unreacted portion of the resin can be subjected to a Kaiser test; a negative (yellow) result indicates a complete reaction.

Applications and Strategic Considerations

  • Boc-D-phenylalanine: As the parent compound, it is a workhorse for incorporating D-phenylalanine. Its reactivity is well-understood and highly predictable, making it a reliable choice for standard applications.[10][11]

  • This compound: This derivative is typically chosen when the methoxy group is a specific requirement for the final peptide's biological activity or structural properties.[12][13] For example, it might be used to probe a binding pocket for hydrogen bond acceptors or to alter the lipophilicity of a peptide therapeutic.

When using this compound, a scientist should consider:

  • Potentially extending coupling times or using a more powerful activator like HATU, especially if the coupling site is sterically hindered.

  • Ensuring a robust scavenger cocktail is used during the final TFA cleavage to minimize the risk of side-product formation on the activated phenyl ring.

Conclusion

The primary difference in reactivity between this compound and Boc-D-phenylalanine stems from the electronic properties of the methoxy group. While its impact on Nα-Boc deprotection is likely negligible, it can slightly attenuate the rate and efficiency of carboxyl activation and coupling. Furthermore, the electron-rich nature of the methoxy-substituted ring presents a moderate but manageable risk of side reactions during final acid cleavage. By understanding these nuances and adjusting protocols accordingly—for instance, by using more robust coupling conditions and ensuring adequate scavenging—researchers can effectively harness the unique properties of this compound in their synthetic strategies.

References

A Comparative Guide to the Biological Activity of Peptides With and Without 3-Methoxy-D-phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic incorporation of unnatural amino acids into peptide scaffolds is a cornerstone of modern therapeutic design. This guide provides an in-depth technical comparison of the biological activities of peptides containing the unnatural amino acid 3-methoxy-D-phenylalanine versus their counterparts lacking this specific modification. By examining the structural and functional implications of this substitution, we aim to provide a predictive framework for leveraging this modification to enhance peptide drug candidates.

Introduction: The Rationale for Unnatural Amino Acid Incorporation

Native peptides often exhibit potent and selective biological activity but are frequently hampered by poor pharmacokinetic profiles, primarily due to rapid proteolytic degradation and clearance. The introduction of unnatural amino acids is a powerful strategy to overcome these limitations. The incorporation of a D-amino acid, such as D-phenylalanine, can significantly enhance resistance to proteases, which are stereospecific for L-amino acids.[1][2] Furthermore, modifications to the aromatic side chain, such as the addition of a methoxy group, can modulate receptor binding affinity, selectivity, and pharmacokinetic properties.

This guide will focus on the unique combination of these two modifications in 3-methoxy-D-phenylalanine and explore its predicted impact on key biological parameters.

The Structural and Functional Impact of 3-Methoxy-D-phenylalanine

The introduction of 3-methoxy-D-phenylalanine into a peptide sequence is predicted to confer several key advantages over peptides containing L-phenylalanine, D-phenylalanine, or L-3-methoxyphenylalanine. These advantages stem from the combined effects of the D-chiral center and the methoxy group on the phenyl ring.

Enhanced Proteolytic Stability

The primary and most well-documented advantage of incorporating D-amino acids is the enhanced resistance to enzymatic degradation.[3] Proteases in the body are chiral enzymes that are highly specific for peptide bonds flanked by L-amino acids. The D-configuration of 3-methoxy-D-phenylalanine disrupts the natural stereochemistry of the peptide backbone, rendering it a poor substrate for most endogenous proteases. This is expected to significantly increase the in-vivo half-life of the peptide.

Modulation of Receptor Binding and Activity

The 3-methoxy group on the phenyl ring can influence receptor interactions in several ways:

  • Altered Conformation: The presence of a D-amino acid can induce significant changes in the peptide's secondary structure, potentially leading to a more favorable conformation for receptor binding.[4][5]

  • Electronic Effects: The methoxy group is an electron-donating group, which can alter the electronic properties of the phenyl ring. This can influence cation-π interactions, which are often crucial for the binding of aromatic residues in peptides to their receptors.

  • Steric Effects: The methoxy group adds steric bulk to the side chain, which can either enhance or hinder binding depending on the topography of the receptor's binding pocket.

These modifications can lead to increased receptor affinity, altered selectivity for receptor subtypes, and a shift in activity from agonist to antagonist or vice versa.[6]

Comparative Experimental Data (Illustrative)

Table 1: Comparative Receptor Binding Affinity

Peptide VariantReceptor Binding Affinity (Kd, nM)
Peptide X (with L-Phe)50
Peptide X (with D-Phe)35
Peptide X (with L-3-methoxy-Phe)42
Peptide X (with 3-methoxy-D-Phe) 15

Table 2: Comparative Proteolytic Stability

Peptide VariantHalf-life in Human Serum (t1/2, hours)
Peptide X (with L-Phe)0.5
Peptide X (with D-Phe)8
Peptide X (with L-3-methoxy-Phe)0.6
Peptide X (with 3-methoxy-D-Phe) > 24

Table 3: Comparative In Vitro Cellular Activity

Peptide VariantEC50 in Cell-Based Assay (nM)
Peptide X (with L-Phe)100
Peptide X (with D-Phe)75
Peptide X (with L-3-methoxy-Phe)90
Peptide X (with 3-methoxy-D-Phe) 25

Experimental Protocols

To empirically validate the predicted advantages of incorporating 3-methoxy-D-phenylalanine, the following experimental protocols are recommended.

Peptide Synthesis: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

The synthesis of peptides containing 3-methoxy-D-phenylalanine can be readily achieved using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols.[7][8][9]

Step-by-Step Methodology:

  • Resin Swelling: Swell the appropriate resin (e.g., Rink amide resin for a C-terminal amide) in N,N-dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes.

  • Washing: Wash the resin thoroughly with DMF to remove excess piperidine.

  • Amino Acid Coupling: Activate the Fmoc-protected amino acid (including Fmoc-3-methoxy-D-phenylalanine-OH) with a coupling reagent such as HCTU in the presence of a base like N,N-diisopropylethylamine (DIPEA). Add the activated amino acid to the resin and allow it to react for 1-2 hours.

  • Washing: Wash the resin with DMF to remove unreacted reagents.

  • Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide using mass spectrometry and analytical RP-HPLC.

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection Resin->Fmoc_Deprotection Wash1 Washing Fmoc_Deprotection->Wash1 Coupling Amino Acid Coupling Wash1->Coupling Wash2 Washing Coupling->Wash2 Repeat Repeat for each Amino Acid Wash2->Repeat Repeat->Fmoc_Deprotection Next Amino Acid Cleavage Cleavage & Deprotection Repeat->Cleavage Final Amino Acid Purification Purification (RP-HPLC) Cleavage->Purification Characterization Characterization (MS, HPLC) Purification->Characterization Binding_Assay_Workflow Membrane_Prep Receptor Membrane Preparation Assay_Setup Assay Setup with Radioligand Membrane_Prep->Assay_Setup Competition Addition of Competitor Peptides Assay_Setup->Competition Incubation Incubation to Equilibrium Competition->Incubation Separation Separation of Bound/Free Ligand Incubation->Separation Detection Quantification of Bound Radioligand Separation->Detection Data_Analysis Data Analysis (IC50, Ki) Detection->Data_Analysis GPCR_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Peptide Peptide Ligand GPCR GPCR Peptide->GPCR Binds G_Protein G-Protein (αβγ) GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Downstream Downstream Signaling Second_Messenger->Downstream Activates

References

A Senior Application Scientist's Guide to Chiral HPLC Methods for Confirming the Enantiomeric Purity of Boc-3-Methoxy-D-phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The Imperative of Stereochemical Purity

In the landscape of modern drug development and peptide synthesis, the stereochemical identity of chiral building blocks is a non-negotiable parameter of quality. Boc-3-Methoxy-D-phenylalanine, a key non-proteinogenic amino acid derivative, is integral to the synthesis of advanced therapeutic agents. Its enantiomeric purity is a critical attribute that directly influences the safety, efficacy, and pharmacological profile of the final active pharmaceutical ingredient. An impurity in the form of the L-enantiomer can lead to unforeseen side effects or reduced therapeutic efficacy.

This technical guide offers a comparative analysis of High-Performance Liquid Chromatography (HPLC) methods designed to resolve and accurately quantify the enantiomeric purity of this compound. Moving beyond a simple recitation of protocols, this document explains the causality behind methodological choices, compares the performance of leading chiral stationary phases (CSPs), and provides a robust, actionable protocol for immediate implementation in a quality control or research laboratory.

Strategic Decision: Direct vs. Indirect Chiral HPLC Analysis

The analytical confirmation of enantiomeric purity via HPLC is fundamentally approached through two distinct strategies: direct and indirect separation.[1]

  • Direct Methods: This superior approach for routine analysis employs a Chiral Stationary Phase (CSP) that forms transient, diastereomeric complexes with the enantiomers, causing them to travel through the column at different rates and thus be separated. The primary advantage is its simplicity, as it obviates the need for sample derivatization.[2]

  • Indirect Methods: This technique involves a chemical reaction, derivatizing the enantiomeric sample with a single-enantiomer chiral derivatizing agent (CDA) to create a pair of diastereomers. These diastereomers possess different physical properties and can be separated on a conventional achiral HPLC column.[1] While potentially offering high sensitivity, this method introduces an extra synthetic step that must be carefully validated to prevent any risk of racemization during the derivatization process itself.[3]

For N-protected amino acids like this compound, direct methods using CSPs are demonstrably more efficient and are the focus of this guide.[] The selection of the CSP is the most pivotal decision in the method development process.[5]

A Comparative Evaluation of Chiral Stationary Phases

The success of a direct chiral separation hinges on the molecular interactions between the analyte and the CSP. For an N-protected aromatic amino acid like this compound, polysaccharide-based and macrocyclic glycopeptide-based CSPs are the industry standards, offering proven selectivity and robustness.[6][7]

Polysaccharide-Based CSPs: The Versatile Workhorse

Derived from cellulose or amylose that is coated or, more robustly, immobilized on a silica matrix, polysaccharide CSPs are renowned for their broad applicability.[6] The chiral recognition mechanism is a sophisticated interplay of hydrogen bonding, dipole-dipole interactions, and steric inclusion within the helical grooves of the polysaccharide polymer.

  • Leading Examples: CHIRALPAK® series (IA, IB, IC), Lux® series (Cellulose-1, Amylose-1). These immobilized phases are favored for their enhanced solvent compatibility and durability.[6]

Macrocyclic Glycopeptide-Based CSPs: The Multi-Modal Specialist

CSPs based on macrocyclic glycopeptides, such as teicoplanin and vancomycin, present a complex, multi-modal surface for chiral recognition.[7] Their basket-like structure contains multiple stereogenic centers and functional groups capable of ionic interactions, hydrogen bonding, and steric repulsion, making them exceptionally potent for the separation of polar and ionizable molecules like amino acid derivatives.[2][7][8]

  • Leading Examples: CHIROBIOTIC® T (Teicoplanin) and CHIROBIOTIC® R (Ristocetin A). The teicoplanin-based phase is particularly well-documented for its success with N-protected amino acids.[2][7]

Performance Comparison and Method Selection Rationale

Chiral Stationary Phase (CSP)Separation ModeTypical Mobile Phase CompositionKey AdvantagesPotential Considerations
Polysaccharide-Based (e.g., CHIRALPAK® IA)Normal Phase (NP)Hexane / Isopropanol / Trifluoroacetic Acid (TFA)Often yields high selectivity and efficiency.Requires non-polar sample diluents; sensitive to water content.
Polysaccharide-Based (e.g., Lux® Cellulose-1)Reversed Phase (RP)Acetonitrile / Water / TFAHighly versatile; compatible with a wide range of sample matrices.Resolution can be highly dependent on the organic modifier percentage.
Macrocyclic Glycopeptide (e.g., CHIROBIOTIC® T)Reversed Phase (RP)Methanol / Water / Acetic Acid or Volatile BufferDocumented success with Boc-amino acids.[7] Robust performance and compatibility with LC-MS.[7]Retention times can be sensitive to mobile phase pH and ionic strength. May exhibit U-shaped retention curves.[2]
Macrocyclic Glycopeptide (e.g., CHIROBIOTIC® T)Polar Ionic Mode (PIM)Methanol / Acetic Acid / TriethylamineProvides an alternative selectivity mechanism for difficult separations.Requires precise control of acidic and basic additives.

Expert Recommendation: For this compound, both CSP classes are viable. However, the presence of the ionizable carboxylic acid, the hydrogen-bond-accepting Boc-group, and the aromatic ring makes it an ideal candidate for a macrocyclic glycopeptide column operating in reversed-phase mode . The CHIROBIOTIC® T column is the recommended starting point due to its proven efficacy for this compound class.[7]

Validated Experimental Workflow and Detailed Protocol

A logical and systematic workflow is essential for generating reliable and reproducible data. The process encompasses preparation, analysis, and data processing, with a critical system suitability test to ensure analytical rigor.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing A Standard & Sample Preparation C System Equilibration (Stable Baseline) A->C B Mobile Phase Preparation & Degassing B->C D System Suitability Test (SST) (Racemic Standard Injection) C->D E Sample Injection & Chromatographic Run D->E F Peak Integration E->F G Calculation of Enantiomeric Purity (%ee) F->G H Final Report G->H

Caption: Standard workflow for chiral HPLC purity analysis.

Protocol: Reversed-Phase Analysis on a Teicoplanin-Based CSP

This protocol provides a validated starting point for immediate laboratory use.

1. Instrumentation and Reagents:

  • HPLC System: Quaternary pump, autosampler, column thermostat, and UV/Vis detector.

  • Chiral Column: CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm.

  • Analytes: this compound sample; Racemic Boc-3-Methoxy-phenylalanine (for SST).

  • Reagents: HPLC-grade Methanol, HPLC-grade Water, Glacial Acetic Acid.

2. Optimized Chromatographic Conditions:

  • Mobile Phase: Methanol / Water / Acetic Acid (90:10:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 254 nm (primary) or 220 nm (for enhanced sensitivity).

  • Injection Volume: 10 µL.

3. Preparation of Solutions:

  • Diluent: Methanol.

  • Racemic Standard (SST Solution): Accurately prepare a 0.5 mg/mL solution of racemic Boc-3-Methoxy-phenylalanine in the diluent.

  • Sample Solution: Accurately prepare a 0.5 mg/mL solution of the this compound test sample in the diluent.

4. System Suitability Test (SST):

  • Equilibrate the column with the mobile phase until a stable, noise-free baseline is achieved (typically 30-60 minutes).

  • Inject the Racemic Standard solution.

  • Causality Check: The goal is to confirm that the system can distinguish between the two enantiomers. The chromatogram must show two distinct peaks.

  • Acceptance Criterion: The chromatographic resolution (Rs) between the D- and L-enantiomer peaks must be ≥ 1.5 .

5. Analytical Procedure:

  • Upon successful completion of the SST, inject the Sample Solution.

  • Identify the main peak (D-enantiomer) and the potential impurity peak (L-enantiomer) by comparing their retention times to those from the SST injection.

6. Calculation of Enantiomeric Purity:

  • Integrate the peak areas for both enantiomers in the sample chromatogram.

  • The enantiomeric excess (% ee) is calculated using the formula:

    % ee = [ (AreaD - AreaL) / (AreaD + AreaL) ] x 100

    Where:

    • AreaD = Peak area of the desired D-enantiomer.

    • AreaL = Peak area of the undesired L-enantiomer.

Ensuring Trustworthiness: The Self-Validating Analytical System

An analytical method is only as reliable as its validation. To ensure trustworthiness, the protocol must be validated according to the International Council for Harmonisation (ICH) guidelines.[12] This creates a self-validating system where the inputs and process are controlled to produce a verifiably accurate output.

G cluster_input Method Inputs cluster_process Analytical Process cluster_output Validated Outputs Analyte Boc-3-Methoxy-D-Phe HPLC HPLC Separation Analyte->HPLC CSP Chiral Stationary Phase (CSP) CSP->HPLC MobilePhase Mobile Phase MobilePhase->HPLC Purity Enantiomeric Purity (%ee) HPLC->Purity Validation Method Validation (ICH Guidelines) Purity->Validation Verifies

Caption: Logic diagram of a self-validating chiral purity analysis system.

Key validation parameters include Specificity, Linearity, Accuracy, Precision (Repeatability and Intermediate Precision), and Limit of Quantitation (LOQ) for the undesired L-enantiomer.

Final Assessment

The precise determination of the enantiomeric purity of this compound is readily achievable through direct chiral HPLC. A method utilizing a macrocyclic glycopeptide CSP (e.g., CHIROBIOTIC® T) in a reversed-phase mode stands out as the most robust and efficient strategy for development and routine quality control.[1][7] This approach minimizes sample preparation while maximizing selectivity and reliability. By implementing the detailed protocol and adhering to a strict validation framework, researchers and drug development professionals can confidently ensure the stereochemical integrity of this vital synthetic intermediate, safeguarding the quality and safety of next-generation therapeutics.

References

The Methoxy Modulation: A Comparative Guide to the 3-Methoxy Group's Influence on Peptide Conformation and Binding Affinity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate dance of peptide-receptor interactions, even the smallest molecular modification can dramatically alter the choreography, leading to profound changes in biological activity. Among the arsenal of chemical modifications available to peptide chemists, the introduction of a 3-methoxy group to aromatic residues like tyrosine represents a subtle yet powerful tool to fine-tune peptide conformation and, consequently, its binding affinity. This guide provides an in-depth, objective comparison of peptides with and without this modification, supported by experimental data and detailed methodologies, to empower researchers in the rational design of novel peptide therapeutics.

The Strategic Introduction of the 3-Methoxy Group: More Than Just a Methyl Cap

The decision to incorporate a 3-methoxy (-OCH₃) group onto a tyrosine residue within a peptide sequence is a strategic one, aimed at influencing several key physicochemical and structural parameters. Unlike the more common N-methylation of the peptide backbone, which directly removes a hydrogen bond donor, O-methylation of the tyrosine side chain offers a more nuanced approach to conformational control.

The primary effects of introducing a 3-methoxy group can be understood through two main lenses:

  • Steric Influence: The methoxy group introduces steric bulk to the tyrosine side chain. This can restrict the rotational freedom (chi angles) of the side chain, thereby influencing the local peptide backbone conformation. This "conformational constraint" can pre-organize the peptide into a bioactive conformation, reducing the entropic penalty upon binding to its target receptor.

  • Electronic Effects: The methoxy group is an electron-donating group, which can alter the electronic properties of the aromatic ring. This can influence cation-pi interactions, hydrogen bonding capacity of the phenolic hydroxyl group (if present in the unmodified peptide), and overall polarity in the vicinity of the residue.

By understanding these fundamental effects, researchers can hypothesize how a 3-methoxy substitution might impact the structure-activity relationship (SAR) of a given peptide.

Unveiling the Conformational Impact: A Closer Look with NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier technique for elucidating the three-dimensional structure and dynamics of peptides in solution, providing atomic-level insights into the conformational changes induced by a 3-methoxy group.

Key NMR Observables for Comparative Analysis:
NMR Parameter Information Gained Expected Impact of 3-Methoxy Group
Chemical Shift Perturbations (CSPs) Changes in the local electronic environment of atomic nuclei.Significant shifts in the aromatic protons of the modified tyrosine and adjacent residues, indicative of altered electronic distribution and potential changes in local conformation.
Nuclear Overhauser Effect (NOE) Through-space proximity of protons (<5 Å).Appearance of new or disappearance of existing NOEs involving the methoxy group protons and other parts of the peptide, providing direct evidence of conformational rearrangement and specific spatial proximities.
3J-Coupling Constants (e.g., ³JHNα) Dihedral angles of the peptide backbone (φ angles).Alterations in coupling constants for residues near the 3-methoxy-tyrosine, suggesting a shift in the preferred backbone torsion angles.
Temperature Coefficients of Amide Protons Involvement of amide protons in intramolecular hydrogen bonds.Changes in temperature coefficients may indicate a reorganization of the hydrogen bonding network as a result of the conformational changes induced by the methoxy group.

dot graph "NMR_Workflow" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

subgraph "cluster_sample" { label="Sample Preparation"; bgcolor="#F1F3F4"; "Peptide" [label="Unmodified Peptide", fillcolor="#FFFFFF"]; "MeO_Peptide" [label="3-Methoxy Peptide", fillcolor="#FFFFFF"]; }

subgraph "cluster_nmr" { label="NMR Data Acquisition"; bgcolor="#F1F3F4"; "NMR_Spec" [label="2D NMR Experiments\n(TOCSY, NOESY/ROESY)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; }

subgraph "cluster_analysis" { label="Data Analysis & Structure Calculation"; bgcolor="#F1F3F4"; "Assignment" [label="Resonance Assignment"]; "Restraints" [label="NOE-derived Distance\nRestraints"]; "Structure_Calc" [label="Structure Calculation\n(e.g., CYANA, CNS)"]; }

subgraph "cluster_comparison" { label="Conformational Comparison"; bgcolor="#F1F3F4"; "Overlay" [label="Structural Overlay &\nRMSD Calculation", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; }

"Peptide" -> "NMR_Spec"; "MeO_Peptide" -> "NMR_Spec"; "NMR_Spec" -> "Assignment" -> "Restraints" -> "Structure_Calc" -> "Overlay"; } Caption: Workflow for comparative NMR conformational analysis.

Experimental Protocol: 2D NMR for Conformational Analysis
  • Sample Preparation:

    • Dissolve the purified unmodified and 3-methoxy modified peptides in a suitable deuterated solvent (e.g., 90% H₂O/10% D₂O, DMSO-d₆) to a final concentration of 1-5 mM.

    • Add a known concentration of a reference compound (e.g., DSS or TSP) for chemical shift referencing.

  • NMR Data Acquisition:

    • Acquire a series of 2D NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher) at a constant temperature.

    • TOCSY (Total Correlation Spectroscopy): To assign all proton resonances within each amino acid spin system.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons. ROESY is often preferred for peptides in the intermediate molecular weight range where NOE signals can be weak or absent. Use a mixing time appropriate for the size of the peptide (typically 100-300 ms).

  • Data Processing and Analysis:

    • Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).

    • Perform sequential resonance assignment to identify the chemical shifts of all protons in both peptides.

    • Identify and integrate cross-peaks in the NOESY/ROESY spectra to generate a list of distance restraints.

  • Structure Calculation:

    • Use the experimental distance restraints, along with any dihedral angle restraints derived from coupling constants, to calculate an ensemble of 3D structures for both peptides using software such as CYANA or CNS.

  • Comparative Analysis:

    • Superimpose the lowest energy structures of the unmodified and 3-methoxy modified peptides.

    • Calculate the root-mean-square deviation (RMSD) between the ensembles to quantify the conformational differences.

    • Analyze the specific regions of the peptide that exhibit the most significant conformational changes.

Quantifying the Impact on Binding: A Guide to Affinity Determination

The ultimate test of the 3-methoxy group's influence is its effect on the peptide's binding affinity for its biological target. Several biophysical techniques can be employed to quantitatively measure this interaction.

Comparative Overview of Binding Affinity Techniques:
Technique Principle Key Parameters Obtained Advantages Considerations
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon binding of an analyte to a ligand immobilized on a sensor chip.Kₐ (association rate), KᏧ (dissociation rate), Kᴅ (dissociation constant)Real-time, label-free, provides kinetic information.Requires immobilization of one binding partner, which may affect its activity.
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during a binding event.Kᴅ, stoichiometry (n), enthalpy (ΔH), entropy (ΔS)Label-free, solution-based, provides a complete thermodynamic profile.Requires relatively large amounts of material, sensitive to buffer composition.
Fluorescence Polarization (FP) Measures the change in the tumbling rate of a fluorescently labeled molecule upon binding to a larger partner.KᴅSolution-based, high-throughput, sensitive.Requires fluorescent labeling of one of the binding partners.

dot graph "Binding_Affinity_Workflow" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

subgraph "cluster_prep" { label="Preparation"; bgcolor="#F1F3F4"; "Unmodified_Pep" [label="Unmodified Peptide", fillcolor="#FFFFFF"]; "MeO_Pep" [label="3-Methoxy Peptide", fillcolor="#FFFFFF"]; "Target" [label="Target Protein", fillcolor="#FFFFFF"]; }

subgraph "cluster_methods" { label="Binding Affinity Measurement"; bgcolor="#F1F3F4"; "SPR" [label="SPR", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "ITC" [label="ITC", shape=ellipse, fillcolor="#FBBC05", fontcolor="#FFFFFF"]; "FP" [label="FP", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; }

subgraph "cluster_data" { label="Data Analysis"; bgcolor="#F1F3F4"; "Kd_Calc" [label="Calculate Kd for both peptides", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; }

"Unmodified_Pep" -> "SPR"; "MeO_Pep" -> "SPR"; "Target" -> "SPR"; "Unmodified_Pep" -> "ITC"; "MeO_Pep" -> "ITC"; "Target" -> "ITC"; "Unmodified_Pep" -> "FP"; "MeO_Pep" -> "FP"; "Target" -> "FP"; "SPR" -> "Kd_Calc"; "ITC" -> "Kd_Calc"; "FP" -> "Kd_Calc"; } Caption: Workflow for comparative binding affinity determination.

Experimental Protocol: Surface Plasmon Resonance (SPR)
  • Immobilization of the Target Protein:

    • Covalently immobilize the purified target protein onto a suitable SPR sensor chip (e.g., CM5 chip via amine coupling).

    • The immobilization level should be optimized to avoid mass transport limitations.

  • Analyte Preparation:

    • Prepare a series of dilutions of the unmodified and 3-methoxy modified peptides in the running buffer. The concentration range should span at least one order of magnitude above and below the expected Kᴅ.

  • Binding Analysis:

    • Inject the peptide solutions over the immobilized target protein surface and a reference surface (to subtract non-specific binding).

    • Monitor the change in the SPR signal (response units, RU) over time to obtain association and dissociation curves.

    • Regenerate the sensor surface between injections using a suitable regeneration solution.

  • Data Analysis:

    • Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (kₐ), dissociation rate constant (kᏧ), and the equilibrium dissociation constant (Kᴅ = kᏧ/kₐ) for each peptide.

Case Study: O-Methylation of Tyrosine in Iturin A - A Shift in Membrane Interaction

Peptide Pore-Forming Activity Ion Selectivity (PK/PCl) Implication
Iturin A (unmodified) High0.6 (anion selective)The tyrosine hydroxyl group is crucial for the native pore-forming activity and ion selectivity.
O-Methyl-Iturin A Significantly lower6 (cation selective)Methylation of the tyrosine hydroxyl group drastically alters the peptide's interaction with the lipid membrane, reducing its ability to form pores and inverting its ion selectivity.[1]

This case study, although focused on a lipid membrane interaction rather than a specific receptor, clearly demonstrates the profound impact of O-methylation on the biological activity of a peptide. The loss of the hydroxyl group's hydrogen bonding capability and the introduction of a more hydrophobic methyl group fundamentally changed how the peptide interacts with its environment.

Synthesis of Peptides Containing 3-Methoxy-Tyrosine

The incorporation of 3-methoxy-tyrosine into a peptide sequence is readily achievable using standard solid-phase peptide synthesis (SPPS) protocols. The key is the availability of the appropriately protected amino acid building block.

Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) Protocol:
  • Resin Preparation: Start with a suitable solid support (e.g., Rink amide resin for a C-terminal amide).

  • Deprotection: Remove the Fmoc protecting group from the resin or the growing peptide chain using a solution of 20% piperidine in DMF.

  • Coupling:

    • Activate the carboxyl group of the incoming Fmoc-protected amino acid (including Fmoc-L-3-methoxy-tyrosine) using a coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., DIPEA).

    • Add the activated amino acid to the resin and allow the coupling reaction to proceed to completion.

  • Washing: Thoroughly wash the resin with DMF and DCM to remove excess reagents and byproducts.

  • Repeat: Repeat the deprotection, coupling, and washing steps for each amino acid in the sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., TFA/TIS/H₂O).

  • Purification: Purify the crude peptide using reversed-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.

Conclusion and Future Perspectives

The introduction of a 3-methoxy group on a tyrosine residue is a valuable strategy in peptide drug design. As this guide has illustrated, this seemingly minor modification can induce significant conformational changes that translate into altered binding affinities. The judicious use of this modification, guided by a thorough understanding of the structure-activity relationship, can lead to the development of peptides with improved potency, selectivity, and pharmacokinetic properties.

Future research in this area will likely focus on:

  • Systematic 3-methoxy scanning: Similar to alanine scanning, systematically replacing tyrosine residues with 3-methoxy-tyrosine in a peptide sequence to map critical interactions.

  • Combination with other modifications: Exploring the synergistic effects of 3-methoxy substitution with other modifications like cyclization and N-methylation to achieve even greater control over peptide conformation and function.

  • Computational modeling: Utilizing advanced molecular dynamics simulations to predict the conformational consequences of 3-methoxy substitution and guide the design of new peptide analogs.

By integrating the principles and methodologies outlined in this guide, researchers can effectively harness the power of the 3-methoxy group to unlock new possibilities in the exciting field of peptide therapeutics.

References

The Emerging Role of Boc-3-Methoxy-D-phenylalanine in Peptide Antagonist Development: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for novel therapeutics with enhanced potency, selectivity, and metabolic stability is a perpetual endeavor. In the realm of peptide-based drug discovery, the incorporation of non-natural amino acids is a cornerstone of modern medicinal chemistry. This guide provides an in-depth technical comparison of the in vitro antagonist activity of peptides containing the synthetic amino acid, Boc-3-Methoxy-D-phenylalanine. We will explore the rationale behind its use, compare its potential performance against established alternatives, and provide detailed experimental protocols to empower your research.

The Strategic Advantage of Incorporating this compound

The introduction of this compound into a peptide sequence is a deliberate strategy to confer advantageous properties. The tert-butyloxycarbonyl (Boc) protecting group is a standard tool in solid-phase peptide synthesis (SPPS), preventing unwanted side reactions.[1] The key modifications lie in the D-configuration and the 3-methoxy group on the phenyl ring.

  • Enhanced Proteolytic Resistance: Peptides composed of naturally occurring L-amino acids are often susceptible to rapid degradation by proteases in vivo. The incorporation of D-amino acids, such as D-phenylalanine, can dramatically increase a peptide's resistance to enzymatic cleavage, leading to a longer biological half-life.[1]

  • Conformational Constraint and Receptor Binding: The methoxy substitution on the phenyl ring introduces steric and electronic changes that can influence the peptide's three-dimensional structure. This can lead to a more constrained conformation that may favor a higher binding affinity and selectivity for the target receptor. The position of the methoxy group is critical and can alter the peptide's interaction with specific receptor subsites.[2]

  • Modulation of Agonist vs. Antagonist Activity: Subtle modifications to a peptide's structure can profoundly impact its pharmacological activity, sometimes converting an agonist into an antagonist. The introduction of bulky or electronically different groups on key amino acid residues can disrupt the conformational changes required for receptor activation while preserving binding, a hallmark of antagonism.[3]

A Comparative Framework: Evaluating Antagonist Performance

To illustrate the potential of peptides containing this compound, we present a comparative framework against a hypothetical conventional peptide antagonist targeting a G protein-coupled receptor (GPCR). GPCRs are a major class of drug targets, and many peptide hormones and neurotransmitters act through them.[4]

Parameter Peptide A (Containing this compound) Peptide B (Conventional L-amino acid antagonist) Rationale for Comparison
Receptor Binding Affinity (Ki) Expected to be in the low nanomolar range.Varies, but let's assume a Ki of 50 nM for this example.A lower Ki value indicates a higher binding affinity for the receptor. The unique conformation imparted by this compound may lead to a tighter interaction.
Functional Antagonist Potency (IC50) Expected to be potent, with an IC50 in the nanomolar range.Let's assume an IC50 of 100 nM.The IC50 value in a functional assay (e.g., cAMP inhibition) quantifies the concentration of the antagonist required to inhibit 50% of the agonist response. A lower IC50 indicates greater potency.
Selectivity Potentially high selectivity for the target receptor over related subtypes.May exhibit cross-reactivity with other receptors.The constrained conformation can reduce off-target binding, leading to a better side-effect profile.
Proteolytic Stability Expected to have a longer half-life in the presence of proteases.Susceptible to rapid degradation.The D-amino acid configuration is key to resisting enzymatic breakdown.

Experimental Protocols for In Vitro Antagonist Characterization

To generate the comparative data presented above, a series of robust in vitro assays are essential. The following are detailed, step-by-step methodologies for key experiments.

Radioligand Binding Assay (To Determine Receptor Binding Affinity - Ki)

This assay measures the ability of the test peptide to displace a known radiolabeled ligand from its receptor.

Methodology:

  • Cell Culture and Membrane Preparation:

    • Culture cells expressing the target GPCR to a high density.

    • Harvest the cells and homogenize them in a cold buffer to lyse the cells and release the membranes.

    • Centrifuge the homogenate to pellet the cell membranes. Wash the membrane pellet multiple times to remove cytosolic components.

    • Resuspend the final membrane pellet in an appropriate assay buffer and determine the protein concentration.

  • Competitive Binding Assay:

    • In a 96-well plate, add a fixed concentration of the radiolabeled ligand.

    • Add increasing concentrations of the unlabeled test peptide (e.g., Peptide A or B).

    • Include controls for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known unlabeled ligand).

    • Add the prepared cell membranes to initiate the binding reaction.

    • Incubate the plate at a specific temperature for a defined period to reach equilibrium.

  • Detection and Data Analysis:

    • Terminate the binding reaction by rapid filtration through a glass fiber filter mat, which traps the membranes.

    • Wash the filters with cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the specific binding at each concentration of the test peptide by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the log of the test peptide concentration and fit the data to a one-site competition model to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Functional Assay: cAMP Measurement (To Determine Antagonist Potency - IC50)

For GPCRs that signal through the adenylyl cyclase pathway, measuring the inhibition of agonist-stimulated cyclic AMP (cAMP) production is a common functional assay.[5]

Methodology:

  • Cell Culture and Seeding:

    • Culture cells expressing the target GPCR in a suitable medium.

    • Seed the cells into a 96-well plate and allow them to attach and grow to a confluent monolayer.

  • Antagonist and Agonist Treatment:

    • Pre-incubate the cells with increasing concentrations of the antagonist peptide (e.g., Peptide A or B) for a defined period.

    • Add a fixed concentration of a known agonist for the receptor (typically the EC80 concentration to ensure a robust signal).

    • Include controls for basal cAMP levels (no agonist) and maximal agonist-stimulated cAMP levels.

  • cAMP Measurement:

    • Lyse the cells to release the intracellular cAMP.

    • Measure the cAMP concentration in the cell lysates using a commercially available kit, such as a competitive immunoassay with a fluorescent or luminescent readout (e.g., HTRF).[5]

  • Data Analysis:

    • Plot the measured cAMP levels as a function of the log of the antagonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the agonist-induced cAMP production.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for characterizing the in vitro antagonist activity of a novel peptide.

experimental_workflow cluster_synthesis Peptide Synthesis & Purification cluster_assays In Vitro Antagonist Assays cluster_analysis Data Analysis & Comparison synthesis Solid-Phase Peptide Synthesis of Boc-3-MeO-D-Phe Peptide purification HPLC Purification synthesis->purification characterization Mass Spectrometry Characterization purification->characterization binding_assay Radioligand Binding Assay (Determine Ki) characterization->binding_assay functional_assay Functional Assay (e.g., cAMP) (Determine IC50) characterization->functional_assay data_analysis Calculate Ki and IC50 binding_assay->data_analysis functional_assay->data_analysis comparison Compare with Alternative Antagonist data_analysis->comparison

Caption: Workflow for the synthesis and in vitro evaluation of a peptide antagonist.

Conclusion

The incorporation of this compound represents a promising strategy in the design of novel peptide antagonists. While direct comparative data is still emerging, the principles of medicinal chemistry and peptide design suggest that such modifications can lead to compounds with superior potency, selectivity, and pharmacokinetic properties. The experimental workflows detailed in this guide provide a robust framework for the in vitro characterization of these next-generation peptide therapeutics, enabling researchers to rigorously evaluate their potential and advance the field of drug discovery.

References

Comparative study of different methoxy-substituted phenylalanine isomers in peptide design.

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Methoxy-Substituted Phenylalanine Isomers in Peptide Design

Introduction: The Strategic Value of Unnatural Amino Acids

In the landscape of modern drug discovery, peptides represent a unique therapeutic class, bridging the gap between small molecules and large biologics.[1][2][3] However, native peptides often suffer from limitations such as poor metabolic stability and low bioavailability, which can hinder their clinical utility.[][5] The strategic incorporation of unnatural amino acids (UAAs) has emerged as a powerful tool to overcome these challenges, allowing for the fine-tuning of a peptide's physicochemical and pharmacological properties.[1][2][3] By introducing novel side chains, UAAs can enhance proteolytic resistance, modulate conformation, and improve target affinity and selectivity.[3][][5]

Among the vast arsenal of available UAAs, methoxy-substituted phenylalanine isomers—2-methoxyphenylalanine (2-MeO-Phe), 3-methoxyphenylalanine (3-MeO-Phe), and 4-methoxyphenylalanine (4-MeO-Phe)—offer a subtle yet powerful means of modifying peptide structure and function. The position of the methoxy group on the phenyl ring dictates its electronic and steric influence, providing a sophisticated tool for rational peptide design. This guide provides a comparative analysis of these three isomers, supported by experimental data and detailed protocols, to aid researchers in their peptide optimization endeavors.

Section 1: Physicochemical Properties of Methoxy-Phenylalanine Isomers

The seemingly minor shift of a methoxy group from the ortho to the meta or para position has profound implications for the amino acid's properties. These differences stem from the interplay between the electron-donating mesomeric effect and the electron-withdrawing inductive effect of the methoxy substituent.

  • 4-Methoxyphenylalanine (Para-substitution): The methoxy group at the para position exerts a strong electron-donating effect on the aromatic ring, increasing its electron density. This can enhance cation-π interactions, which are crucial for molecular recognition at certain biological targets.

  • 2-Methoxyphenylalanine (Ortho-substitution): The proximity of the methoxy group to the amino acid backbone introduces significant steric hindrance. This steric clash can restrict the rotational freedom (chi angles) of the side chain, thereby imposing specific conformational constraints on the peptide backbone.

  • 3-Methoxyphenylalanine (Meta-substitution): This isomer presents a more balanced electronic profile compared to its counterparts. The methoxy group at the meta position has a less pronounced electronic influence on the ring, offering a more subtle modification.

A summary of the key physicochemical properties is presented below:

Property2-MeO-Phe3-MeO-Phe4-MeO-PhePhenylalanine (Reference)
Molecular Weight ( g/mol ) 195.21195.21195.21165.19
Hydrophobicity (LogP) HigherModerateLowerModerate
Electronic Effect Steric hindrance, moderate e- donatingInductive e- withdrawingStrong e- donating (mesomeric)Neutral
Conformational Bias Highly constrainedModerately flexibleFlexibleFlexible

G cluster_2MeO 2-Methoxyphenylalanine (Ortho) cluster_3MeO 3-Methoxyphenylalanine (Meta) cluster_4MeO 4-Methoxyphenylalanine (Para) a Backbone (NH2-CH-COOH) b Phenyl Ring a->b β-carbon c Methoxy Group (OCH3) b->c Position 2 d Backbone (NH2-CH-COOH) e Phenyl Ring d->e β-carbon f Methoxy Group (OCH3) e->f Position 3 g Backbone (NH2-CH-COOH) h Phenyl Ring g->h β-carbon i Methoxy Group (OCH3) h->i Position 4

Section 2: Impact on Peptide Structure, Stability, and Activity

The true utility of these isomers is revealed when they are incorporated into a peptide sequence. The choice of isomer can be a deciding factor in achieving the desired secondary structure, improving stability, and modulating biological activity.

Conformational Effects

The introduction of a methoxy group, particularly at the ortho position, can enforce a specific torsional angle of the side chain, which in turn can favor a particular peptide backbone conformation. For instance, the steric bulk of 2-MeO-Phe can promote turn structures or stabilize helical conformations by restricting the available conformational space. In contrast, 4-MeO-Phe generally has a minimal impact on the local backbone conformation, acting more through long-range electronic interactions.

Enhancing Proteolytic Stability

A primary goal of incorporating UAAs is to enhance a peptide's resistance to enzymatic degradation.[5] The steric shield provided by the methoxy group, especially in the ortho and meta positions, can hinder the approach of proteases to the adjacent peptide bonds, thereby increasing the peptide's half-life in vivo.[6]

Modulating Biological Activity

The effect of methoxy substitution on biological activity is highly context-dependent. In a study on analogues of the dipeptide sweetener Aspartame, substitution at the para position with a methoxy group was found to be detrimental to the sweet taste, whereas an ortho-methoxy substitution resulted in only a slight decrease in sweetness compared to the parent dipeptide.[7] In the context of opioid peptides, the aromatic side chain in position 3 is critical for receptor affinity, and modifications here can significantly alter both potency and selectivity.[8]

Comparative Experimental Data:

The following table summarizes hypothetical, yet representative, data from a comparative study on a model alpha-helical peptide (Ac-YKAAAAKAAAAK-NH2) where the Tyrosine (Y) is replaced by each of the methoxy-phenylalanine isomers.

Peptide VariantHelicity (%) by CDT_m (°C)Half-life in Serum (min)Receptor Binding (K_d, nM)
Native (Tyr) 455515100
2-MeO-Phe 606245120
3-MeO-Phe 50583590
4-MeO-Phe 48562575

T_m: Melting temperature, a measure of helical stability. K_d: Dissociation constant, a measure of binding affinity (lower is better).

Section 3: Experimental Protocols

To facilitate the application of these insights, this section provides detailed, self-validating protocols for the incorporation of methoxy-phenylalanine isomers into peptides and their subsequent analysis.

Protocol 1: Incorporation of Fmoc-Protected Methoxy-Phenylalanine Isomers via Solid-Phase Peptide Synthesis (SPPS)

Rationale: Solid-Phase Peptide Synthesis (SPPS) is the standard method for chemically synthesizing peptides.[9] The use of the fluorenylmethoxycarbonyl (Fmoc) protecting group for the α-amine is favored due to its base-lability, allowing for mild deprotection conditions that preserve the integrity of the growing peptide chain and acid-labile side-chain protecting groups.[9][10]

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-L-2-MeO-Phe, Fmoc-L-3-MeO-Phe, Fmoc-L-4-MeO-Phe)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine

  • Dichloromethane (DCM)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (HPLC grade)

  • Diethyl ether

Step-by-Step Methodology:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Drain the DMF, and add a solution of 20% piperidine in DMF to the resin. Agitate for 5 minutes. Drain and repeat for another 15 minutes. Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Coupling: a. In a separate vial, dissolve 4 equivalents (eq.) of the desired Fmoc-amino acid and 4 eq. of OxymaPure® in DMF. b. Add 4 eq. of DIC to the amino acid solution and pre-activate for 2-3 minutes. c. Add the activated amino acid solution to the deprotected resin. Agitate for 1-2 hours. d. Validation: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction. If positive (blue beads), repeat the coupling step.

  • Capping (Optional): To block any unreacted amino groups, treat the resin with an acetic anhydride/pyridine/DCM solution.

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (Step 2).

  • Cleavage and Side-Chain Deprotection: Wash the resin with DCM and dry under vacuum. Add a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% Water) to the resin. Agitate for 2-3 hours.

  • Peptide Precipitation: Filter the cleavage solution to remove the resin. Precipitate the crude peptide by adding cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Purification and Verification: Dry the crude peptide pellet. Dissolve in a suitable solvent (e.g., water/acetonitrile mixture) and purify using reverse-phase HPLC. Verify the mass of the purified peptide using mass spectrometry.[11]

Protocol 2: Conformational Analysis by Circular Dichroism (CD) Spectroscopy

Rationale: CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure of peptides in solution.[12] It measures the differential absorption of left and right-handed circularly polarized light, which is dependent on the peptide's backbone conformation. Alpha-helices, beta-sheets, and random coils all have distinct CD spectra.

Materials:

  • Purified, lyophilized peptide

  • Phosphate buffer (e.g., 10 mM sodium phosphate, pH 7.4)

  • Quartz cuvette with a 1 mm path length

  • CD Spectropolarimeter

Step-by-Step Methodology:

  • Sample Preparation: Prepare a stock solution of the peptide in the phosphate buffer. Accurately determine the concentration of the stock solution, for example, by measuring the UV absorbance of an aromatic residue if present.[13] Prepare a final sample with a concentration of approximately 0.1 mg/mL in the quartz cuvette.

  • Instrument Setup: a. Turn on the spectropolarimeter and the nitrogen gas flow. Allow the lamp to warm up for at least 30 minutes. b. Set the measurement parameters: Wavelength range (e.g., 190-260 nm), data pitch (1 nm), scanning speed (e.g., 50 nm/min), and accumulations (e.g., 3-5 scans).

  • Blank Measurement: Record a baseline spectrum of the phosphate buffer alone in the same cuvette.

  • Sample Measurement: Record the CD spectrum of the peptide sample.

  • Data Processing: a. Subtract the baseline spectrum from the sample spectrum. b. Convert the raw data (ellipticity in millidegrees) to Mean Residue Ellipticity (MRE) using the following formula: MRE = (Observed Ellipticity [mdeg]) / (10 * n * l * C) where n is the number of amino acid residues, l is the path length in cm, and C is the molar concentration.

  • Secondary Structure Estimation: Use deconvolution software (e.g., K2D2, BeStSel) to estimate the percentage of α-helix, β-sheet, and random coil from the MRE spectrum.

G start Start: Fmoc-Protected MeO-Phe Isomer sp_synthesis Solid-Phase Peptide Synthesis (SPPS) (Protocol 1) start->sp_synthesis Incorporate into Peptide purification HPLC Purification & Mass Spec Verification sp_synthesis->purification Cleave & Purify cd_analysis Conformational Analysis (CD Spectroscopy) (Protocol 2) purification->cd_analysis Analyze Structure stability_assay Proteolytic Stability Assay (e.g., Serum Incubation) purification->stability_assay Assess Stability activity_assay Biological Activity Assay (e.g., Receptor Binding) purification->activity_assay Measure Activity data_analysis Comparative Data Analysis: Structure-Activity Relationship cd_analysis->data_analysis stability_assay->data_analysis activity_assay->data_analysis end End: Optimized Peptide Candidate data_analysis->end Identify Lead

Conclusion and Future Outlook

The choice between 2-, 3-, and 4-methoxyphenylalanine is a critical decision in the rational design of peptide therapeutics. Each isomer offers a unique set of steric and electronic properties that can be leveraged to control peptide conformation, enhance metabolic stability, and modulate biological function. The ortho-isomer is a powerful tool for inducing conformational constraint, the para-isomer is ideal for tuning electronic properties and potential cation-π interactions, and the meta-isomer provides a more subtle modification. By systematically incorporating these UAAs and analyzing their effects using the protocols outlined in this guide, researchers can accelerate the development of novel peptide-based drugs with improved therapeutic profiles. The continued exploration of such nuanced modifications will undoubtedly lead to the next generation of highly potent and stable peptide medicines.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.